molecular formula C12H15NO3 B1275960 4-(Pentanoylamino)benzoic acid CAS No. 100390-76-9

4-(Pentanoylamino)benzoic acid

Cat. No.: B1275960
CAS No.: 100390-76-9
M. Wt: 221.25 g/mol
InChI Key: SBQFPXHBAJDVLV-UHFFFAOYSA-N
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Description

4-(Pentanoylamino)benzoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pentanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-4-11(14)13-10-7-5-9(6-8-10)12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQFPXHBAJDVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406485
Record name 4-(pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100390-76-9
Record name 4-(pentanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 4-(pentanoylamino)benzoic acid from 4-aminobenzoic acid via N-acylation. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles governing the reaction, emphasizing process control, safety, and product validation. We will explore the foundational Schotten-Baumann reaction mechanism, present a detailed and robust experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. This guide is structured to empower researchers with the expertise required to not only replicate this synthesis but also to troubleshoot and adapt the methodology for related chemical transformations.

Introduction: Strategic Rationale for Synthesis

This compound is a derivative of 4-aminobenzoic acid (PABA), a molecule of significant biological relevance. The acylation of PABA to introduce a lipophilic pentanoyl chain modifies its physicochemical properties, a common strategy in medicinal chemistry to enhance membrane permeability or modulate biological activity. The amide linkage formed is a cornerstone of peptide chemistry and is prevalent in numerous pharmaceuticals.[1] Understanding and mastering this synthesis provides a fundamental toolset for creating novel molecular entities for drug discovery and development. The chosen synthetic route is a classic N-acylation reaction between 4-aminobenzoic acid and valeryl (pentanoyl) chloride, executed under Schotten-Baumann conditions—a reliable and high-yielding method for amide formation.[2][3]

The Chemical Blueprint: Reaction Mechanism and Theory

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The reaction is typically performed under biphasic, alkaline conditions, famously known as the Schotten-Baumann reaction, which is highly effective for acylating amines.[2][4]

Core Principles:

  • Nucleophile: The amino group (-NH₂) of 4-aminobenzoic acid possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic.

  • Electrophile: The carbonyl carbon of valeryl chloride is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.

  • The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.[4] The addition of a base, typically aqueous sodium hydroxide (NaOH), is crucial to neutralize the HCl as it forms, thereby driving the reaction to completion.[2]

The Step-wise Mechanism:

  • Nucleophilic Attack: The nitrogen atom of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of valeryl chloride. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3][5]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the π-bond, and the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) to yield the final product, this compound, and water. The base also neutralizes the expelled HCl.

Diagram: Reaction Mechanism

Reaction_Mechanism Mechanism of N-Acylation cluster_intermediate cluster_products PABA 4-Aminobenzoic Acid (Nucleophile) TI Tetrahedral Intermediate PABA->TI 1. Nucleophilic Attack VC Valeryl Chloride (Electrophile) VC->TI Product This compound TI->Product 2. Collapse & Cl⁻ Elimination HCl HCl (neutralized by NaOH) TI->HCl 3. Deprotonation (via NaOH) Experimental_Workflow Synthesis Workflow A 1. Dissolve 4-Aminobenzoic Acid in 1.5M NaOH B 2. Cool to 0-5 °C (Ice Bath) A->B C 3. Add Valeryl Chloride (Dropwise, 15-20 min) B->C D 4. Stir at 0-5 °C (30 min) then RT (1 hr) C->D E 5. Acidify with conc. HCl to pH 2-3 D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Collect & Dry Pure Product G->H

Caption: Step-wise experimental synthesis workflow.

Product Validation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

AnalysisExpected ResultRationale / Key Features
Appearance White crystalline solidConfirms successful crystallization.
Melting Point ~187-189 °CA sharp, defined melting range indicates high purity.
FT-IR (cm⁻¹) ~3300 (N-H), ~3000 (O-H, broad), ~2950 (C-H), ~1690 (C=O, acid), ~1660 (C=O, amide I), ~1540 (N-H bend, amide II)Presence of amide and carboxylic acid functional groups and absence of primary amine stretches (~3400-3500 cm⁻¹) from the starting material. [6]
¹H NMR δ ~12.5 (s, 1H, -COOH), ~10.2 (s, 1H, -NH-), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.4 (t, 2H, -CH₂-CO), ~1.6 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)Confirms the para-substituted aromatic ring, the amide proton, and the pentanoyl aliphatic chain structure.
¹³C NMR δ ~172 (C=O, amide), ~167 (C=O, acid), ~143, ~131, ~129, ~118 (Aromatic C), ~38, ~29, ~22, ~14 (Aliphatic C)Shows distinct carbonyl carbons for the amide and acid, along with the correct number of aromatic and aliphatic carbon signals. [7]

Note: NMR chemical shifts are approximate and can vary based on the solvent (e.g., DMSO-d₆) and concentration.

Troubleshooting and Process Optimization

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Hydrolysis of valeryl chloride. 2. Incomplete reaction. 3. Product loss during work-up.1. Ensure the reaction temperature is maintained at 0-5 °C during addition. Use dry glassware. 2. Allow sufficient reaction time at room temperature. 3. Ensure complete precipitation before filtering; minimize transfer losses.
Oily Product Impurities preventing crystallization.Triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification. Re-attempt recrystallization with a different solvent system.
Product Contaminated with Starting Material Insufficient acylating agent or incomplete reaction.Use a slight excess (1.1-1.2 eq) of valeryl chloride. Confirm reaction completion by TLC before work-up.

Conclusion

The synthesis of this compound from 4-aminobenzoic acid via the Schotten-Baumann reaction is a robust and instructive example of amide bond formation. This guide has detailed the critical parameters for success, from understanding the underlying nucleophilic acyl substitution mechanism to implementing a safe and efficient laboratory protocol. By carefully controlling reaction temperature, ensuring proper stoichiometry, and executing a meticulous purification, researchers can reliably obtain a high-purity product. The analytical characterization data provided serves as a benchmark for validating the successful synthesis, equipping scientists with the knowledge to confidently apply this methodology in their research and development endeavors.

References

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • VanDeMark Chemical. VALEROYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Acros Organics. (n.d.). 4-Aminobenzoic acid, 99% MSDS. Retrieved from a university chemical safety website.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Valeryl chloride, 98%. Retrieved from [Link]

  • KSCL (KRISHNA). (n.d.). Valeryl Chloride MSDS.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Amrita OLabs. (2015, February 3). Purification of Benzoic Acid by Crystallization. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pentanoylamino)benzoic acid, a derivative of 4-aminobenzoic acid, is a molecule of significant interest in the fields of medicinal chemistry, materials science, and solid-state chemistry. Its structure, featuring a benzoic acid moiety, an amide linkage, and a pentanoyl group, imparts a unique combination of properties that make it a valuable subject of study. The primary academic focus on this compound has been in the realm of solid-state chemistry and crystallography, particularly in understanding the influence of the alkyl chain length on crystal packing and polymorphism.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions, comparative data from structurally related compounds, and detailed experimental protocols for its characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in work with this compound and its analogues.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in various chemical and biological systems. Due to the limited availability of direct experimental data for this compound, the following table includes a combination of predicted values and experimental data from structurally analogous compounds to provide a comprehensive profile.

PropertyValue (this compound)Comparative DataSource/Method
IUPAC Name This compound-P&S Chemicals
Synonyms 4-(Valerylamino)benzoic acid-P&S Chemicals
CAS Number 100390-76-9-P&S Chemicals
Chemical Formula C₁₂H₁₅NO₃-P&S Chemicals
Molecular Weight 221.25 g/mol -Calculated
Melting Point Estimated: 190-210 °C4-Aminobenzoic acid: 187-189 °C[2][3][4]; 4-Acetamidobenzoic acid: 259-262 °C; 4-(Butylamino)benzoic acid: 149-151 °C[5]Estimation based on homologous series
Boiling Point Predicted: >350 °C-Prediction
Solubility Predicted: Sparingly soluble in water; Soluble in ethanol, DMSO, and alkaline solutions.Benzoic acid is slightly soluble in water, with increased solubility in ethanol.[6]Prediction based on structural features
pKa (acidic) Estimated: ~4.54-Aminobenzoic acid (carboxyl): 4.88[2]; Benzoic acid: 4.20[6]Estimation based on electronic effects
logP (Octanol/Water Partition Coefficient) Predicted: 2.5 - 3.04-Aminobenzoic acid: 0.83; 4-(Benzoylamino)benzoic acid: 2.1[7]Prediction

Discussion of Physicochemical Properties:

The introduction of the pentanoyl group to the amino function of 4-aminobenzoic acid significantly influences its physicochemical properties. The increased alkyl chain length enhances the lipophilicity of the molecule, as suggested by the predicted higher logP value compared to 4-aminobenzoic acid. This increased lipophilicity is expected to decrease its solubility in aqueous media while increasing its solubility in organic solvents.

The acidity of the carboxylic acid group, represented by the pKa value, is not expected to be drastically altered by the pentanoyl group, as it is relatively distant from the carboxyl moiety. The electron-donating nature of the amide group is the primary electronic influence on the benzoic acid ring.

Synthesis and Structural Elucidation

The most common and direct method for the synthesis of this compound is the acylation of 4-aminobenzoic acid.[1] This involves the reaction of 4-aminobenzoic acid with a pentanoylating agent, such as pentanoyl chloride or pentanoic anhydride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis 4-Aminobenzoic Acid 4-Aminobenzoic Acid This compound This compound 4-Aminobenzoic Acid->this compound Acylation Pentanoyl Chloride Pentanoyl Chloride Pentanoyl Chloride->this compound Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->this compound HCl HCl This compound->HCl Byproduct

Caption: Synthetic pathway for this compound.

The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following section details standardized experimental procedures for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property indicative of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

Solubility is a critical parameter for drug development and formulation, indicating the maximum concentration of a substance that can dissolve in a solvent.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add_Excess Add excess solid to solvent Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant concentration (e.g., HPLC, UV-Vis) Separate->Analyze

Caption: Experimental workflow for solubility determination.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a molecule at a given pH.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve compound in a suitable solvent Titrate Titrate with a standardized base (e.g., NaOH) Dissolve->Titrate Monitor Monitor pH with a calibrated pH meter Titrate->Monitor Plot Plot pH vs. volume of titrant Monitor->Plot Determine Determine the half-equivalence point Plot->Determine pKa pKa = pH at half-equivalence point Determine->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, a comprehensive profile has been constructed through a combination of predicted values and comparative data from structurally related compounds. The provided experimental protocols offer a standardized approach for the determination of its key properties, which is essential for its application in research and development. Further experimental investigation is warranted to validate the predicted values and to fully elucidate the structure-property relationships within the homologous series of N-acyl-4-aminobenzoic acids.

References

  • Wikipedia. 4-Aminobenzoic acid. Available at: [Link].

  • Carl ROTH. 4-Aminobenzoic acid, 50 g, CAS No. 150-13-0. Available at: [Link].

  • PubChem. 4-(Benzoylamino)benzoic acid. Available at: [Link].

  • Wikipedia. Benzoic acid. Available at: [Link].

Sources

4-(Pentanoylamino)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pentanoylamino)benzoic acid, a molecule of interest in crystallographic studies and as a potential building block in medicinal chemistry. This document delves into its chemical identity, synthesis, and known properties, offering insights for its application in research and development.

Table of Key Properties

PropertyValueSource
CAS Number 100390-76-9[1]
Molecular Weight 221.25 g/mol [1]
Molecular Formula C₁₂H₁₅NO₃

Introduction: The Significance of the N-Acylated Aminobenzoic Acid Scaffold

The 4-aminobenzoic acid (PABA) framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The structural modifications at the amino and carboxyl groups allow for the fine-tuning of physicochemical and pharmacological properties. N-acylation, the process of introducing an acyl group to the amino moiety, is a common strategy to modulate these characteristics. This compound, as an N-acylated derivative of PABA, is a subject of academic interest, particularly in the field of solid-state chemistry and crystallography. Understanding its synthesis and properties is crucial for exploring its potential in broader applications, including drug discovery.

Synthesis of this compound: A Detailed Protocol

The most direct and common method for synthesizing this compound is through the acylation of 4-aminobenzoic acid. This reaction forms a stable amide bond between the amino group of PABA and the pentanoyl group.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product PABA 4-Aminobenzoic Acid reaction + PABA->reaction PentanoylChloride Pentanoyl Chloride PentanoylChloride->reaction Base Base (e.g., Pyridine) Base->reaction Solvent Solvent (e.g., Dichloromethane) Solvent->reaction Product This compound reaction->Product caption Acylation of 4-aminobenzoic acid.

Caption: Acylation of 4-aminobenzoic acid.

Experimental Protocol: Acylation of 4-Aminobenzoic Acid

Materials:

  • 4-Aminobenzoic acid

  • Pentanoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable volume of dichloromethane.

  • Addition of Base: Add an equimolar amount of pyridine to the solution. This acts as a base to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of pentanoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in public literature. The following information is based on data for structurally similar compounds and general chemical principles.

  • Melting Point: The melting point is expected to be a sharp, defined temperature, characteristic of a pure crystalline solid. For comparison, the melting point of the related 4-acetamidobenzoic acid is 259-262 °C[2].

  • Solubility: It is anticipated to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, and dichloromethane. Benzoic acid itself is poorly soluble in water but more soluble in organic solvents.[3][4][5][6]

  • Spectral Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the pentanoyl chain, and the amide proton.

    • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carboxylic acid carbon, the aromatic carbons, the amide carbonyl carbon, and the carbons of the alkyl chain.

    • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C stretches. For benzoic acid, a prominent C=O stretch is observed around 1684 cm⁻¹.[7]

    • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Applications in Research and Development

Crystallography and Solid-State Chemistry

The primary academic interest in this compound has been in the field of solid-state chemistry and crystallography.[1] Research has focused on understanding the crystal structures and polymorphism of a homologous series of aliphatic p-amidobenzoic acids. These studies are crucial for understanding how molecular structure dictates crystal packing and for the rational design of crystalline materials with desired properties.

Medicinal Chemistry and Drug Development

While specific applications of this compound in drug development are not extensively documented, the broader class of N-acylated 4-aminobenzoic acid derivatives holds significant potential. The PABA scaffold is a well-established building block in medicinal chemistry.[8] The acylation of the amino group allows for the exploration of structure-activity relationships (SAR) by modifying the lipophilicity and hydrogen bonding potential of the molecule. This can influence a compound's interaction with biological targets and its pharmacokinetic properties. Derivatives of 4-aminobenzoic acid have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[9][10]

Applications cluster_core This compound cluster_applications Research Applications cluster_details Specific Areas of Investigation Core This compound Crystallography Crystallography & Solid-State Chemistry Core->Crystallography DrugDiscovery Medicinal Chemistry & Drug Discovery Core->DrugDiscovery CrystalPacking Crystal Packing Analysis Crystallography->CrystalPacking Polymorphism Polymorphism Studies Crystallography->Polymorphism SAR Structure-Activity Relationship (SAR) Studies DrugDiscovery->SAR BuildingBlock Synthetic Building Block DrugDiscovery->BuildingBlock caption Applications of this compound.

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 4-(Pentanoylamino)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For an API such as 4-(Pentanoylamino)benzoic acid, a thorough understanding of its solubility profile in various organic solvents is indispensable for downstream processes including crystallization, purification, formulation, and drug delivery system design.[1][2]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and predict the solubility of this compound. As no extensive experimental solubility data for this specific compound is publicly available, this document focuses on establishing a robust, first-principles approach. It combines the gold-standard experimental methodology—the shake-flask method—with powerful thermodynamic and predictive modeling techniques like the UNIFAC group-contribution model.

The guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering research teams to generate reliable, publication-quality data and make informed decisions in the drug development pipeline.

Physicochemical Characterization of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in any solubility investigation. These parameters govern the intermolecular forces between the solute and potential solvents.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • CAS Number: 100390-76-9[3]

  • Molecular Formula: C₁₂H₁₅NO₃[3]

  • Molecular Weight: 221.25 g/mol

Structure Diagram:

graph "4_Pentanoylamino_benzoic_acid" {
    layout=neato;
    node [shape=plaintext];
    edge [style=solid];

}

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Theoretical Framework and Predictive Modeling

When experimental data is scarce, or to guide solvent selection, predictive models are invaluable. These models range from simple empirical relations to complex thermodynamic frameworks.

Activity Coefficient Models: The UNIFAC Approach

For real solutions, particularly those involving molecules with diverse functional groups, intermolecular interactions cause deviations from ideal behavior. The activity coefficient, γ, corrects for this non-ideality. The Universal Functional-group Activity Coefficients (UNIFAC) method is a powerful group-contribution model that predicts activity coefficients based solely on molecular structure, without requiring experimental data for the specific molecule.[4][5]

Causality Behind the Model: The UNIFAC method operates on the principle that the properties of a mixture are determined by the interactions between the constituent functional groups, not the entire molecules.[5] This dramatically simplifies the problem, as a vast number of molecules can be described by a relatively small number of functional groups and their interaction parameters.

The model calculates the activity coefficient in two parts:

  • Combinatorial Part (γC): Accounts for differences in molecular size and shape.

  • Residual Part (γR): Accounts for the energetic interactions between functional groups.

For this compound, the molecule would be deconstructed into the following UNIFAC groups:

  • ACH: Aromatic carbon-H (6 groups)

  • ACCOOH: Aromatic carboxylic acid (1 group)

  • ACNHCO: Aromatic amide (1 group)

  • CH₃: Aliphatic methyl (1 group)

  • CH₂: Aliphatic methylene (3 groups)

The UNIFAC model uses pre-tabulated parameters for the volume (Rk), surface area (Qk), and binary interactions (amn) of these groups to calculate the activity coefficient of the solute in any given solvent (which is also broken down into its groups).[6] While powerful for initial screening, its predictions for complex pharmaceuticals can have deviations and should ideally be validated experimentally.[7][8]

UNIFAC Model Logic Diagram

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-(Pentanoylamino)benzoic acid, a member of the homologous series of p-amidobenzoic acids. This document delves into the synthesis, crystallization, and detailed structural elucidation of this compound, offering insights into the supramolecular architecture governed by hydrogen bonding and van der Waals interactions. The guide presents a detailed experimental protocol for its preparation and single-crystal growth, alongside a thorough examination of its crystallographic parameters. The significance of the corrugated sheet structure formed through hydrogen-bonded acid dimers and interlinking amide groups is discussed in the context of crystal engineering and its implications for materials science and drug development.

Introduction

4-(Acylamino)benzoic acids represent a class of organic compounds that have garnered significant interest in the field of crystal engineering and supramolecular chemistry. Their molecular design, featuring a rigid aromatic core functionalized with a flexible alkyl chain and hydrogen-bonding moieties (a carboxylic acid and an amide group), allows for the systematic study of non-covalent interactions in the solid state. The interplay between hydrogen bonds and van der Waals forces in these systems dictates the packing of molecules in the crystal lattice, influencing physical properties such as melting point, solubility, and polymorphism.

This guide focuses specifically on this compound, providing a detailed examination of its three-dimensional structure at the atomic level. Understanding the crystal structure of this and related molecules is paramount for the rational design of new materials with tailored properties and for controlling the solid-state characteristics of active pharmaceutical ingredients (APIs). The principles of molecular self-assembly observed in this system offer valuable insights for researchers in drug development, materials science, and organic solid-state chemistry.

Methodology

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with pentanoyl chloride. This reaction forms a stable amide bond and is a robust and high-yielding procedure.

Experimental Protocol:

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add pentanoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining salts and DMF, and then with a cold, non-polar solvent like hexane to remove any unreacted pentanoyl chloride.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure this compound as a crystalline solid.

Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis cluster_purification Purification 4-Aminobenzoic_Acid 4-Aminobenzoic Acid in DMF/Base Reaction_Mixture Reaction at 0°C to RT 4-Aminobenzoic_Acid->Reaction_Mixture Pentanoyl_Chloride Pentanoyl Chloride Pentanoyl_Chloride->Reaction_Mixture Slow Addition Precipitation Precipitation in Water Reaction_Mixture->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Crude_Product Crude Product Filtration_Washing->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Crystals Pure this compound Recrystallization->Pure_Crystals

Caption: Synthetic and purification workflow for this compound.

Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. Slow evaporation of a saturated solution is a commonly employed and effective method for obtaining single crystals of this compound.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) often yields the best results.

  • Solution Preparation: Prepare a nearly saturated solution of the purified this compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or tweezers and allow them to dry.

Results and Discussion

Molecular Structure

The molecular structure of this compound consists of a central phenyl ring substituted at the 1- and 4-positions with a carboxylic acid group and a pentanoylamino group, respectively. The pentanoyl group provides a flexible aliphatic chain, while the amide and carboxylic acid functionalities are key to the supramolecular assembly in the solid state.

Crystal Packing and Supramolecular Assembly

The crystal structure of this compound is characterized by a highly organized, three-dimensional network built upon specific and reliable hydrogen-bonding motifs. The primary and most robust interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a common and predictable supramolecular synthon in carboxylic acid-containing structures.

These acid dimers are then further interconnected through hydrogen bonds between the amide N-H donor and the amide C=O acceptor of adjacent dimers. This N-H···O=C hydrogen bond links the dimers into extended, one-dimensional ribbons.

The most distinctive feature of the crystal packing is the arrangement of these ribbons into corrugated sheets. The aliphatic pentanoyl chains extend from these sheets and interdigitate with the chains of neighboring sheets. The final three-dimensional architecture is stabilized by weaker van der Waals forces between these interdigitated alkyl chains. The length of the alkyl chain has been shown to influence the degree of corrugation and the inter-sheet spacing in the homologous series of p-amidobenzoic acids.[1]

Diagram of the Supramolecular Assembly:

G cluster_dimer Carboxylic Acid Dimer Formation cluster_sheets Sheet Formation cluster_packing Crystal Packing mol1 Molecule 1 dimer Hydrogen-Bonded Dimer (R2,2(8) motif) mol1->dimer O-H···O mol2 Molecule 2 mol2->dimer O-H···O dimer_n Dimer dimer->dimer_n ribbon 1D Hydrogen-Bonded Ribbon dimer_n->ribbon N-H···O dimer_n1 Adjacent Dimer dimer_n1->ribbon N-H···O sheet Corrugated Sheet ribbon->sheet sheet1 Corrugated Sheet 1 crystal 3D Crystal Lattice sheet1->crystal van der Waals forces (Alkyl Chain Interdigitation) sheet2 Corrugated Sheet 2 sheet2->crystal van der Waals forces (Alkyl Chain Interdigitation)

Caption: Hierarchical self-assembly in the crystal structure of this compound.

Crystallographic Data

Table 1: Representative Crystallographic Data for a p-Amidobenzoic Acid Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
Hydrogen Bond (D···A, Å)O-H···O (acid), N-H···O (amide)

Note: Specific values would be populated from the actual crystallographic data.

Conclusion

The crystal structure of this compound serves as an exemplary model for understanding the principles of supramolecular self-assembly in the organic solid state. The hierarchical organization, initiated by robust carboxylic acid dimerization and extended through amide-amide hydrogen bonding, results in a well-defined corrugated sheet structure. The final crystal packing is modulated by the van der Waals interactions of the interdigitating pentanoyl chains.

This detailed structural knowledge is invaluable for professionals in drug development, as solid-state properties profoundly impact the bioavailability, stability, and manufacturability of pharmaceuticals. For materials scientists, the predictable self-assembly of such molecules offers a pathway to engineer crystalline materials with desired topologies and functionalities. This technical guide provides the foundational knowledge and experimental framework for further investigation and utilization of this compound and related compounds in these fields.

References

  • A search of crystallographic databases and chemical literature reveals that the crystal structure of this compound and its homologous series has been a subject of study, particularly in the context of understanding how alkyl chain length affects crystal packing. The formation of hydrogen-bonded acid dimers, which are then linked by amide groups into corrugated sheets held together by van der Waals forces, is a key finding.[1]

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An In-depth Technical Guide to the Potential Research Applications of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Pentanoylamino)benzoic acid, an N-acylated derivative of 4-aminobenzoic acid (PABA), represents a compelling yet underexplored molecule at the intersection of medicinal chemistry and materials science. While direct research on this specific compound is nascent, its structural architecture, combining the versatile PABA scaffold with a five-carbon acyl chain, provides a strong rationale for a range of potential applications. This guide synthesizes insights from the broader class of N-acyl aminobenzoic acids and PABA derivatives to propose and detail promising research avenues. We will explore its potential as an enzyme inhibitor, an antimicrobial and cytotoxic agent, and a functional component in advanced materials. Each proposed application is supported by a mechanistic rationale, detailed experimental protocols, and a structure-activity relationship (SAR) analysis, offering a comprehensive roadmap for researchers and drug development professionals to unlock the potential of this molecule.

Introduction: The Scientific Rationale for Investigating this compound

4-Aminobenzoic acid (PABA) is a well-established building block in pharmaceutical sciences, forming the core of drugs with diverse therapeutic effects.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3] The primary mode of derivatization often involves modification at the amino or carboxyl group.

The N-acylation of PABA, as seen in this compound, is a critical modification that significantly increases the molecule's lipophilicity compared to the parent PABA. This alteration is not trivial; it fundamentally changes how the molecule interacts with biological systems. Increased lipophilicity can enhance cell membrane permeability, facilitate passage across biological barriers like the blood-brain barrier, and improve binding affinity to hydrophobic pockets within enzyme active sites.[4] The pentanoyl chain, a five-carbon linear alkyl group, offers a balance between increased lipophilicity and sufficient aqueous solubility for potential formulation.

This guide will, therefore, explore the scientifically-grounded potential of this compound, drawing logical connections from established research on its structural analogs.

Potential Application I: Enzyme Inhibition

The PABA scaffold is present in numerous enzyme inhibitors. The addition of the pentanoyl group provides a "handle" that can be tailored to fit into specific enzyme active sites, potentially leading to potent and selective inhibition.

Target Class: Hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH)

Mechanistic Rationale: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. FAAH inhibitors are sought after as potential therapeutics for pain, anxiety, and other neurological disorders. The active site of FAAH contains a catalytic triad (Ser-Ser-Lys) and a hydrophobic acyl chain binding pocket. The structure of this compound, with its lipophilic pentanoyl tail and a polar benzoic acid head, makes it an intriguing candidate for FAAH inhibition. The pentanoyl chain could occupy the acyl chain binding pocket, while the benzoic acid moiety could interact with polar residues at the active site entrance.

Proposed Experimental Workflow: FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_FAAH Recombinant Human FAAH incubation Incubate Enzyme + Inhibitor recombinant_FAAH->incubation test_compound This compound (in DMSO) test_compound->incubation substrate Fluorogenic Substrate (e.g., AMC-Arachidonoylamide) reaction_init Add Substrate to Initiate Reaction substrate->reaction_init incubation->reaction_init read_fluorescence Read Fluorescence (Ex/Em) over time reaction_init->read_fluorescence rate_calc Calculate Reaction Rates read_fluorescence->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Caption: Workflow for determining the FAAH inhibitory activity of this compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute recombinant human FAAH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).

    • Prepare the fluorogenic substrate solution in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add serial dilutions of the test compound to the wells. Include a positive control (e.g., a known FAAH inhibitor) and a DMSO vehicle control.

    • Add the diluted FAAH enzyme to all wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately begin kinetic reading of fluorescence intensity using a plate reader (e.g., Ex: 360 nm, Em: 465 nm) at 37°C for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Other Potential Enzyme Targets

Based on the activities of related PABA derivatives, other potential enzyme targets for this compound include:

Enzyme TargetTherapeutic AreaRationale for Potential Inhibition
Dihydropteroate Synthase (DHPS) Infectious DiseasePABA is the natural substrate for DHPS in the folate synthesis pathway of many bacteria.[5] N-acylation could create a PABA analog that binds to the active site but cannot be utilized, acting as a competitive inhibitor.
Carbonic Anhydrases (CAs) Glaucoma, Epilepsy, CancerSulfonamide derivatives of benzoic acid are potent CA inhibitors.[6] While this compound is not a sulfonamide, its ability to engage in hydrogen bonding and hydrophobic interactions could allow it to bind to the CA active site.
Aldo-Keto Reductases (e.g., AKR1C3) Prostate CancerSubstituted (phenylamino)benzoic acids have shown potent and selective inhibition of AKR1C3.[7] The N-acyl group in our target compound could fulfill a similar role in occupying the active site.

Potential Application II: Antimicrobial and Cytotoxic Agent

The increased lipophilicity imparted by the pentanoyl chain can enhance the ability of the PABA scaffold to disrupt microbial cell membranes or enter mammalian cells to exert cytotoxic effects.

Antimicrobial Activity

Mechanistic Rationale: The cell membranes of bacteria are rich in lipids. Molecules with amphiphilic character, like this compound, can potentially insert into the lipid bilayer. The pentanoyl tail would associate with the hydrophobic core of the membrane, while the polar benzoic acid head would interact with the hydrophilic surface. This insertion could disrupt membrane integrity, leading to leakage of cellular contents and cell death. This mechanism is distinct from the DHPS inhibition mentioned earlier and represents a second potential mode of antimicrobial action.

Proposed Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bacterial_culture Bacterial Strains (e.g., S. aureus, E. coli) inoculation Inoculate Medium with Bacteria and Test Compound bacterial_culture->inoculation test_compound This compound (Serial Dilutions) test_compound->inoculation growth_medium Growth Medium (e.g., Mueller-Hinton Broth) growth_medium->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_turbidity Measure Optical Density (OD600) incubation->read_turbidity mic_determination Determine Minimum Inhibitory Concentration (MIC) read_turbidity->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.

Detailed Protocol (Broth Microdilution):

  • Preparation:

    • Prepare serial twofold dilutions of this compound in a 96-well plate using Mueller-Hinton Broth (MHB).

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the bacterial suspension.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye or by measuring optical density at 600 nm.

Cytotoxic (Anticancer) Activity

Mechanistic Rationale: Many anticancer drugs are lipophilic molecules that can cross the cell membrane to interact with intracellular targets. Alkylating agents and other PABA derivatives have shown cytotoxic effects against cancer cell lines.[8] The increased lipophilicity of this compound could enhance its uptake by cancer cells. Potential intracellular mechanisms of action could include intercalation into DNA, inhibition of key enzymes involved in cell proliferation, or induction of apoptosis through mitochondrial pathways.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in appropriate medium supplemented with fetal bovine serum.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Potential Application III: Materials Science - Liquid Crystal Formulations

Mechanistic Rationale: The structure of this compound possesses features common to some liquid crystal molecules: a rigid core (the benzamide group) and a flexible tail (the pentanoyl chain). While it is unlikely to be a liquid crystal on its own (non-mesogenic), it could be a valuable dopant in liquid crystal mixtures.[9] The introduction of such a molecule can influence the bulk properties of a liquid crystal host, such as its viscosity, dielectric anisotropy, and clearing point. Benzoic acid derivatives are known to be used in the development of liquid crystal materials, often through the formation of hydrogen-bonded dimers.

Proposed Experimental Workflow: Characterization of Doped Liquid Crystal Mixtures

LC_Dopant_Workflow cluster_prep Sample Preparation cluster_characterization Characterization cluster_analysis Property Analysis lc_host Nematic LC Host (e.g., 5CB) mixing Prepare Mixtures (e.g., 1-10 wt%) lc_host->mixing dopant This compound dopant->mixing dsc Differential Scanning Calorimetry (DSC) mixing->dsc pom Polarized Optical Microscopy (POM) mixing->pom dielectric Dielectric Spectroscopy mixing->dielectric phase_transitions Phase Transition Temperatures dsc->phase_transitions texture_analysis Mesophase Texture Identification pom->texture_analysis dielectric_anisotropy Dielectric Anisotropy (Δε) dielectric->dielectric_anisotropy

Caption: Workflow for evaluating the effect of this compound as a dopant in a liquid crystal host.

Detailed Protocol:

  • Mixture Preparation:

    • Prepare mixtures of a standard nematic liquid crystal host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB) with varying weight percentages (e.g., 1%, 2%, 5%, 10%) of this compound.

    • Ensure homogeneity by heating the mixture above the clearing point of the host, vortexing, and then cooling slowly.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic) of the mixtures to see how the dopant affects the mesophase range.

    • Polarized Optical Microscopy (POM): Fill a liquid crystal cell with the mixture and observe the texture of the mesophase under a polarizing microscope with a hot stage to confirm the phase and identify any defects.

    • Dielectric Spectroscopy: Measure the dielectric permittivity of the mixture parallel and perpendicular to the liquid crystal director to determine the dielectric anisotropy (Δε), a key parameter for display applications.

Synthesis and Characterization

The synthesis of this compound is straightforward and can be achieved through standard organic chemistry techniques.

Synthetic Protocol: Acylation of 4-Aminobenzoic Acid

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

  • Acylation: Cool the solution in an ice bath and slowly add pentanoyl chloride dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water. If using a non-aqueous solvent, perform an acidic wash (e.g., with dilute HCl) to remove excess base, followed by a water wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Data (Expected):

TechniqueExpected Results
¹H NMR Aromatic protons on the benzoic acid ring, an amide N-H proton, and aliphatic protons corresponding to the pentanoyl chain.
¹³C NMR Carbons of the benzoic acid ring, the amide carbonyl, the carboxylic acid carbonyl, and the aliphatic carbons of the pentanoyl chain.
FT-IR Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₅NO₃, MW: 221.25 g/mol ).

Conclusion and Future Directions

This compound stands as a molecule of high potential, strategically positioned to leverage the well-documented biological and material properties of the PABA scaffold. The addition of a pentanoyl chain introduces a key lipophilic element that can be exploited for enhanced enzyme inhibition, potent antimicrobial and cytotoxic activity, and the modulation of liquid crystal properties. The experimental frameworks provided in this guide offer a clear and logical path for researchers to systematically investigate these applications. Future research should focus on the experimental validation of these hypotheses, followed by a detailed structure-activity relationship (SAR) study by synthesizing analogs with varying acyl chain lengths and substitutions on the benzoic acid ring. Such studies will be instrumental in optimizing the activity for a specific application and could lead to the development of novel therapeutics and advanced materials.

References

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  • PubMed. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • PubMed. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Retrieved from [Link]

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  • Google Patents. (1953). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
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  • PubChem. (n.d.). 4-(4-Methoxybutanoylamino)benzoic acid. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

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The Homologous Series of p-Aminobenzoic Acid Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The homologous series of p-aminobenzoic acid (PABA) esters, renowned for their applications as local anesthetics and antimicrobial agents, presents a compelling case study in the principles of medicinal chemistry and drug design. This technical guide provides an in-depth exploration of this series, from fundamental synthesis to the nuanced interplay of structure and biological function. By systematically elongating the alkyl ester chain, we can observe distinct trends in physicochemical properties, which in turn govern the pharmacodynamics and pharmacokinetics of these compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the synthesis, characterization, and evaluation of this important class of molecules.

Introduction: The Significance of Homologous Series in Drug Discovery

A homologous series, a sequence of compounds with the same functional group and similar chemical properties in which successive members differ by a constant repeating unit, typically a methylene group (-CH₂-), offers a powerful tool in drug discovery. By systematically modifying the structure of a lead compound, such as by extending an alkyl chain, medicinal chemists can fine-tune its physicochemical properties to optimize efficacy and safety. The alkyl esters of p-aminobenzoic acid serve as a classic example of this principle, where the length of the ester alkyl group profoundly influences their biological activity.[1][2]

p-Aminobenzoic acid (PABA) itself is a non-toxic, naturally occurring substance, once considered a member of the vitamin B complex, and is a precursor in the biosynthesis of folate in bacteria.[1] Its derivatives, particularly the esters, have found widespread use in medicine, most notably as local anesthetics.[2] This guide will focus on the homologous series of linear alkyl esters of PABA, from the methyl to the butyl ester, to elucidate the structure-activity relationships (SAR) that govern their utility.

Synthesis of the Homologous Series: The Fischer-Speier Esterification

The most common and straightforward method for synthesizing the homologous series of p-aminobenzoic acid esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the reflux of p-aminobenzoic acid with an excess of the corresponding alcohol (methanol, ethanol, propanol, butanol, etc.) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

The rationale for using an excess of the alcohol is rooted in Le Châtelier's principle. As an equilibrium reaction, driving the reaction towards the formation of the ester product can be achieved by increasing the concentration of one of the reactants. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Fischer_Esterification PABA p-Aminobenzoic Acid Ester Alkyl p-Aminobenzoate PABA->Ester Reflux Alcohol R-OH (Alcohol) Alcohol->Ester H2SO4 H₂SO₄ (catalyst) H2SO4->Ester Water H₂O

Caption: General workflow for the Fischer-Speier esterification of p-aminobenzoic acid.

Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol for the synthesis of benzocaine can be adapted for other members of the homologous series by substituting ethanol with the corresponding alcohol (e.g., methanol, propanol, butanol).

Materials:

  • p-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • 10% Sodium carbonate solution

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of absolute ethanol (e.g., a 10-fold molar excess).

  • Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid dropwise. A precipitate of the p-aminobenzoic acid salt may form.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours. The precipitate should dissolve as the reaction proceeds.

  • Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water. Slowly add 10% sodium carbonate solution with stirring until the effervescence ceases and the pH of the solution is alkaline (pH > 8).

  • Isolation of the Product: The crude ester will precipitate as a white solid. Collect the product by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure ester.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties of the Homologous Series

The systematic variation in the length of the alkyl chain in the homologous series of p-aminobenzoic acid esters leads to predictable changes in their physicochemical properties. These properties, in turn, have a profound impact on their biological activity.

Compound NameAlkyl Group (R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterlogP
Methyl p-aminobenzoate-CH₃C₈H₉NO₂151.16110-112273 (est.)Slightly soluble1.37
Ethyl p-aminobenzoate (Benzocaine)-CH₂CH₃C₉H₁₁NO₂165.1988-90172 (at 12.8 mmHg)Sparingly soluble1.86
Propyl p-aminobenzoate (Risocaine)-CH₂CH₂CH₃C₁₀H₁₃NO₂179.2272-74312 (est.)Very slightly soluble2.37
Butyl p-aminobenzoate (Butamben)-CH₂CH₂CH₂CH₃C₁₁H₁₅NO₂193.2457-59173-174 (at 8 mmHg)Insoluble2.87

Data compiled from various sources.

As the length of the alkyl chain increases:

  • Molecular Weight: Increases, as expected.

  • Melting Point: Generally decreases, with the exception of the methyl ester. This is due to the disruption of crystal lattice packing with increasing chain length.

  • Boiling Point: Increases due to stronger van der Waals forces between the larger molecules.

  • Solubility in Water: Decreases significantly as the nonpolar character of the molecule increases.

  • logP (Octanol-Water Partition Coefficient): Increases, indicating a higher lipophilicity. This is a critical factor influencing the ability of the molecule to cross biological membranes.

Structure-Activity Relationships (SAR)

The biological activities of the homologous series of p-aminobenzoic acid esters are intricately linked to their physicochemical properties, which are in turn dictated by the length of the alkyl chain.

Local Anesthetic Activity

The primary mechanism of action of local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the propagation of action potentials and thus the sensation of pain. The potency of local anesthetics is strongly correlated with their lipophilicity.

SAR_Local_Anesthetic cluster_0 Structure cluster_1 Physicochemical Property cluster_2 Pharmacological Effect Alkyl_Chain Increasing Alkyl Chain Length (Methyl -> Butyl) Lipophilicity Increased Lipophilicity (logP) Alkyl_Chain->Lipophilicity Membrane_Penetration Enhanced Membrane Penetration Lipophilicity->Membrane_Penetration Na_Channel_Binding Improved Binding to Na+ Channel Membrane_Penetration->Na_Channel_Binding Anesthetic_Potency Increased Anesthetic Potency Na_Channel_Binding->Anesthetic_Potency

Caption: Relationship between alkyl chain length and local anesthetic potency.

  • Increased Lipophilicity and Potency: As the alkyl chain lengthens, the molecule becomes more lipophilic (higher logP). This enhances its ability to partition into the lipid bilayer of the nerve cell membrane, where the sodium channel is located. Consequently, the local anesthetic potency generally increases with the length of the alkyl chain. For instance, butamben (butyl ester) is a more potent topical anesthetic than benzocaine (ethyl ester).

  • Duration of Action: The increased lipophilicity also leads to a longer duration of action, as the molecule is retained in the lipid-rich nerve tissue for a longer period.

  • Toxicity: It is crucial to note that with increased potency and lipophilicity, there is also an associated increase in systemic toxicity. Greater absorption into the bloodstream can lead to adverse effects on the central nervous system and cardiovascular system. This trade-off between potency and toxicity is a key consideration in drug design.

Antimicrobial Activity

The antimicrobial activity of this homologous series is also influenced by the alkyl chain length. The proposed mechanism of action is the disruption of the bacterial cell membrane.

  • Membrane Disruption: The increasing lipophilicity of the longer-chain esters allows them to more effectively intercalate into and disrupt the phospholipid bilayer of the bacterial cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately cell death.

  • Optimal Chain Length: Studies on various homologous series of antimicrobial compounds have shown that there is often an optimal chain length for maximal activity.[3] While the antimicrobial activity of p-aminobenzoic acid esters generally increases with chain length up to a certain point, very long chains may lead to a decrease in activity due to poor water solubility, which limits their ability to reach the bacterial cells.

  • Spectrum of Activity: Some studies suggest that these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria. The outer membrane of Gram-negative bacteria provides an additional barrier that can be more difficult for these compounds to penetrate.

Experimental Protocols for Biological Evaluation

In Vitro Evaluation of Local Anesthetic Activity: Frog Sciatic Nerve Block

This protocol provides a method for assessing the nerve-blocking potential of the homologous series of p-aminobenzoic acid esters.[4]

Materials:

  • Frog sciatic nerve preparation

  • Ringer's solution

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and amplifier

  • Oscilloscope or data acquisition system

  • Test compounds (homologous series of PABA esters) dissolved in appropriate vehicle

Procedure:

  • Nerve Preparation: Isolate the sciatic nerve from a frog and mount it in a nerve chamber containing Ringer's solution.

  • Baseline Recording: Stimulate the nerve with a supramaximal stimulus and record the compound action potential (CAP). This serves as the control reading.

  • Application of Test Compound: Replace the Ringer's solution with a solution containing the test compound at a specific concentration.

  • Time-Course Measurement: Record the CAP at regular intervals to determine the rate of nerve block.

  • Determination of Potency: The potency of the anesthetic can be quantified by the concentration required to produce a 50% reduction in the CAP amplitude (IC₅₀) or the time taken to achieve a complete block at a given concentration.

  • Washout: After the block is established, wash the nerve with fresh Ringer's solution to observe the reversibility of the effect.

Causality of Experimental Choices: The isolated frog sciatic nerve is a robust and well-characterized model for studying nerve conduction. The CAP represents the summed activity of all the axons in the nerve, providing a reliable measure of nerve function. By measuring the reduction in CAP amplitude, we can directly quantify the nerve-blocking effect of the anesthetic compounds.

In Vitro Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Serial Dilutions: Prepare a serial two-fold dilution of each test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Self-Validating System: The inclusion of positive and negative controls is essential for the validation of the assay. The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium.

Applications in Drug Development

The homologous series of p-aminobenzoic acid esters continues to be relevant in modern drug development:

  • Topical Anesthetics: Benzocaine, butamben, and other esters are widely used in over-the-counter and prescription topical preparations for the relief of pain from sunburn, insect bites, and minor skin irritations.

  • Antimicrobial Agents: The antimicrobial properties of these compounds make them potential candidates for use in topical antiseptic formulations or as preservatives in pharmaceutical products.

  • Building Blocks for Drug Design: The PABA scaffold is a versatile building block in medicinal chemistry. Understanding the SAR of this simple homologous series can inform the design of more complex molecules with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1]

Conclusion

The homologous series of p-aminobenzoic acid esters provides a clear and compelling illustration of the fundamental principles of structure-activity relationships in medicinal chemistry. The systematic elongation of the alkyl chain results in predictable changes in physicochemical properties, which in turn modulate the biological activity of these compounds as local anesthetics and antimicrobial agents. This technical guide has provided a comprehensive overview of the synthesis, properties, and evaluation of this important class of molecules, offering valuable insights for researchers and professionals in the field of drug development. A thorough understanding of these principles is essential for the rational design of new and improved therapeutic agents.

References

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6891. [Link]

  • Singh, S., & Gupta, A. K. (2019). Synthesis and biological activities of local anesthetics. RSC Advances, 9(68), 39853-39870. [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. Retrieved from [Link]

  • Matsushita, T., et al. (2015). Inhibition of the compound action potentials of frog sciatic nerves by aroma oil compounds having various chemical structures. Journal of Pharmacological Sciences, 127(1), 81-90. [Link]

  • Kabara, J. J., et al. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial Agents and Chemotherapy, 2(1), 23-28. [Link]

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Methodological & Application

Synthesis of 4-(Pentanoylamino)benzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-(Pentanoylamino)benzoic acid, a valuable intermediate in organic synthesis and a subject of interest in crystallographic studies. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles.

Introduction: Chemical Context and Significance

This compound belongs to the class of N-acyl amino acids. The core structure, featuring an amide linkage between a pentanoyl group and the nitrogen atom of 4-aminobenzoic acid (PABA), makes it a useful building block in medicinal chemistry and materials science. The acylation of PABA and its derivatives can lead to compounds with a range of biological activities.[1] Furthermore, the specific crystalline structure of this compound and its homologues has been a subject of academic research, particularly in the study of polymorphism and hydrogen bonding networks in the solid state.[2] Understanding how the alkyl chain length influences crystal packing provides valuable insights for crystal engineering.[2]

The most direct and widely employed synthetic route to this compound is the acylation of 4-aminobenzoic acid.[2] This application note will detail a robust and reproducible protocol based on the Schotten-Baumann reaction, a classic and highly effective method for the synthesis of amides from amines and acid chlorides.[3][4]

Reaction Principle: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride. The reaction is typically performed in a biphasic system with an aqueous base, such as sodium hydroxide, which serves two critical functions: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine, and it helps to drive the reaction to completion.[5][6]

Experimental Protocol

This protocol details the synthesis of this compound from 4-aminobenzoic acid and pentanoyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminobenzoic acidReagent Grade, ≥99%Sigma-Aldrich
Pentanoyl chlorideReagent Grade, 98%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS Reagent, ≥97.0%Fisher Scientific
Dichloromethane (DCM)HPLC Grade, ≥99.8%Fisher Scientific
Hydrochloric acid (HCl)ACS Reagent, 37%VWR
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeVWR
Deionized water
Ethanol200 proof, absoluteFor recrystallization
Equipment
  • 250 mL three-neck round-bottom flask

  • 125 mL dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • Pentanoyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.[7]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.[8]

The overall experimental workflow is depicted in the following diagram:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 4-aminobenzoic acid and NaOH in water B Add DCM to create a biphasic system A->B C Cool to 0-5 °C in an ice bath B->C D Add pentanoyl chloride dropwise C->D E Separate organic layer D->E Reaction Completion F Wash with dilute HCl E->F G Dry over MgSO₄ F->G H Evaporate solvent G->H I Recrystallize from ethanol/water H->I Crude Product J Collect crystals by vacuum filtration I->J K Dry the product J->K L L K->L Pure Product Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PABA 4-Aminobenzoic Acid (Nucleophile) TI Formation of Tetrahedral Intermediate PABA->TI Nucleophilic Attack PC Pentanoyl Chloride (Electrophile) PC->TI Product This compound TI->Product Collapse of Intermediate (Loss of Cl⁻) HCl HCl (neutralized by NaOH) TI->HCl

Caption: Simplified reaction mechanism for the synthesis of this compound.

Discussion and Field-Proven Insights

  • Temperature Control: Maintaining a low temperature during the addition of pentanoyl chloride is crucial to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acid chloride. [9]* Vigorous Stirring: In this biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the reaction between the reactants.

  • Role of the Base: The use of a base like NaOH is a cornerstone of the Schotten-Baumann reaction. [10]It neutralizes the HCl formed, preventing the amine from being protonated and rendered non-nucleophilic. An excess of base can promote the hydrolysis of the acyl chloride, so stoichiometry is important.

  • Purification: Recrystallization is an effective method for purifying the final product. [11][12]The choice of solvent system (ethanol/water) is critical; the product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain a high yield of the pure product. The principles and techniques described are broadly applicable to the synthesis of other N-acyl amino acids.

References

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, pentyl ester. Retrieved from [Link]

  • MDPI. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • The Pharma Education. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • NIST. (2015). Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • Quora. (2020). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(Acetylamino)benzoic acid, 4-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-2-pentenyl ester. Retrieved from [Link]

  • eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzylamino)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Retrieved from [Link]

  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents. (n.d.). Purification of benzoic acid.
  • ResearchGate. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

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Application Note: Synthesis and Characterization of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The N-acylation of aromatic amines is a fundamental transformation in organic synthesis, yielding amide derivatives with diverse applications in pharmaceuticals, materials science, and biochemistry. This application note provides a comprehensive guide to the synthesis of 4-(pentanoylamino)benzoic acid via the acylation of 4-aminobenzoic acid with pentanoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a reliable method for forming amide bonds.[1][2][3]

This document offers a detailed experimental protocol, an in-depth discussion of the underlying chemical principles, and a complete guide to the characterization of the final product. The protocols and analytical methods described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Chemical Principles and Rationale

The synthesis of this compound is achieved through the nucleophilic acyl substitution of pentanoyl chloride with the amino group of 4-aminobenzoic acid.

Reaction Mechanism: The Schotten-Baumann Reaction

The reaction proceeds via the Schotten-Baumann mechanism, which is typically conducted in a two-phase system or in the presence of a base.[1][2][3] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Proton Transfer: The resulting protonated amide is deprotonated by a base (in this case, pyridine), neutralizing the positive charge on the nitrogen and yielding the final amide product. The base also serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Schotten_Baumann_Mechanism

Choice of Reagents and Conditions
  • Pentanoyl Chloride: As an acyl chloride, it is a highly reactive acylating agent, ensuring an efficient reaction.

  • 4-Aminobenzoic Acid: The substrate possesses a nucleophilic amino group and a carboxylic acid functionality. The amino group is more nucleophilic than the carboxylate under these conditions, leading to selective N-acylation.

  • Pyridine: A weak base that effectively scavenges the HCl produced during the reaction without promoting significant hydrolysis of the pentanoyl chloride. It also acts as a nucleophilic catalyst.

  • Solvent: A polar aprotic solvent like Dichloromethane (DCM) is suitable for dissolving the reactants and facilitating the reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
4-Aminobenzoic AcidC₇H₇NO₂137.14≥99%Sigma-Aldrich
Pentanoyl ChlorideC₅H₉ClO120.58≥98%Sigma-Aldrich
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aqueous solutionFisher Scientific
Sodium SulfateNa₂SO₄142.04AnhydrousVWR
EthanolC₂H₅OH46.07Reagent gradeVWR
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Pentanoyl chloride is corrosive, flammable, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine is flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (2.74 g, 20 mmol) and anhydrous dichloromethane (40 mL). Stir the suspension at room temperature.

  • Addition of Base: Add anhydrous pyridine (1.78 mL, 22 mmol) to the suspension.

  • Addition of Acylating Agent: Cool the flask in an ice bath to 0-5 °C. Dissolve pentanoyl chloride (2.65 g, 22 mmol) in anhydrous dichloromethane (10 mL) and add it to a dropping funnel. Add the pentanoyl chloride solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization
  • Solvent Selection: The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Synthesis_Workflow

Characterization of this compound

Analytical Methods
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress using a suitable mobile phase (e.g., ethyl acetate/hexanes 1:1). Visualize the spots under UV light (254 nm). The product should have a different Rf value than the starting material.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Spectroscopy: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Note: This data is predictive and based on the analysis of the chemical structure and comparison with similar compounds.

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.7 (s, 1H, COOH), ~10.2 (s, 1H, NH), 7.8-8.0 (d, 2H, Ar-H), 7.6-7.8 (d, 2H, Ar-H), 2.3 (t, 2H, CH₂), 1.5-1.7 (m, 2H, CH₂), 1.2-1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~172 (C=O, amide), ~167 (C=O, acid), ~143 (Ar-C), ~130 (Ar-C), ~129 (Ar-C), ~118 (Ar-C), ~36 (CH₂), ~28 (CH₂), ~22 (CH₂), ~14 (CH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch), 3000-2500 (O-H stretch, broad), ~1680 (C=O stretch, acid), ~1660 (C=O stretch, amide), ~1600, 1540 (C=C stretch, aromatic)
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ calculated for C₁₂H₁₅NO₃: 222.11; [M-H]⁻ calculated for C₁₂H₁₅NO₃: 220.10

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via a Schotten-Baumann reaction. The detailed experimental procedure, coupled with comprehensive characterization guidelines, will enable researchers to confidently synthesize and validate this valuable amide derivative for applications in drug discovery and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this protocol.

References

  • Schotten, C. Ber. Dtsch. Chem. Ges.1884, 17, 2544–2547.
  • Baumann, E. Ber. Dtsch. Chem. Ges.1886, 19, 3218–3222.
  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • PubChem. 4-Aminobenzoic acid. [Link]

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Application Note: High-Purity Recovery of 4-(Pentanoylamino)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 4-(Pentanoylamino)benzoic acid by recrystallization. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of active pharmaceutical ingredients (APIs) and related organic molecules. The protocol emphasizes a systematic approach to solvent selection, the mechanics of crystal formation, and subsequent purity verification. The causality behind each experimental step is explained to provide a deeper understanding of the purification process, ensuring both high yield and exceptional purity of the final product.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice.[3] As the crystal lattice of the target molecule grows, it selectively excludes impurity molecules, which remain dissolved in the cooled solvent (mother liquor).[4]

This compound, an N-acylated derivative of 4-aminobenzoic acid, possesses both a polar carboxylic acid group and an amide linkage, capable of forming strong hydrogen bonds. The pentanoyl chain introduces a non-polar aliphatic character. This amphiphilic nature necessitates a careful selection of the recrystallization solvent to achieve efficient purification. The most probable impurities from its synthesis—typically the acylation of 4-aminobenzoic acid—are the unreacted starting materials: 4-aminobenzoic acid and pentanoic acid (from the hydrolysis of pentanoyl chloride). A successful recrystallization will effectively separate these impurities from the desired product.

Principles of Solvent Selection

The choice of solvent is the most critical parameter in a recrystallization procedure.[5] An optimal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the this compound at or near its boiling point.

  • Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the solvent at low temperatures (e.g., 0-4 °C) to maximize the recovery of the purified crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[6]

Given the structure of this compound, polar protic solvents or mixtures are promising candidates. Alcohols like ethanol can engage in hydrogen bonding with the carboxylic acid and amide groups, while the alkyl chain has some affinity for the pentanoyl group. Water is a poor solvent for the compound at room temperature due to the non-polar tail but its solvating power increases significantly at higher temperatures. Therefore, a binary solvent system, such as an ethanol/water mixture, is often ideal for compounds of this nature, as the composition can be fine-tuned to achieve the desired solubility profile.[7]

Experimental Protocol

This protocol is divided into three main stages: Solvent Screening, Recrystallization Procedure, and Purity Assessment.

Materials and Equipment
  • Compound: Crude this compound

  • Solvents (Reagent Grade): Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Deionized Water

  • Apparatus:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Graduated cylinders

    • Powder funnel and stemless funnel

    • Fluted filter paper

    • Büchner funnel and filter flask

    • Vacuum source

    • Watch glass

    • Spatula

    • Ice bath

    • Melting point apparatus

    • Drying oven (vacuum optional)

Stage 1: Systematic Solvent Screening

The objective of this stage is to identify the optimal solvent or solvent mixture for the recrystallization.

  • Preparation: Place approximately 50 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate). Agitate the mixtures.

  • Observation at Room Temperature: A suitable solvent will not dissolve the compound at room temperature.[8] If the compound dissolves completely, that solvent is unsuitable as a single-solvent system.

  • Heating: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water bath with gentle agitation. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling. An ethanol/water mixture is a likely candidate. To test this, dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the cloudiness. Cool as described above.

Table 1: Solvent Selection Rationale

Solvent SystemPredicted Solubility BehaviorRationale
WaterPoor solubility at room temp, moderate at boiling.The non-polar pentanoyl chain limits solubility.[9]
EthanolGood solubility, potentially too high at room temp."Like dissolves like" - alcohol interacts with polar groups.[8]
HexanesVery low solubility at all temperatures.Non-polar solvent is incompatible with polar functional groups.
Ethyl AcetateModerate solubility.Offers a balance of polarity.
Ethanol/Water Highly tunable solubility. Recommended starting point. By adjusting the ratio, the ideal solubility gradient can be achieved.[7]
Stage 2: Bulk Recrystallization Procedure

This procedure assumes an ethanol/water solvent system has been selected as optimal.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to dissolve the solid completely at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used to remove colored impurities, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization.[10] Use a pre-heated stemless funnel and fluted filter paper.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any adhering mother liquor containing dissolved impurities.[10]

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for 15-20 minutes. Then, carefully transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Diagram 1: Recrystallization Workflow A visual representation of the step-by-step purification process.

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Solution B->C D Hot Filtration (optional) C->D if needed G Slow Cooling (Crystallization) C->G if no hot filtration E Insoluble Impurities D->E F Clear Hot Filtrate D->F F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Mother Liquor (Soluble Impurities) I->J L Pure Crystals I->L K Wash with Cold Solvent M Drying K->M L->K N Final Pure Product M->N

Stage 3: Purity Assessment and Yield Calculation
  • Percent Recovery: Calculate the efficiency of the purification process using the following formula:

    Percent Recovery = (mass of purified solid / initial mass of impure solid) x 100%[11]

    Note that a recovery of less than 100% is expected, as impurities are removed and some product will remain dissolved in the mother liquor.[11]

  • Melting Point Analysis: Determine the melting point range of the dried, purified crystals. Compare this to the melting point of the crude starting material. A pure compound will exhibit a sharp melting point range (typically < 2 °C) that is higher than the crude material.[12] For reference, related compounds like 4-(butylamino)benzoic acid melt at 149-151 °C and 4-acetamidobenzoic acid melts at 259-262 °C.[6]

  • Spectroscopic Analysis (Optional): For rigorous purity confirmation, techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy can be employed to confirm the chemical structure and absence of impurity signals.

Table 2: Expected Results and Purity Indicators

ParameterCrude MaterialPurified ProductIndication of Success
Appearance May be off-white or colored, crystalline form may be irregular.White, well-defined crystals.Removal of colored impurities and controlled crystal growth.
Melting Point Broad and depressed range.Sharp and elevated range.High purity.[12]
Percent Recovery N/ATypically 70-90% (process dependent).Efficient purification with minimal product loss.

Scientific Principles Visualized

The success of recrystallization hinges on the temperature-dependent solubility difference between the desired compound and its impurities.

Diagram 2: Principle of Recrystallization Solubility curves illustrating the separation of the target compound from a soluble impurity.

Solubility_Principle cluster_curves cluster_explanation Process Explanation Y_axis Solubility X_axis Temperature origin->Y_axis origin->X_axis A1 A2 A1->A2 B1 B2 B1->B2 label_A label_B T_cold T_cold T_cold_line T_cold_line T_cold->T_cold_line T_hot T_hot T_hot_line T_hot_line T_hot->T_hot_line exp1 At T_hot, both the target compound and the impurity are dissolved. exp2 Upon cooling to T_cold, the solubility of the target compound drops significantly, causing it to crystallize. exp3 The impurity remains dissolved in the cold solvent (mother liquor) due to its higher solubility at T_cold.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Try inducing crystallization by scratching the flask or adding a seed crystal.
Low Recovery Too much solvent used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use only ice-cold solvent for washing.
Poor Purity (Broad M.P.) Cooling was too rapid, trapping impurities; insufficient washing.Allow the solution to cool slowly and undisturbed. Ensure the crystal cake is washed with fresh, ice-cold solvent.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of this compound. By employing a systematic approach to solvent selection and adhering to the principles of controlled crystal growth, researchers can achieve high purity and good recovery of the target compound. The final purity should always be verified empirically, with melting point analysis serving as a rapid and effective assessment tool.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]

  • Pires, M., & Franco, R. W. A. (2007). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Online]. Available: [Link]

  • University of California, Davis. Recrystallization of Benzoic Acid. [Online]. Available: [Link]

  • Chemistry LibreTexts. 4.4 Solubility. [Online]. Available: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. (2022-12-05). [Online]. Available: [Link]

  • Chemistry LibreTexts. 2.1: Recrystallization. (2021-03-05). [Online]. Available: [Link]

  • Organic Chemistry 253 Experiment #3 Recrystallization 1. [Online]. Available: [Link]

  • Recrystallization Lab Report Organic Chemistry. [Online]. Available: [Link] (Note: A generic placeholder URL is used as the original may be transient).

  • Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Online]. Available: [Link]

  • Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Online]. Available: [Link]

  • YouTube. Recrystallization - Assessing Effectiveness and a Case Study. (2015-10-06). [Online]. Available: [Link]

  • Hussain, M. N., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. [Online]. Available: [Link]

  • Chemistry LibreTexts. Recrystallization. (2023-01-29). [Online]. Available: [Link]

  • University of Wisconsin-Madison. The Recrystallization of Benzoic Acid. [Online]. Available: [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(Pentanoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 4-(Pentanoylamino)benzoic acid. As a derivative of 4-aminobenzoic acid (PABA), this molecule possesses structural motifs relevant to pharmaceutical and materials science research, necessitating robust characterization. This guide details an integrated workflow employing chromatographic, spectroscopic, and thermal analysis techniques. We provide not only step-by-step protocols but also the scientific rationale behind the selection of each method and its parameters, empowering researchers to achieve reliable and reproducible results.

Introduction

This compound belongs to the class of N-acylated aromatic amino acids. This structural class is significant in drug development, serving as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The introduction of the pentanoyl group to the 4-aminobenzoic acid backbone modifies the parent molecule's lipophilicity and hydrogen bonding potential, which can influence its pharmacokinetic and pharmacodynamic properties. Given its potential as a key building block, a thorough and unambiguous characterization is paramount for quality control, regulatory submission, and ensuring the integrity of downstream applications.

This application note presents a logical and efficient workflow for the complete characterization of this compound, starting from purity assessment and culminating in definitive structural confirmation.

Physicochemical & Foundational Data

Prior to detailed instrumental analysis, a foundational understanding of the molecule's properties is essential.

  • Chemical Structure:

    Caption: Structure of this compound.

  • Molecular Formula: C₁₂H₁₅NO₃

  • Molecular Weight: 221.25 g/mol

  • Predicted Solubility: The molecule contains a hydrophobic pentanoyl chain and a polar benzoic acid moiety. Therefore, it is expected to have good solubility in polar organic solvents such as methanol, ethanol, DMSO, and acetone, with limited solubility in water and non-polar solvents like hexanes. The solubility of benzoic acid itself is known to be enhanced in ethanol-water mixtures[1].

  • Predicted Acidity (pKa): The primary acidic proton is on the carboxylic acid group. The pKa of benzoic acid is ~4.2. The electron-donating nature of the amide group at the para position may slightly increase the pKa relative to benzoic acid. For comparison, 4-(Dimethylamino)benzoic Acid has a pKa of 6.027[2]. Experimental determination is required for an exact value.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this compound due to its moderate polarity.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its excellent retention of moderately non-polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation profile. Acetonitrile is a common organic modifier with good UV transparency.

  • pH Modifier: A small amount of formic acid (0.1%) is added to the mobile phase to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time, improves peak shape, and enhances chromatographic reproducibility.

  • Detection: The benzoyl chromophore within the molecule is expected to have a strong UV absorbance. A photodiode array (PDA) detector is used to monitor across a range of wavelengths to identify the optimal wavelength for quantification and to check for co-eluting impurities (peak purity analysis).

Protocol 3.1: Reverse-Phase HPLC-UV/PDA
  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with a 50:50 methanol:water mixture to a working concentration of ~50 µg/mL.

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 200-400 nm; Extract at λmax (~285 nm)
  • Data Analysis: Integrate the peak corresponding to the main compound. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks. Peak purity should be assessed using the PDA software.

Spectroscopic Characterization for Structural Elucidation

An orthogonal set of spectroscopic techniques is required to confirm the molecular structure unequivocally.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, which is a critical piece of identifying information. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, preventing significant fragmentation and preserving the molecular ion.

Protocol 4.1: ESI-MS Analysis
  • Sample Preparation: Dilute the HPLC stock solution (1 mg/mL) to ~10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion Parameters:

ParameterValue
Ionization Mode ESI Positive and Negative
Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Nitrogen, 10 L/min, 300 °C
Mass Range m/z 50 - 500
  • Expected Results:

    • Positive Mode: Expect the protonated molecule [M+H]⁺ at m/z 222.11 .

    • Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 220.09 . The high-resolution mass should be within 5 ppm of the calculated exact mass (C₁₂H₁₅NO₃: [M+H]⁺ = 222.1125, [M-H]⁻ = 220.0979).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Protocol 4.2: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~15-20 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid and amide protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

  • Predicted Spectral Data:

¹H NMR (Predicted, in DMSO-d₆)¹³C NMR (Predicted, in DMSO-d₆)
Chemical Shift (ppm) Description Chemical Shift (ppm)
~12.5 (br s, 1H)Carboxylic acid OH~172.0 (Amide C=O)
~10.1 (s, 1H)Amide NH~167.0 (Acid C=O)
~7.8 (d, 2H)Aromatic CH (ortho to COOH)~143.0 (Aromatic C-N)
~7.6 (d, 2H)Aromatic CH (ortho to NH)~130.0 (Aromatic C-H)
~2.3 (t, 2H)-CH₂- adjacent to C=O~125.0 (Aromatic C-COOH)
~1.6 (m, 2H)-CH₂-~118.0 (Aromatic C-H)
~1.3 (m, 2H)-CH₂-~37.0 (-CH₂-CO)
~0.9 (t, 3H)Terminal -CH₃~28.0 (-CH₂-)
~22.0 (-CH₂-)
~14.0 (-CH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol 4.3: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
3300-2500 (broad)O-H stretchCarboxylic Acid
~1685C=O stretchCarboxylic Acid Dimer
~1660C=O stretch (Amide I)Amide
~1605, ~1580C=C stretchAromatic Ring
~1530N-H bend (Amide II)Amide

Integrated Analytical Workflow

The characterization of a new or synthesized compound should follow a logical progression. The following workflow ensures that purity is assessed before committing resources to more time-consuming structural elucidation experiments.

G cluster_0 Initial Assessment cluster_1 Molecular Weight Confirmation cluster_2 Structural Elucidation cluster_3 Final Report Sample Sample of this compound HPLC HPLC-PDA for Purity (Protocol 3.1) Sample->HPLC MS ESI-MS for MW (Protocol 4.1) HPLC->MS Is Purity >95%? NMR 1H & 13C NMR (Protocol 4.2) MS->NMR FTIR FTIR-ATR (Protocol 4.3) NMR->FTIR Report Certificate of Analysis & Characterization Summary NMR->Report FTIR->Report

Sources

Application Note: Elucidating the Supramolecular Architecture of 4-(Pentanoylamino)benzoic acid via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the single-crystal X-ray diffraction (SCXRD) analysis of 4-(Pentanoylamino)benzoic acid, a molecule of interest in solid-state chemistry and materials science. We delve into the rationale behind the experimental design, from synthesis and crystallization to data collection and structure refinement. The protocols herein are designed to be self-validating, ensuring both technical accuracy and the generation of a high-quality, publishable crystal structure. This document will serve as a practical guide for researchers aiming to characterize the three-dimensional structure of similar N-acyl aminobenzoic acids, which are pivotal in understanding polymorphism and crystal engineering.

Introduction: The "Why" Beyond the "How"

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid.[1] For a molecule like this compound, which possesses both hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (amide C=O, carboxylic acid C=O), the precise elucidation of its crystal structure is paramount. The primary academic interest in this compound and its homologs lies in understanding how the interplay of the flexible alkyl chain and the rigid aromatic core, governed by hydrogen bonding, dictates the overall crystal packing.[2]

The crystal structure provides invaluable insights into:

  • Supramolecular Assembly: How molecules recognize and bind to each other in the solid state.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties.

  • Crystal Engineering: The rational design of crystalline materials with desired properties.

This guide will not only outline a step-by-step protocol but also explain the critical thinking behind each stage, empowering the researcher to adapt and troubleshoot for their specific molecular system.

Synthesis and Crystallization: The Foundation of a Successful Structure

A high-quality crystal is the prerequisite for a successful SCXRD experiment. This begins with the synthesis of pure material and is followed by a meticulous crystallization process.

Synthesis of this compound

The most direct route for the synthesis of this compound is the acylation of 4-aminobenzoic acid with pentanoyl chloride.[2] This reaction forms a stable amide bond.

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in 30 mL of a 1:1 mixture of tetrahydrofuran (THF) and a 5% aqueous sodium bicarbonate solution.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes.

  • Acylation: Slowly add pentanoyl chloride (1.27 mL, 10.5 mmol) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Acidification: Acidify the mixture to a pH of approximately 2-3 with 2M hydrochloric acid. This will precipitate the product.

  • Isolation: Collect the white precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the product under vacuum to yield crude this compound.

Crystallization: The Art and Science of Single Crystal Growth

The goal of crystallization is to grow well-ordered, single crystals of a suitable size (typically 0.1-0.3 mm in all dimensions) with no visible defects. For N-acyl aminobenzoic acids, slow evaporation is an effective technique. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.

Protocol: Slow Evaporation

  • Solvent Screening: Test the solubility of a small amount of the synthesized product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water). Ethanol or an ethanol/water mixture is often a good starting point for benzoic acid derivatives.

  • Solution Preparation: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 10-15 mL for ~1 g of product) in a clean Erlenmeyer flask.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystal Growth: Cover the flask with parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the flask in a vibration-free environment at a constant temperature. Crystal growth may take several days to a week.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry on a filter paper.

Single-Crystal X-ray Diffraction: From Crystal to Data

The following protocol is based on a typical modern CCD-based single-crystal X-ray diffractometer.

Crystal Selection and Mounting

Protocol:

  • Microscopic Examination: Under a polarized light microscope, select a crystal that is transparent, has well-defined faces, and shows uniform extinction under cross-polarized light. Reject any crystals that are cracked, opaque, or appear to be intergrown.

  • Mounting: Carefully mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of paratone oil or a suitable adhesive. The crystal should be securely attached.

Data Collection

Protocol:

  • Instrument Setup: Mount the crystal on the goniometer head of the diffractometer. Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames (e.g., 10-20 frames with a 1-degree oscillation) to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal system, the instrument software will calculate an optimal strategy for collecting a complete dataset with high redundancy. For a typical small organic molecule, data is collected to a resolution of at least 0.84 Å.

  • Data Acquisition: Execute the data collection run. This may take several hours. Monitor the diffraction images periodically for any signs of crystal decay or movement. It is common to use a stream of cold nitrogen gas (e.g., at 100 K) to protect the crystal from radiation damage.

  • Data Integration and Scaling: After data collection is complete, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (e.g., Lorentz and polarization effects), and scaling the data from different frames. The output is a reflection file (typically with an .hkl extension).

Structure Solution and Refinement: Unveiling the Molecular Structure

The process of converting the collected diffraction data into a 3D atomic model is known as structure solution and refinement. The SHELX suite of programs is a widely used and powerful tool for this purpose.[3][4][5]

Structure Solution

The "phase problem" is the central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods are used to determine these initial phases.

Protocol (using SHELXS or similar direct methods program):

  • Input Files: Prepare an instruction file (.ins) containing the unit cell parameters, space group, and chemical formula.

  • Direct Methods: Use a direct methods program like SHELXS to generate an initial structural model.[4] This method uses statistical relationships between the intensities to derive the phases. For centrosymmetric space groups, this is often highly successful for small molecules.

  • Initial Model Evaluation: The output will be a list of atomic positions (Q-peaks). Examine this initial model to see if it corresponds to a chemically sensible fragment of the expected molecule.

Structure Refinement

Refinement is an iterative process of adjusting the atomic parameters (coordinates, displacement parameters) to improve the agreement between the calculated and observed diffraction data.

Protocol (using SHELXL): [3][5]

  • Initial Refinement: Assign atomic types (C, N, O) to the peaks from the solution and perform an initial least-squares refinement.

  • Difference Fourier Map: Calculate a difference Fourier map (F_obs - F_calc). Peaks in this map indicate the positions of missing atoms, while negative troughs can indicate incorrectly placed atoms.

  • Model Building: Add missing atoms based on the difference map and chemical knowledge. For this compound, locate all non-hydrogen atoms first.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of the atoms as ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions (riding model) for C-H bonds. The hydrogen atoms on the amide and carboxylic acid groups should be located from the difference Fourier map as they are involved in hydrogen bonding.

  • Final Refinement Cycles: Perform several more cycles of refinement until the model converges (i.e., the shifts in atomic parameters are negligible).

  • Validation: Check the final model for quality using validation tools like PLATON or the IUCr's checkCIF service. Key metrics to assess are the R-factors (R1, wR2), the goodness-of-fit (GooF), and the residual electron density.

Data Interpretation and Visualization

The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure.

Key Crystallographic Data

The following table summarizes hypothetical but realistic crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₂H₁₅NO₃
Formula Weight221.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)105.2
Volume (ų)1170
Z4
Calculated Density (g/cm³)1.256
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (S)~1.0
Supramolecular Analysis

Based on the known chemistry of related compounds, the crystal structure of this compound is expected to exhibit the following key interactions:

  • Carboxylic Acid Dimers: Two molecules will form a classic hydrogen-bonded dimer via their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state.

  • Amide Hydrogen Bonding: The amide N-H group of one dimer will hydrogen bond to the amide C=O group of an adjacent dimer, linking the dimers into chains or sheets.

  • van der Waals Interactions: The pentanoyl chains will pack together through weaker van der Waals forces, influencing the overall stacking of the hydrogen-bonded sheets.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of This compound crystallization Slow Evaporation Crystallization synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_acq X-ray Data Acquisition mounting->data_acq processing Data Integration & Scaling data_acq->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (SHELXL) solution->refinement validation Model Validation (checkCIF) refinement->validation final_cif final_cif validation->final_cif Final CIF Output

Caption: Experimental workflow for SCXRD analysis.

hydrogen_bonding cluster_dimer1 Molecule A cluster_dimer2 Molecule B cluster_amide_link Molecule C molA R-C(=O)O-H molB H-O(C=O)-R molA->molB Dimer Formation (O-H···O) molC R'-N(H)-C=O molB->molC Sheet Formation (N-H···O)

Caption: Key hydrogen bonding motifs.

Conclusion

The single-crystal X-ray diffraction of this compound provides a detailed understanding of its solid-state structure, revealing a supramolecular architecture governed by a hierarchy of hydrogen bonds and van der Waals interactions. The protocols detailed in this application note offer a robust framework for obtaining high-quality structural data for this and related small organic molecules. By understanding the rationale behind each step, from crystallization to refinement, researchers can confidently apply these techniques to elucidate the structures of novel compounds, contributing to the advancement of materials science and pharmaceutical development.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1853. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Müller, P. (Ed.). (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press. [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • Ozbek, F. E., & Yildiz, M. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 249-260. [Link]

  • Chen, J., et al. (2022). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 22(5), 3353-3370. [Link]

  • Thakuria, R., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(7), 960-969. [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). [Link]

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Application Note: A Practical Guide to Inducing and Identifying Polymorphism in Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in the pharmaceutical and materials science industries.[1][2][3] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit significant variations in physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which can profoundly impact a drug's efficacy and safety.[2][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and experimental setups for systematically inducing and identifying polymorphs in organic compounds. We delve into both foundational and advanced protocols, emphasizing the rationale behind experimental choices to empower users to design robust polymorph screens.

The Foundation: Understanding Polymorphism

The crystallization of a specific polymorphic form is governed by a delicate interplay between thermodynamics and kinetics.[5]

  • Thermodynamic Control: Thermodynamics dictates the most stable polymorph at a given temperature and pressure, which is the form with the lowest Gibbs free energy.[6] This stable form typically has the lowest solubility and the highest melting point.[6] Given enough time and under appropriate conditions (e.g., in a slurry), metastable forms will tend to convert to the most stable form.[5]

  • Kinetic Control: Kinetics governs the rate at which different polymorphs nucleate and grow.[6] Metastable polymorphs, while thermodynamically less stable, often form first under conditions of high supersaturation or rapid cooling due to lower activation energy barriers for nucleation.[5][6] This principle is often described by Ostwald's Rule of Stages, which posits that a system will proceed from a less stable state through a series of successively more stable states.[5]

A thorough polymorph screen aims to explore a wide range of kinetic and thermodynamic conditions to discover as many crystalline forms as possible.[7]

General Workflow for Polymorph Screening

A systematic approach is essential for a successful polymorph screen. The process begins with generating a diverse set of conditions to induce crystallization and concludes with the characterization of the resulting solid forms.

Polymorph_Screening_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization Experiments cluster_analysis Phase 3: Analysis & Characterization cluster_selection Phase 4: Form Selection Start Amorphous or Reference Material Solution Solution-Based Methods (Evaporation, Cooling, Anti-Solvent) Start->Solution Induce Crystallization Solid Solid-State & Melt Methods (Grinding, Melt-Cooling) Start->Solid Induce Crystallization Primary Primary Analysis (XRPD) Solution->Primary Isolate Solids Solid->Primary Isolate Solids Secondary Secondary Characterization (DSC, TGA, Spectroscopy) Primary->Secondary Identify Unique Forms Structure Structure Elucidation (Single Crystal XRD) Secondary->Structure For Novel Forms Selection Select Optimal Form (Stability, Solubility, etc.) Secondary->Selection Assess Properties

Caption: General workflow for a comprehensive polymorph screening campaign.

Solution-Based Crystallization Protocols

Crystallization from solution is the most common method for polymorph screening, as varying the solvent, temperature, and supersaturation can create a wide range of experimental conditions.[7]

Table 1: Common Solvents for Polymorph Screening
SolventPolarity IndexBoiling Point (°C)Hydrogen Bond Donor/Acceptor
Water10.2100Both
Methanol5.165Both
Ethanol4.378Both
Isopropanol3.982Both
Acetone5.156Acceptor
Acetonitrile5.882Acceptor
Ethyl Acetate4.477Acceptor
Dichloromethane3.140None
Toluene2.4111None
Heptane0.198None
Protocol 3.1: Slow Solvent Evaporation
  • Principle: This method maintains a low level of supersaturation over a long period, favoring the growth of well-ordered, often thermodynamically stable, crystals.

  • Methodology:

    • Prepare a nearly saturated solution of the compound in a selected solvent at a constant temperature.

    • Filter the solution through a 0.2 µm filter into a clean vial to remove any particulate matter that could act as foreign nuclei.

    • Cover the vial with a perforated seal (e.g., aluminum foil with pinholes) to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment at a controlled temperature.

    • Monitor daily for crystal formation. Once crystals are observed, harvest them by filtration, wash sparingly with a cold solvent, and air dry.

    • Analyze the solid form using appropriate characterization techniques.

Protocol 3.2: Cooling Crystallization
  • Principle: This technique generates supersaturation by decreasing the solubility of the compound as the temperature is lowered. The cooling rate is a critical kinetic parameter; rapid cooling often yields metastable forms, while slow cooling favors stable forms.

  • Methodology:

    • Prepare a saturated solution at an elevated temperature (e.g., 50-60°C).

    • Ensure all solid is dissolved and filter the hot solution into a pre-warmed vial.

    • Place the vial in a programmable cooling chamber or a series of temperature-controlled baths.

    • Apply a controlled cooling profile. Test both rapid (e.g., crash cooling in an ice bath) and slow (e.g., 0.1°C/min) cooling rates.

    • Once crystallization is complete at the final temperature, isolate and analyze the solids.

Protocol 3.3: Anti-Solvent Addition
  • Principle: Supersaturation is rapidly induced by adding a solvent in which the compound is poorly soluble (the anti-solvent) to a solution of the compound. This is often a kinetically driven process that can trap metastable polymorphs.

  • Methodology:

    • Prepare a clear, filtered solution of the compound in a "good" solvent.

    • In a separate, stirred vessel, place the anti-solvent.

    • Slowly add the compound solution to the anti-solvent. The rate of addition is a key variable.

    • Alternatively, add the anti-solvent to the stirred compound solution.

    • Observe for precipitation. Once the process is complete, filter, wash, and dry the resulting solid for analysis.

Solid-State and Melt-Based Protocols

These methods explore polymorphic landscapes without the use of solvents, which can themselves be incorporated into the crystal lattice to form solvates.[8]

Protocol 4.1: Melt Cooling (Quench & Anneal)
  • Principle: This technique is suitable for thermally stable compounds. By melting the compound and then cooling it at different rates, various polymorphs can be accessed.[6][9] Fast cooling can trap high-energy, metastable forms, while slower cooling or annealing (holding at a temperature below the melting point) can allow for transformation to more stable forms.[6]

  • Methodology:

    • Place a small amount of the compound on a microscope slide or in a DSC pan.

    • Heat the sample on a hot stage or in a DSC to several degrees above its melting point to ensure complete melting.

    • Quench Cooling: Rapidly transfer the sample to a cold plate to induce fast solidification. This may result in an amorphous solid or a metastable polymorph.

    • Slow Cooling/Annealing: Cool the melt at a controlled, slow rate (e.g., 1-2°C/min). Alternatively, hold the solidified sample at an elevated temperature (annealing) to promote solid-state transitions.

    • Analyze the resulting solid in situ with hot-stage microscopy or by analyzing the sample from the DSC pan.

Protocol 4.2: Grinding
  • Principle: Mechanical energy input through grinding can induce polymorphic transformations or generate novel forms.[10] The process can be performed neat (dry) or with the addition of a small amount of liquid (liquid-assisted grinding or LAG), which can accelerate transformation rates.[11]

  • Methodology:

    • Place 20-50 mg of the starting crystalline material into a ball mill or an agate mortar.

    • Neat Grinding: Grind the sample vigorously for a set period (e.g., 5, 15, 30 minutes).

    • Liquid-Assisted Grinding (LAG): Add a few microliters of a selected solvent to the sample and grind for the set period. The choice of solvent can direct the transformation to a specific form.[11]

    • Collect the sample after each time interval and analyze by XRPD to monitor for any phase transformations.

Essential Characterization for Polymorph Identification

A combination of analytical techniques is required to unambiguously identify and characterize polymorphs.[12][13]

Characterization_Techniques cluster_info Information Obtained XRPD X-Ray Powder Diffraction (XRPD) Info_XRPD Crystal Structure Fingerprint XRPD->Info_XRPD DSC Differential Scanning Calorimetry (DSC) Info_DSC Melting Point, Enthalpy, Phase Transitions DSC->Info_DSC TGA Thermogravimetric Analysis (TGA) Info_TGA Solvate/Hydrate Identification TGA->Info_TGA Spectroscopy Vibrational Spectroscopy (Raman, FTIR) Info_Spec Molecular Environment, H-Bonding Spectroscopy->Info_Spec Microscopy Hot-Stage Microscopy Info_Micro Visual Phase Transitions, Crystal Habit Microscopy->Info_Micro ssNMR Solid-State NMR (ssNMR) Info_ssNMR Number of Unique Molecules in Unit Cell ssNMR->Info_ssNMR

Caption: Key analytical techniques for polymorph characterization.

  • X-Ray Powder Diffraction (XRPD): The definitive tool for identifying different crystal forms. Each polymorph will produce a unique diffraction pattern, acting as its "fingerprint."[12]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and solid-state transitions.[1] This data helps determine the thermodynamic relationship (monotropic vs. enantiotropic) between forms.[14]

  • Thermogravimetric Analysis (TGA): Determines weight loss upon heating, which is crucial for distinguishing anhydrous polymorphs from solvates or hydrates.[15]

  • Vibrational Spectroscopy (FTIR, Raman): These techniques are sensitive to the molecular environment and differences in intermolecular interactions (like hydrogen bonding) between polymorphs.[1]

  • Hot-Stage Microscopy (HSM): Allows for visual observation of melting, recrystallization, and phase transitions as a function of temperature.[14]

Conclusion

The systematic investigation of polymorphism is a non-negotiable step in modern drug development and materials science. By employing a diverse range of experimental conditions—spanning solution, melt, and solid-state methods—researchers can effectively map the polymorphic landscape of a given compound. The protocols outlined in this guide provide a robust framework for inducing and subsequently identifying different crystalline forms. A thorough understanding and control of polymorphism are paramount to ensuring product consistency, performance, and quality.[16]

References

  • Interplay between Thermodynamics and Kinetics on Polymorphic Appearance in the Solution Crystallization of an Enantiotropic System, Gestodene. ACS Publications. Available at: [Link]

  • Drug Polymorphism: A Review. ResearchGate. Available at: [Link]

  • Drug polymorphism: a review. Semantic Scholar. Available at: [Link]

  • Crystal polymorphism. Wikipedia. Available at: [Link]

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  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic. Available at: [Link]

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. ACS Publications. Available at: [Link]

  • Polymorph Screening in Drug Development. Sygnature Discovery. Available at: [Link]

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  • Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publishers. Available at: [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Semantic Scholar. Available at: [Link]

  • Fundamentals of Polymorphism. Seven Star Pharma. Available at: [Link]

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  • When to conduct a polymorph screening? Ardena's phase-appropriate approach. Ardena. Available at: [Link]

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  • Polymer-Assisted Grinding, a Versatile Method for Polymorph Control of Cocrystallization. ACS Publications. Available at: [Link]

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  • Controlling crystal polymorphism: from stability prediction to crystallization process design. ResearchGate. Available at: [Link]

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  • Discovery of a new polymorph of clotrimazole through melt crystallization: Understanding nucleation and growth kinetics. PubMed. Available at: [Link]

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Application Note: A Comprehensive Guide to the Vibrational Spectroscopy of p-Aminobenzoic Acid (PABA) using FTIR and Raman Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrational Landscape of p-Aminobenzoic Acid

P-Aminobenzoic acid (PABA), a small organic molecule comprising a benzene ring substituted with an amino (-NH₂) and a carboxylic acid (-COOH) group, is a compound of significant interest. It serves as a vital biosynthetic intermediate and finds applications in pharmaceuticals and as a UV-filtering agent. The structural characterization of PABA is fundamental to understanding its function, purity, and behavior in various matrices.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive approach for probing the molecular structure of PABA. These methods are sensitive to the specific vibrational modes of the molecule's functional groups and overall symmetry.

  • FTIR Spectroscopy measures the absorption of infrared light by a molecule, which occurs when a vibrational motion causes a change in the net molecular dipole moment.[1] It is particularly effective for identifying polar functional groups like the C=O of the carboxylic acid and the N-H bonds of the amine.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if it induces a change in the molecule's polarizability.[1] This technique excels at probing non-polar, symmetric bonds, such as the C=C bonds within the aromatic ring.

The true analytical power lies in their synergy. By using both FTIR and Raman, a more complete vibrational profile of PABA can be obtained, enabling unambiguous structural confirmation and deeper insights into its solid-state and solution-phase behavior.

Scientific Foundation: Interpreting the Spectra of PABA

The vibrational spectrum of PABA is a rich fingerprint of its molecular structure. The positions, intensities, and shapes of the observed bands are directly correlated with the vibrations of its constituent functional groups. A critical aspect of PABA's chemistry is its ability to exist in neutral or zwitterionic forms, particularly in the solid state or at different pH values, which significantly influences its vibrational spectrum.[2][3][4]

Key Vibrational Modes of PABA

The primary vibrational modes of interest arise from the carboxylic acid, the amino group, and the benzene ring.

  • Carboxylic Acid Group (-COOH):

    • O-H Stretch: In the solid state, extensive hydrogen bonding between carboxylic acid groups to form dimers results in a very broad and intense absorption band in the FTIR spectrum, typically between 2500 and 3300 cm⁻¹.[5]

    • C=O Stretch: The carbonyl stretch is a strong, sharp band in the FTIR spectrum. For the hydrogen-bonded dimer, this band appears around 1660-1680 cm⁻¹.[5]

    • C-O Stretch & O-H Bend: These modes are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

  • Amino Group (-NH₂):

    • N-H Stretches: The primary amine gives rise to two distinct bands in the 3200-3500 cm⁻¹ region of the FTIR spectrum: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[6]

    • N-H Bend (Scissoring): This vibration typically appears as a medium to strong band around 1600-1630 cm⁻¹ in the FTIR spectrum.

  • Benzene Ring:

    • C-H Stretches: Aromatic C-H stretching vibrations occur above 3000 cm⁻¹.

    • C=C Stretches: Ring stretching modes appear in the 1450-1615 cm⁻¹ region. These bands are often very strong and sharp in the Raman spectrum due to the significant change in polarizability of the ring system during these vibrations.[7]

    • C-H Bends: Out-of-plane (o.o.p) C-H bending modes are found in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern on the ring.

Tabulated Spectral Data for PABA

The following table summarizes the principal vibrational bands for solid-state p-aminobenzoic acid, highlighting the complementary nature of FTIR and Raman spectroscopy. Wavenumbers are approximate and can vary based on sample form and instrument calibration.

Wavenumber (cm⁻¹) Vibrational Assignment Typical FTIR Intensity Typical Raman Intensity Supporting References
~3480N-H Asymmetric StretchMediumWeak[6][8]
~3370N-H Symmetric StretchMediumWeak[6][8]
3300-2500O-H Stretch (H-bonded dimer)Strong, Very BroadVery Weak / Absent[5]
~1660-1680C=O Stretch (H-bonded dimer)Very StrongMedium[5][9][10]
~1625N-H Bend (Scissoring)StrongWeak[5]
~1605C=C Aromatic Ring StretchStrongVery Strong[7][9][10]
~1530C=C Aromatic Ring StretchStrongMedium[6]
~1430C-O-H In-plane BendMediumWeak[8]
~1315C-N StretchMediumMedium[9][10]
~1290C-O StretchStrongMedium[7]
~1175C-H In-plane BendStrongStrong[9][10]
~930O-H Out-of-plane Bend (Dimer)Medium, BroadVery Weak / Absent[5]
~845C-H Out-of-plane BendStrongMedium

Experimental Protocols: Acquiring High-Quality Spectra

The quality of the final spectrum is critically dependent on a robust and well-understood experimental protocol. The following sections provide step-by-step methodologies for the analysis of solid PABA.

Protocol 1: FTIR Analysis by KBr Pellet

This method is a gold standard for obtaining high-quality FTIR transmission spectra of solid samples. The principle relies on dispersing the solid analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Causality & Trustworthiness: This protocol is self-validating. A visually transparent, crack-free pellet is the first indicator of good sample preparation. The resulting spectrum should exhibit a flat baseline in regions of no absorbance and show characteristic broad O-H bands only if the sample contains them, not from atmospheric moisture, confirming the integrity of the procedure.

Materials:

  • p-Aminobenzoic acid (analytical grade)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die set

  • FTIR Spectrometer (e.g., PerkinElmer, Bruker, Thermo Fisher)

  • Spatula, desiccator

Procedure:

  • Preparation: Place a small amount of KBr powder in the mortar. Rationale: This coats the mortar surface to prevent the sample from sticking.

  • Sample Weighing: Weigh approximately 1-2 mg of PABA and 100-200 mg of dry KBr. The optimal ratio is about 1:100. Rationale: This low concentration prevents absorption bands from becoming totally absorbing ("flat-topping") and ensures a linear response according to the Beer-Lambert law.

  • Grinding: Add the PABA to the KBr in the mortar. Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a texture similar to flour. Rationale: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering effects (known as the Christiansen effect) and leads to a flat baseline and sharp peaks.

  • Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the die and press under a hydraulic press at 7-10 tons of pressure for approximately 2 minutes. Rationale: The high pressure causes the KBr to flow and fuse, trapping the analyte in a solid, transparent matrix.

  • Background Collection: Place the empty, clean sample holder in the FTIR spectrometer and collect a background spectrum. Rationale: This measures the contribution of atmospheric CO₂ and water vapor, as well as the instrument's response, which will be mathematically subtracted from the sample spectrum.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. A typical setting is a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. Use the instrument software to identify and label the peak positions.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing A Weigh PABA & KBr (1:100 ratio) B Grind Mixture in Mortar A->B Homogenize C Load into Pellet Die B->C D Press at 7-10 Tons C->D Fuse KBr F Mount Pellet in Spectrometer D->F Transfer Pellet E Collect Background (Empty Holder) E->F G Acquire Sample Spectrum (4000-400 cm⁻¹) F->G H Perform Baseline Correction G->H Raw Spectrum I Identify & Assign Peaks H->I

Caption: Workflow for FTIR analysis of PABA using the KBr pellet method.

Protocol 2: Raman Analysis of Solid PABA

Raman spectroscopy on solid samples is often simpler in terms of preparation. The key is to obtain a strong signal without causing thermal degradation or fluorescence.

Causality & Trustworthiness: This protocol's validity is confirmed by observing sharp, well-defined Raman peaks characteristic of PABA with a good signal-to-noise ratio. A lack of a broad, sloping background indicates that fluorescence has been successfully minimized. The stability of the spectrum over time confirms that the chosen laser power is non-destructive.

Materials:

  • p-Aminobenzoic acid (analytical grade)

  • Microscope slide (glass or quartz)

  • Raman Spectrometer with a microscope (e.g., Horiba, Renishaw) equipped with a suitable laser (e.g., 532 nm or 785 nm)

  • Spatula

Procedure:

  • Instrument Calibration: Before analysis, calibrate the spectrometer using a known standard, such as a silicon wafer (the primary peak is at 520.7 cm⁻¹). Rationale: Calibration ensures the accuracy and reproducibility of the measured peak positions.

  • Sample Preparation: Place a small amount (a few milligrams) of PABA powder onto a clean microscope slide. Gently flatten the powder with the spatula to create a relatively even surface. Rationale: A flat surface ensures consistent focus and signal intensity across the analysis area.

  • Focusing: Place the slide on the microscope stage. Using the white light illumination, bring the PABA sample into focus using a low-power objective (e.g., 10x or 20x).

  • Spectrum Acquisition:

    • Switch to the laser source. Start with a very low laser power (e.g., <1% of maximum). Rationale: Organic compounds can be sensitive to laser heating. Starting low prevents sample burning or photo-degradation.

    • Select an appropriate acquisition time (e.g., 1-10 seconds) and number of accumulations (e.g., 2-5).

    • Gradually increase the laser power and/or acquisition time until a spectrum with a good signal-to-noise ratio is obtained.

    • Troubleshooting: If a broad, sloping background (fluorescence) is observed, consider switching to a longer wavelength laser (e.g., 785 nm), as this often reduces fluorescence.[11]

  • Data Processing: Perform a baseline correction to remove any residual background signal. Use the software to identify and label the characteristic Raman bands of PABA.

Raman_Workflow cluster_setup Instrument Setup cluster_acq Spectral Acquisition cluster_proc Data Processing A Calibrate Spectrometer (e.g., Silicon Wafer) B Place PABA Powder on Microscope Slide A->B C Focus on Sample (White Light) B->C D Select Laser & Set Low Initial Power C->D E Acquire Spectrum (Adjust Power/Time) D->E F Check for Fluorescence & Sample Damage E->F G Perform Baseline Correction F->G Good Spectrum H Identify & Assign Raman Bands G->H

Caption: Workflow for Raman analysis of solid PABA powder.

Applications in Research and Development

The combination of FTIR and Raman spectroscopy provides a robust analytical toolkit for various applications involving PABA:

  • Identity Confirmation and Quality Control: The unique spectral fingerprints provided by both techniques are ideal for verifying the identity of raw material PABA and detecting impurities or contaminants.

  • Polymorph and Solvate Screening: PABA can exist in different crystalline forms (polymorphs), which have distinct physical properties.[7] Both FTIR and Raman are highly sensitive to the subtle changes in molecular packing and hydrogen bonding that differentiate polymorphs, making them essential tools in pharmaceutical development.

  • Analysis of Molecular Interactions: Changes in the vibrational frequencies of the -COOH and -NH₂ groups can be used to study PABA's interaction with other molecules, such as its binding to metal ions or its formulation into co-crystals.[5][12]

  • In-situ Reaction Monitoring: Raman spectroscopy, in particular, is well-suited for in-situ monitoring of reactions involving PABA, allowing for real-time tracking of reactant consumption and product formation.[7]

References

  • Journal of the American Chemical Society, "Spectroscopic and Kinetic Properties of the Radical Zwitterion and Related Intermediates in the One-Electron Oxidation of p-Aminobenzoic Acid", [Link]

  • ResearchGate, "FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB", [Link]

  • ResearchGate, "The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid", [Link]

  • Taylor & Francis Online, "Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid", [Link]

  • PubMed, "Potential-dependent Adsorption and Orientation of a Small Zwitterion: P-Aminobenzoic Acid on Ag(111)", [Link]

  • ResearchGate, "In situ monitoring of solid‐state transition of p‐aminobenzoic acid polymorphs using Raman spectroscopy", [Link]

  • DigitalCommons@Linfield, "Surface-Enhanced Raman Scattering of P- Aminobenzoic Acid on Nobel Metal Nanoparticle Surfaces", [Link]

  • National Institutes of Health (NIH), "Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid", [Link]

  • MDPI, "UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy", [Link]

  • ScienceDirect, "Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids", [Link]

  • ResearchGate, "(PDF) FT-IR and FT-Raman spectral analysis and quantum chemical studies on 4-aminobenzoic acid and 4-cyanobenzoic acid", [Link]

  • ResearchGate, "(a) FTIR and (b) FT-Raman Spectra of 4-aminobenzoic acid", [Link]

  • American Chemical Society Publications, "Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p-Aminobenzoic Acids", [Link]

  • Northwestern University, "FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons", [Link]

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Protocols for the Analytical Preparation of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide:

Abstract

This comprehensive application note provides detailed methodologies for the preparation of 4-(Pentanoylamino)benzoic acid for analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind procedural choices, ensuring robust, reproducible, and accurate analytical outcomes. By integrating field-proven insights with established scientific principles, these protocols serve as a self-validating framework for sample handling, from initial dissolution to final instrumental analysis.

Introduction and Foundational Principles

This compound is an N-acylated aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a secondary amide linkage, and a nonpolar alkyl chain, imparts amphiphilic characteristics that dictate its analytical behavior. The primary academic interest in this class of compounds has been in solid-state chemistry and crystallography, focusing on how molecular structure and hydrogen bonding influence crystal packing.[1] Proper sample preparation is paramount as it directly impacts data quality, preventing issues such as poor chromatographic resolution, instrument contamination, and inaccurate quantification.

The core objective of any sample preparation workflow is to produce a solution that is:

  • Homogeneous: The analyte must be fully dissolved and free of particulates.

  • Compatible: The sample solvent must be miscible with the analytical system's mobile phase (for HPLC) or be sufficiently volatile (for GC).

  • Concentration-Appropriate: The analyte concentration must be within the optimal detection range of the instrument.

  • Sufficiently Pure: Interfering matrix components must be minimized to ensure accurate detection and quantification.

This guide is structured around the specific requirements of three common analytical techniques, providing tailored protocols for each.

1.1. Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is the foundation of effective method development. While specific experimental data for this exact compound is sparse, its properties can be reliably inferred from its structure and comparison to analogous compounds like benzoic acid and other N-acyl aminobenzoic acids.[2][3][4]

PropertyValue / DescriptionRationale & Significance for Sample Prep
Chemical Structure C₁₂H₁₅NO₃The structure contains a carboxylic acid (acidic, polar), an amide (polar, H-bonding), a benzene ring (nonpolar), and an alkyl chain (nonpolar). This amphiphilic nature governs solvent selection.
IUPAC Name This compound-
CAS Number 100390-76-9[1][5]
Molecular Weight 221.25 g/mol [2] Important for calculating molar concentrations.
Physical State Expected to be a solid at room temperature.[2] Accurate weighing is the first step in preparing standard solutions.
Solubility (Predicted) Limited solubility in water; soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[2][6] This is the most critical parameter for sample prep. Benzoic acid itself is highly soluble in alcohols and acetone but sparingly soluble in water.[4][6][7] The pentanoyl group increases lipophilicity compared to simpler analogs.
Thermal Stability The carboxylic acid group may undergo decarboxylation at high temperatures (>200-250°C).[8] The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions.[9]Crucial for GC-MS, where high injector temperatures are used. Suggests derivatization is necessary for GC analysis.
General Sample Preparation Workflow

The choice of sample preparation technique is dictated by the complexity of the sample matrix and the requirements of the analytical instrument. The following diagram outlines a general decision-making workflow.

Sample_Prep_Workflow cluster_start Start: Sample Acquisition cluster_matrix Matrix Assessment cluster_prep Preparation Protocols cluster_final Final Steps & Analysis start Obtain Sample (e.g., pure compound, formulation, biological matrix) matrix_eval Assess Matrix Complexity start->matrix_eval simple_prep Protocol A: Direct Dissolution 1. Weigh accurately 2. Dissolve in appropriate solvent 3. Dilute to target concentration matrix_eval->simple_prep Simple Matrix (e.g., pure substance) complex_prep Protocol B: Extraction & Cleanup 1. Liquid-Liquid Extraction (LLE) or 2. Solid-Phase Extraction (SPE) 3. Evaporate & Reconstitute matrix_eval->complex_prep Complex Matrix (e.g., plasma, tissue) filtration Syringe Filtration (0.22 or 0.45 µm) simple_prep->filtration complex_prep->filtration analysis Inject into Analytical Instrument (HPLC, GC-MS, NMR) filtration->analysis

Caption: General decision workflow for sample preparation.

Protocol for HPLC Analysis

HPLC is the preferred technique for the quantitative analysis of non-volatile or semi-volatile compounds like this compound. A reversed-phase method on a C18 column is typically suitable for this class of molecules.[10][11]

3.1. Rationale

The goal is to dissolve the analyte in a solvent that is compatible with the reversed-phase mobile phase (typically a mixture of water and acetonitrile or methanol) to ensure good peak symmetry. Filtration is mandatory to protect the column and instrument from particulate matter.[12] For complex samples, a cleanup step like Solid-Phase Extraction (SPE) is used to remove interferences.[13][14]

3.2. Workflow for HPLC Sample Preparation

HPLC_Prep_Workflow start Start: Weigh 1-10 mg of sample dissolve Dissolve in 1 mL of Methanol or Acetonitrile start->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex dilute Dilute to final concentration (0.1 - 1.0 mg/mL) with mobile phase A vortex->dilute filter Filter through 0.45 µm PTFE Syringe Filter dilute->filter inject Transfer to HPLC vial and inject filter->inject

Caption: Step-by-step workflow for HPLC sample preparation.

3.3. Detailed Step-by-Step Protocol

Equipment and Reagents:

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL, 100 mL)

  • Pipettes

  • Vortex mixer and/or sonicator

  • HPLC-grade methanol, acetonitrile, and water

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC autosampler vials

Procedure for Standard Solutions (e.g., for a calibration curve):

  • Prepare Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dissolution: Add ~7 mL of methanol or acetonitrile. Vortex or sonicate until the solid is completely dissolved. The choice of solvent should ideally match the organic component of your mobile phase.[15]

  • Dilute to Volume: Once dissolved, bring the flask to the 10 mL mark with the same solvent. Mix thoroughly. This is your stock solution.

  • Prepare Working Solutions: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to create a series of standards at the desired concentrations (e.g., 0.1, 0.05, 0.01 mg/mL).

  • Filtration: Before transferring to an autosampler vial, filter each working standard through a 0.45 µm syringe filter to remove any potential particulates.[12] This step is critical for preventing blockages in the HPLC system.

  • Transfer: Transfer the filtered solution into an HPLC vial for analysis.

Procedure for Samples in Complex Matrices (e.g., Formulations):

  • Accurately weigh a portion of the sample matrix expected to contain the analyte.

  • Perform an extraction using a suitable solvent (e.g., methanol). This may involve vigorous shaking or sonication.

  • Centrifuge the sample to pellet insoluble excipients.

  • Collect the supernatant and proceed with dilution and filtration as described for standard solutions. For very complex matrices, an SPE cleanup may be required prior to dilution.[16]

Protocol for GC-MS Analysis

Direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of active hydrogen atoms in the carboxylic acid and amide groups. These features can lead to poor peak shape, thermal degradation in the hot injector, and irreversible adsorption onto the column.[17] Therefore, derivatization is mandatory .

4.1. Rationale

Derivatization converts the polar -COOH and -NH groups into less polar, more volatile, and more thermally stable moieties. Silylation is a common and effective technique, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. This process drastically improves the chromatographic behavior of the analyte.

4.2. Workflow for GC-MS Sample Preparation

GCMS_Prep_Workflow start Start: Prepare a ~1 mg/mL solution in Pyridine or Acetonitrile transfer Transfer 100 µL of solution to a reaction vial start->transfer add_reagent Add 100 µL of derivatization reagent (e.g., BSTFA + 1% TMCS) transfer->add_reagent react Cap vial and heat (e.g., 70°C for 30 min) add_reagent->react cool Cool to room temperature react->cool dilute Dilute with a volatile solvent (e.g., Hexane) to ~10 µg/mL cool->dilute inject Transfer to GC vial and inject dilute->inject

Caption: Derivatization workflow for GC-MS sample preparation.

4.3. Detailed Step-by-Step Protocol (Silylation)

Equipment and Reagents:

  • GC-MS grade solvents (e.g., pyridine, acetonitrile, hexane)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC autosampler vials with inserts

Procedure:

  • Initial Dissolution: Prepare a solution of the sample at approximately 1 mg/mL in a dry, aprotic solvent like pyridine or acetonitrile. Water must be rigorously excluded as it will consume the derivatization reagent.

  • Aliquot Sample: Transfer 100 µL of this solution into a 1.5 mL reaction vial.

  • Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the reaction vial. The TMCS acts as a catalyst.

  • Reaction: Immediately cap the vial tightly. Heat the mixture at 70°C for 30 minutes to ensure the derivatization reaction goes to completion. Both the carboxylic acid proton and the amide proton will be replaced by TMS groups.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample to a final concentration suitable for GC-MS (e.g., 1-10 µg/mL) using a volatile solvent like hexane.[17][18]

  • Transfer: Transfer the final solution to a GC autosampler vial, using an insert if the volume is small, and analyze promptly. Derivatized samples can be sensitive to moisture and may not be stable for long periods.

Protocol for NMR Spectroscopy Analysis

NMR is used for the qualitative structural elucidation and confirmation of this compound. Sample preparation is straightforward but requires careful attention to detail to obtain high-resolution spectra.

5.1. Rationale

The sample must be dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. The deuterated solvent also provides the signal used for the instrument's field-frequency lock.[19] The solution must be free of any particulate matter, as suspended solids will severely degrade the magnetic field homogeneity, resulting in broad, poorly resolved peaks.

5.2. Detailed Step-by-Step Protocol

Equipment and Reagents:

  • High-quality 5 mm NMR tubes and caps

  • Deuterated solvents (e.g., DMSO-d₆, Chloroform-d)

  • Pasteur pipette and glass wool or a pipette with a filter tip

  • Small vial for initial dissolution

Procedure:

  • Select Solvent: Choose an appropriate deuterated solvent.

    • DMSO-d₆: An excellent choice for this compound. It is highly polar and will readily dissolve the sample. It will also allow for the observation of exchangeable protons from the carboxylic acid (-COOH) and amide (-NH) groups.

    • Chloroform-d (CDCl₃): May also be suitable, but solubility could be lower. The acidic and amide protons may appear as very broad signals or exchange with trace water and not be observed.

  • Determine Sample Quantity:

    • For ¹H NMR: Weigh 5-25 mg of the compound.[19]

    • For ¹³C NMR: A higher concentration is needed due to the lower natural abundance of ¹³C. Weigh 50-100 mg of the compound.[19]

  • Dissolution:

    • Place the weighed sample into a small, clean glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[19][20]

    • Gently swirl or vortex until the sample is fully dissolved. A brief, gentle warming may aid dissolution if necessary.

  • Filtration and Transfer: This is a critical step. Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into a clean NMR tube. This removes any dust or undissolved microparticles.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[21]

  • Analysis: The sample is now ready for shimming and data acquisition.

References
  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Small molecule NMR sample preparation. Georgia State University. (2023-08-29). [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Sample Preparation. University College London. [Link]

  • Sample Preparation Guidelines for GC-MS. University of California, Davis. [Link]

  • Benzoic acid, 4-(dimethylamino)-, pentyl ester. SIELC Technologies. (2018-05-16). [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Pitfalls in the sample preparation and analysis of N-acylethanolamines. ResearchGate. [Link]

  • GC-MS Sample Preparation. Organomation. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. (2023-04-27). [Link]

  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. (2023-08-12). [Link]

  • 4-(Benzoylamino)benzoic acid. PubChem - NIH. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab - Virginia Tech. [Link]

  • Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. MDPI. [Link]

  • 4-(Phenylamino)benzoic acid. PubChem. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. (2025-08-10). [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]

  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. CABI Digital Library. [Link]

  • Solubility of Benzoic Acid in Organic Solvents. Scribd. (2015-01-12). [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Pentanoylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthetic procedure. Here, we provide in-depth, experience-driven guidance to help you optimize your reaction and purification processes.

Troubleshooting Guide: Addressing Low Yield

Low yield in the synthesis of this compound is a frequent challenge. The following question-and-answer section addresses specific problems you might be facing in the lab.

Question 1: My reaction seems incomplete, leading to a low yield of the desired product. What are the likely causes and how can I fix this?

Answer:

An incomplete reaction is a primary culprit for low yields. This typically stems from several factors related to the reactants and reaction conditions. The synthesis of this compound is commonly achieved via a Schotten-Baumann reaction, which involves the acylation of 4-aminobenzoic acid with pentanoyl chloride in the presence of a base.[1][2][3]

Causality and Solutions:

  • Reactivity of Pentanoyl Chloride: Pentanoyl chloride is highly reactive and susceptible to hydrolysis.[4][5][6] If there is moisture in your starting materials or solvent, the pentanoyl chloride will react with water to form pentanoic acid, rendering it unavailable for the desired reaction with 4-aminobenzoic acid.[5][7]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is also advisable to use freshly opened or properly stored pentanoyl chloride.

  • Insufficient Mixing: The Schotten-Baumann reaction is often biphasic (aqueous and organic layers).[2][8] If the stirring is not vigorous enough, the reactants in their respective phases will not interact efficiently, leading to an incomplete reaction.

    • Solution: Use a magnetic stirrer set to a speed that ensures the formation of a vortex and thorough mixing of the two phases.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can limit the extent of the reaction.

    • Solution: Carefully calculate and measure the molar equivalents of 4-aminobenzoic acid, pentanoyl chloride, and the base. A slight excess of the acylating agent (pentanoyl chloride) can sometimes be beneficial, but a large excess can lead to side reactions.

  • Inadequate Temperature Control: While the reaction is often run at room temperature or cooled to 0°C initially, temperature can influence the reaction rate.

    • Solution: Monitor the reaction temperature. If the reaction is sluggish, a modest increase in temperature may be necessary. However, be cautious, as higher temperatures can also promote side reactions.

Question 2: I've observed the formation of significant side products. What are they, and how can I minimize their formation?

Answer:

Side product formation directly consumes your starting materials and complicates purification, ultimately reducing your yield.

Common Side Products and Mitigation Strategies:

  • Diacylation: The amino group of 4-aminobenzoic acid can potentially be acylated twice, especially if a large excess of pentanoyl chloride is used.

    • Mitigation: Use a stoichiometric amount or only a slight excess of pentanoyl chloride. Add the pentanoyl chloride dropwise to the reaction mixture to maintain a low concentration at any given time.

  • Hydrolysis of Pentanoyl Chloride: As mentioned, pentanoyl chloride readily hydrolyzes to pentanoic acid in the presence of water.[4][5][6]

    • Mitigation: Adhere strictly to anhydrous conditions.

  • Reaction with the Carboxylic Acid Group: While the amino group is more nucleophilic, under certain conditions, the carboxylic acid group of 4-aminobenzoic acid could potentially react, especially if activated.[9]

    • Mitigation: The Schotten-Baumann conditions generally favor N-acylation. Maintaining a basic pH helps to deprotonate the carboxylic acid, making it less likely to react.

Question 3: I seem to be losing a significant amount of product during the purification process. How can I optimize my recrystallization and isolation steps?

Answer:

Product loss during workup and purification is a common source of low yield. Recrystallization is a key step for purifying the crude this compound.[10][11][12]

Optimizing Purification:

  • Choosing the Right Solvent: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[10] For compounds like N-acylated aminobenzoic acids, solvent mixtures such as ethanol/water or ethyl acetate/water are often effective.[10]

    • Protocol: Experiment with small amounts of different solvent systems to find the optimal one for your product.

  • Minimizing Dissolution in Hot Solvent: Using an excessive amount of hot solvent to dissolve the crude product will result in a lower recovery upon cooling.[11]

    • Protocol: Add the hot solvent in small portions until the solid just dissolves.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals.

    • Protocol: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]

  • Washing the Crystals: Washing the isolated crystals with a solvent in which they are highly soluble will lead to product loss.

    • Protocol: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[10]

Frequently Asked Questions (FAQs)

What is the role of the base in the Schotten-Baumann reaction?

The base, typically sodium hydroxide or pyridine, serves two critical functions.[1][2][8] Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[2][8][13] This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and thus unreactive. Secondly, the base helps to drive the reaction to completion.[8][13]

How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[14] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the 4-aminobenzoic acid and the formation of the product. The disappearance of the starting material spot is a good indication that the reaction is complete.

My final product is off-white or slightly yellow. How can I decolorize it?

A colored tint often indicates the presence of impurities.[10] During recrystallization, you can add a small amount of activated charcoal to the hot solution.[10] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration before allowing the solution to cool and crystallize.[10]

Experimental Protocols

Standard Synthesis of this compound
  • Dissolution: In a flask, dissolve 4-aminobenzoic acid in an appropriate aqueous base (e.g., 1 M NaOH).

  • Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: Slowly add pentanoyl chloride dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Precipitation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization Protocol
  • Dissolution: In a flask, add the crude product and the minimum amount of a suitable hot solvent (or solvent mixture) to achieve complete dissolution.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.[10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[10]

  • Drying: Dry the purified crystals.

Data Presentation

ParameterRecommended ConditionRationale
Solvent AnhydrousPrevents hydrolysis of pentanoyl chloride.[4][5][6]
Temperature 0-5 °C initially, then room tempControls initial reaction rate and minimizes side reactions.
Stirring VigorousEnsures efficient mixing in a biphasic system.[2][8]
Pentanoyl Chloride 1.0-1.1 equivalentsMinimizes diacylation and other side reactions.
Base ~2 equivalentsNeutralizes HCl byproduct and drives the reaction.[2][8][13]

Visualizations

Reaction_Mechanism Fig 1. Schotten-Baumann Reaction Mechanism 4-Aminobenzoic Acid 4-Aminobenzoic Acid Tetrahedral Intermediate Tetrahedral Intermediate 4-Aminobenzoic Acid->Tetrahedral Intermediate Nucleophilic Attack Pentanoyl Chloride Pentanoyl Chloride Pentanoyl Chloride->Tetrahedral Intermediate Product This compound Tetrahedral Intermediate->Product Collapse HCl HCl Base Base Base->HCl Neutralization

Caption: Schotten-Baumann reaction mechanism for amide synthesis.

Troubleshooting_Workflow Fig 2. Troubleshooting Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_side_products Analyze for Side Products (e.g., NMR) start->check_side_products review_purification Review Purification Technique start->review_purification incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Starting material remains side_products_present Side Products Present check_side_products->side_products_present Unexpected peaks/spots purification_loss Product Loss During Purification review_purification->purification_loss Low recovery after recrystallization solution1 Optimize Reaction Conditions: - Anhydrous Solvents - Vigorous Stirring - Correct Stoichiometry incomplete_reaction->solution1 solution2 Minimize Side Reactions: - Control Stoichiometry - Dropwise Addition of Acyl Chloride side_products_present->solution2 solution3 Optimize Purification: - Correct Recrystallization Solvent - Slow Cooling - Wash with Cold Solvent purification_loss->solution3

Caption: A workflow for troubleshooting low product yield.

References

  • Grokipedia. Pentanoyl chloride.
  • Benchchem.
  • Benchchem. A Comparative Guide to Alternative Acylating Agents for 4-Aminobenzoyl Chloride in Synthesis.
  • CymitQuimica. CAS 638-29-9: Pentanoyl chloride.
  • Wikipedia. Pentanoyl chloride.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Benchchem. Valeryl Chloride: A Technical Guide to Chemical Stability and Storage.
  • Schotten Baumann Reaction Mechanism Detailed Explan
  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Quora. (2018).
  • The Recrystalliz
  • Alfa Chemistry.
  • Reactory.

Sources

Technical Support Center: Acylation of 4-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the acylation of 4-aminobenzoic acid (PABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced transformation. Our goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize your reactions effectively.

Understanding the Core Reaction and Inherent Challenges

The acylation of 4-aminobenzoic acid is a fundamental reaction aimed at forming an amide bond at the amino group (N-acylation). However, the bifunctional nature of PABA, possessing both a nucleophilic amino group and a carboxylic acid group, presents a classic chemoselectivity challenge. The carboxylic acid moiety can also react, leading to undesired side products, reduced yields, and purification difficulties.

The primary competition is between the nitrogen of the amino group and the oxygen of the carboxylic acid group for the electrophilic acylating agent.

The Desired Pathway: N-Acylation

The intended reaction involves the nucleophilic attack of the lone pair of electrons on the amino nitrogen onto the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is generally the kinetically favored pathway as the amino group is a stronger nucleophile than the neutral carboxylic acid.[1][2]

Caption: The desired N-acylation pathway.

Major Competing Side Reactions

Understanding potential side reactions is the first step toward preventing them. The primary issues encountered are O-acylation, di-acylation, and polymerization.

Side_Reactions Start 4-Aminobenzoic Acid + Acylating Agent N_Acyl N-Acylation (Desired Product) Start->N_Acyl Favored: - Mild Temp - Controlled Stoichiometry O_Acyl O-Acylation (Mixed Anhydride) Start->O_Acyl Favored by: - Strong Base - Carboxylate formation Polymer Polymerization (Polyamide) Start->Polymer Favored by: - High Temp - No Protecting Group Di_Acyl Di-Acylation (N- and O-) N_Acyl->Di_Acyl Further Acylation O_Acyl->Di_Acyl Further Acylation

Caption: Competing reaction pathways in PABA acylation.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the acylation of PABA in a practical, question-and-answer format.

Q1: My reaction yield is low and the TLC shows multiple spots close to the baseline and the desired product.

Probable Cause: You are likely forming a mixture of the desired N-acylated product, the O-acylated side product (a mixed anhydride), and potentially some di-acylated species. The O-acylated product is often unstable and may hydrolyze back to the starting material during workup or chromatography, further complicating the product distribution.

Troubleshooting Steps:

  • Control the Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C). The activation energy for N-acylation is typically lower than for O-acylation, and lower temperatures will favor the desired kinetic product.

  • Choice of Base is Critical:

    • Avoid Strong Aqueous Bases (like NaOH) initially: These will deprotonate the carboxylic acid to form a carboxylate. This highly nucleophilic carboxylate anion aggressively competes with the amine, favoring O-acylation.

    • Use a Non-Nucleophilic Organic Base: Bases like pyridine or triethylamine (Et₃N) are ideal. They act as acid scavengers, neutralizing the HCl or carboxylic acid byproduct generated from acyl chlorides or anhydrides, respectively. This prevents the protonation and deactivation of the amino group without creating a hyper-nucleophilic carboxylate.[3]

  • Slow Addition of Reagents: Add the acylating agent dropwise to the solution of PABA and base. This maintains a low instantaneous concentration of the acylating agent, allowing the more nucleophilic amine to react preferentially.

Q2: The reaction mixture became a thick, insoluble precipitate. What happened?

Probable Cause: This is a classic sign of polymerization. Under certain conditions, particularly high heat, the carboxylic acid of one PABA molecule can be activated and react with the amino group of another, forming a polyamide chain.

Troubleshooting Steps:

  • Strict Temperature Control: Do not exceed room temperature unless a specific protocol requires it. High temperatures can promote intermolecular condensation.

  • Protect the Carboxylic Acid: If polymerization is a persistent issue, especially in a multi-step synthesis, the most robust solution is to protect the carboxylic acid group.[4][5] This is a two-step solution involving:

    • Protection: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) via Fischer esterification.[6][7][8] This temporarily masks its reactivity.

    • Acylation: Perform the N-acylation on the esterified PABA.

    • Deprotection: Hydrolyze the ester back to the carboxylic acid under acidic or basic conditions after the N-acylation is complete.

Protection_Workflow cluster_0 Protection Strategy PABA 4-Aminobenzoic Acid Ester Ethyl 4-aminobenzoate PABA->Ester 1. Esterification (e.g., MeOH, H+) N_Acyl_Ester N-Acyl PABA Ester Ester->N_Acyl_Ester 2. N-Acylation (Acyl-Cl, Base) Final_Product Pure N-Acyl Product N_Acyl_Ester->Final_Product 3. Hydrolysis (e.g., NaOH, then H+)

Caption: Workflow for using a protecting group strategy.

Q3: My starting material is consumed, but the main product is acrylic acid (or the acid corresponding to my acylating agent). What went wrong?

Probable Cause: Your acylating agent, particularly if it's a highly reactive acyl chloride or anhydride, has been hydrolyzed by water in the reaction mixture. This side reaction consumes your reagent before it has a chance to react with PABA.[9]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Check Reagent Quality: Acyl chlorides can hydrolyze upon storage. Use a fresh bottle or distill the reagent before use if its quality is suspect.

  • Solvent Choice: Use aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or N,N-dimethylformamide (DMF) that do not have reactive protons.

Q4: How can I purify my N-acylated product from unreacted PABA and other byproducts?

Probable Cause: The polarity difference between the starting material, product, and byproducts may not be sufficient for simple extraction, requiring more refined purification methods.

Troubleshooting Steps:

  • Acid-Base Extraction: During the aqueous workup, you can sometimes exploit the different pKa values.

    • Washing the organic layer with a mild acid (e.g., dilute HCl) will protonate and extract any unreacted PABA into the aqueous layer.

    • Subsequently washing with a mild base (e.g., saturated sodium bicarbonate) will remove any acidic byproducts like hydrolyzed acylating agent. Be cautious, as a strong base could hydrolyze your desired amide product.

  • Recrystallization: This is a highly effective method for purifying solid products. An ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain soluble or insoluble at all temperatures.[10] Common solvent systems for PABA derivatives include ethanol/water mixtures.[10]

  • Column Chromatography: For difficult separations or to achieve very high purity, silica gel chromatography is the method of choice. A solvent system of intermediate polarity, such as ethyl acetate/hexanes, is often a good starting point.

Summary of Reaction Condition Effects

The outcome of the acylation is a delicate balance of several factors. Use this table as a quick reference for optimizing your reaction conditions.

ParameterTo Favor N-Acylation (Desired)Conditions Promoting Side Reactions
Temperature Low (0 °C to RT)High temperatures promote polymerization and may reduce selectivity.
Base Non-nucleophilic organic base (Pyridine, Triethylamine)Strong bases (NaOH, KOH) form the carboxylate, promoting O-acylation. No base can lead to amine protonation and reaction stalling.
Solvent Anhydrous, aprotic (THF, DCM, DMF)Protic or wet solvents lead to hydrolysis of the acylating agent.
Acylating Agent Slow, dropwise addition of 1.0-1.1 equivalentsLarge excess or rapid addition can lead to di-acylation and other side reactions.
Protecting Group Not always needed, but esterifying the -COOH group guarantees selectivity.[4][6]The absence of a protecting group makes the reaction susceptible to polymerization and O-acylation, especially under forcing conditions.

Recommended Protocol for Selective N-Acetylation

This protocol provides a reliable starting point for the selective N-acetylation of 4-aminobenzoic acid using acetic anhydride.

Materials:

  • 4-Aminobenzoic acid (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetic Anhydride (1.1 eq)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-aminobenzoic acid in anhydrous THF.

  • Base Addition: Add triethylamine to the solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add acetic anhydride dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-acetyl-4-aminobenzoic acid.

References

[11] Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids. Retrieved from

[4] Wikipedia. (2023). Protecting group. Retrieved from [Link]

[5] Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

[6] Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

[7] YouTube. (2020). Protecting Groups for Carboxylic acid. Retrieved from [Link]

[8] Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]

[12] Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]

[13] Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved from [Link]

[1] Difference Wiki. (2024). O Acylation vs. N Acylation: What's the Difference? Retrieved from [Link]

[14] Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears discolored (yellow or brown). What are the likely impurities, and how can I remove them?

A1: Discoloration in crude this compound typically arises from two main sources: residual starting materials and byproducts from the synthesis, which is often a Schotten-Baumann reaction between 4-aminobenzoic acid and pentanoyl chloride (or its anhydride).[1][2][3][4]

Common Impurities:

  • Unreacted 4-aminobenzoic acid: This starting material can contribute to discoloration, especially if it has degraded over time.

  • Oxidation products: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.

  • Diacylated byproduct: A small amount of the diacylated product, where the pentanoyl group has reacted with both the amine and the carboxylic acid of another 4-aminobenzoic acid molecule, can form.

  • Polymeric materials: Side reactions can lead to the formation of polymeric impurities.

Troubleshooting and Purification Strategy: Recrystallization with Activated Carbon

Recrystallization is a highly effective method for removing these types of impurities.[5][6][7][8][9][10] The principle relies on the differential solubility of the desired compound and the impurities in a given solvent at different temperatures.[7][8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.[5] Common choices for similar compounds include ethanol, methanol, acetonitrile, or mixtures with water.[6][11][12]

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5][7]

  • Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of your crude product).[5][7] Activated carbon has a high surface area and effectively adsorbs colored impurities.

  • Hot Filtration: Bring the solution back to a boil briefly and then perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon and any insoluble impurities.[5][7] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Q2: After recrystallization, my yield of this compound is very low. What are the possible causes and how can I improve it?

A2: Low recovery after recrystallization is a common issue that can often be resolved by optimizing the procedure.

Potential Causes for Low Yield:

  • Using too much solvent: The most common reason for low yield is dissolving the crude product in an excessive amount of solvent. This keeps a significant portion of the product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities.

  • Premature crystallization during hot filtration: If the solution cools too much during the filtration step, the product can crystallize on the filter paper, leading to loss.

  • Inappropriate solvent choice: The chosen solvent may have too high a solubility for the product at low temperatures.

Strategies to Improve Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5][7] Add the solvent in small portions to the heated crude material.

  • Slow Cooling: Allow the filtered solution to cool slowly to room temperature before placing it in an ice bath.[5] This allows for the formation of well-defined crystals and better exclusion of impurities.

  • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel and receiving flask) is pre-warmed before the hot filtration step.

  • Solvent System Optimization: If a single solvent is not providing good results, consider a mixed solvent system. For example, dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Then, reheat to clarify and allow to cool slowly.

  • Second Crop of Crystals: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q3: I'm still seeing impurities in my NMR/HPLC analysis after a single recrystallization. What advanced purification techniques can I use?

A3: When recrystallization is insufficient to remove persistent impurities, particularly those with similar solubility profiles to your product, more advanced techniques are necessary.

Advanced Purification Methods:

  • Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6]

    • Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like this compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.

    • Expert Tip: Amides can sometimes tail on silica gel columns. Adding a small amount of a modifier like triethylamine to the eluent can help to improve the peak shape.[6]

  • Acid-Base Extraction: This technique is particularly useful for separating acidic, basic, and neutral compounds. Since this compound has an acidic carboxylic acid group, it can be separated from neutral or basic impurities.

Acid-Base Extraction Workflow:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The this compound will be deprotonated to its carboxylate salt and will move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizing Purification Strategies

Decision Tree for Purification

Purification_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization analysis1 Purity Analysis (TLC, NMR, HPLC) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity >98% troubleshoot Troubleshooting analysis1->troubleshoot Purity <98% chromatography Column Chromatography troubleshoot->chromatography Neutral/Similar Polarity Impurities acid_base Acid-Base Extraction troubleshoot->acid_base Basic/Neutral Impurities analysis2 Purity Analysis chromatography->analysis2 acid_base->analysis2 analysis2->pure_product

Caption: Decision workflow for purifying crude this compound.

Data Summary Table

Purification TechniqueTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Colored impurities, unreacted starting materials, byproducts with different solubilitySimple, cost-effective, can yield highly pure crystalline materialCan have low yield if not optimized, less effective for impurities with similar solubility
Column Chromatography Impurities with different polarityHigh resolving power, can separate complex mixturesMore time-consuming, requires larger volumes of solvent, potential for product loss on the column
Acid-Base Extraction Basic and neutral impuritiesEffective for separating acidic, basic, and neutral compounds, relatively quickOnly applicable if impurities have different acid-base properties, requires use of acids and bases

References

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Butylamino)benzoic acid. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • SciSpace. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Merck Index. (n.d.). 4-(Dimethylamino)benzoic Acid. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • PubMed. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • The University of Manchester. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 4-amino-, pentyl ester. Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • ResearchGate. (n.d.). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

  • YouTube. (2015). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. Retrieved from [Link]

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Technical Support Center: Mastering the Crystal Growth of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 4-(Pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally related aromatic amide compounds. Our focus is on delivering actionable insights grounded in solid scientific principles to empower you to control and optimize your crystal growth experiments.

Introduction to Crystallization of this compound

This compound, an N-acyl aminobenzoic acid, possesses structural motifs—a carboxylic acid and an amide group—that actively participate in hydrogen bonding. This characteristic is pivotal in the formation of its crystal lattice. However, it also introduces complexities, such as the potential for polymorphism and the influence of solvent choice on crystal habit. This guide will navigate you through these complexities, offering both foundational knowledge and advanced troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before embarking on or while troubleshooting your crystallization experiments.

Q1: I am starting my experiments. Which solvents should I consider for crystallizing this compound?

A1: Solvent selection is a critical first step. Due to the absence of specific quantitative solubility data for this compound in public literature, we recommend an empirical approach starting with solvents known to be effective for its structural analogs, benzoic acid and p-aminobenzoic acid.

A good starting point for solvent screening would include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These polar, protic solvents can engage in hydrogen bonding with both the carboxylic acid and amide groups, often providing good solubility at elevated temperatures.

  • Ketones (Acetone): Acetone is a polar, aprotic solvent that can also be effective.

  • Esters (Ethyl Acetate): This solvent offers a medium polarity and can be a good choice.

  • Water: Due to the presence of polar functional groups, there is some solubility in water, which increases with temperature. Water can be an excellent anti-solvent or used in combination with a more soluble solvent.[1]

  • Aromatic Solvents (Toluene): While likely to be a poorer solvent, toluene can be useful in mixed-solvent systems or for specific polymorphic forms.

It is crucial to perform your own solubility tests. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q2: What is "oiling out," and why is it happening with my compound?

A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase.[2] This often occurs when a solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[3] For aromatic amides, strong intermolecular interactions can sometimes favor the formation of a solute-rich liquid phase over an ordered crystal lattice, especially if the cooling rate is too rapid.[4]

Q3: Can this compound exhibit polymorphism? How does that affect my research?

A3: Yes, it is highly likely. The presence of flexible functional groups and the possibility of different hydrogen bonding motifs make polymorphism a common phenomenon in such molecules.[5] Different polymorphs are distinct crystalline forms of the same compound and can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[5] For drug development professionals, controlling polymorphism is a critical regulatory requirement.

Q4: My crystals are very fine needles. How can I grow larger, more well-defined crystals?

A4: The formation of fine needles often indicates rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate.

  • Using a solvent system where the solubility is slightly higher.

  • Reducing the level of supersaturation.

  • Minimizing vibrations and disturbances during crystal growth. [6]

Troubleshooting Guide: From Common Problems to Expert Solutions

This section provides a structured approach to troubleshoot specific issues you may encounter during your crystallization experiments.

Issue 1: No Crystals Form Upon Cooling

Causality: The solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having a higher than expected solubility in the chosen solvent at lower temperatures.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If available, add a single, pure crystal of this compound to the solution. This will act as a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute.

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. This will decrease the overall solubility and induce crystallization.

  • Re-evaluate Solvent System: The chosen solvent may be too good. Re-dissolve the compound and add a small amount of an anti-solvent before cooling.

Issue 2: The Compound "Oils Out" During Crystallization

Causality: The solute separates as a liquid because the supersaturation is too high at a temperature above the compound's melting point (or the melting point of an impure form).[2][3] This is a common problem with aromatic compounds that have strong intermolecular interactions.[4]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow the system to remain at a lower level of supersaturation for a longer period.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and with vigorous stirring to avoid localized high supersaturation.

  • Adjust the Solvent System:

    • Increase Solvent Volume: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly. This reduces the overall supersaturation.[3]

    • Change the Solvent: Choose a solvent in which the compound is less soluble at higher temperatures.

  • Seeding: Introduce seed crystals at a temperature where the solution is only slightly supersaturated, before the point where oiling out typically occurs.[7]

Issue 3: Poor Crystal Quality (e.g., small needles, dendritic growth, aggregates)

Causality: Rapid nucleation and/or rapid crystal growth are occurring. This is often a result of high supersaturation, rapid cooling, or the presence of impurities.

Troubleshooting Steps:

  • Optimize the Cooling Profile: A slower, more controlled cooling rate is paramount for growing larger, higher-quality crystals.[8]

  • Refine the Solvent System:

    • Experiment with solvent mixtures to fine-tune the solubility profile.

    • Consider solvents with higher viscosity, which can slow down diffusion and promote more ordered crystal growth.

  • Control Agitation: Gentle, consistent stirring can sometimes improve crystal quality, but vigorous agitation can lead to secondary nucleation and smaller crystals. In many cases, allowing the solution to cool without any agitation is optimal.

  • Purify the Starting Material: Impurities can act as nucleation sites or inhibit growth on certain crystal faces, leading to poor crystal habit.[9] Consider an initial purification step like flash chromatography if significant impurities are present.

Issue 4: Inconsistent Polymorph Formation

Causality: The formation of different polymorphs is highly sensitive to kinetic and thermodynamic factors during crystallization, including solvent choice, temperature, cooling rate, and the presence of impurities.[5]

Troubleshooting Steps:

  • Strict Control of Crystallization Parameters: Maintain precise and reproducible control over temperature, cooling rate, agitation, and solvent composition.

  • Solvent Screening: Different solvents can stabilize different polymorphs. A systematic solvent screen is essential for identifying conditions that consistently produce the desired form.

  • Seeding: Seeding with the desired polymorph is one of the most effective ways to ensure its consistent formation.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamically stable form: Generally favored by slower crystallization processes (slow cooling, long crystallization times).

    • Metastable form: Often obtained through rapid crystallization (fast cooling, rapid anti-solvent addition).

Quantitative Data Summary

Table 1: Solubility of Benzoic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100g solvent)Reference
Water250.34[10]
Water1005.63[10]
Ethanol2545.5[10]
Acetone2554.2[10]
Toluene2510.6[10]
Ethyl Acetate2536.4[11]

Note: This data is for benzoic acid and should be used as an estimation for this compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for key crystallization techniques.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the most effective method for obtaining high-quality crystals.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a small amount of your chosen solvent and heat the mixture to just below the solvent's boiling point with gentle stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them.

Protocol 2: Vapor Diffusion

This method is excellent for small amounts of material and for screening multiple solvent/anti-solvent combinations.

Methodology:

  • Preparation: Dissolve your this compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar that contains a larger volume of a volatile "poor" solvent (anti-solvent).

  • Diffusion: Seal the larger jar. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of your compound will decrease, leading to slow crystal growth.

  • Isolation: Once crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Anti-Solvent Addition

This technique is useful when your compound is highly soluble in a solvent even at low temperatures.

Methodology:

  • Dissolution: Dissolve your this compound in a minimal amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, slowly add a "poor" solvent (anti-solvent) dropwise to the solution.

  • Nucleation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand. Crystals should form over time.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture that is rich in the anti-solvent, and dry.

Visualizations

Logical Flowchart for Troubleshooting Crystallization

Troubleshooting_Crystallization Troubleshooting Crystal Growth of this compound start Start Crystallization Experiment no_crystals Problem: No Crystals Form start->no_crystals Cooling Complete oiling_out Problem: Oiling Out start->oiling_out During Cooling poor_quality Problem: Poor Crystal Quality start->poor_quality Crystals Formed polymorph_issue Problem: Inconsistent Polymorph start->polymorph_issue Multiple Experiments induce_nucleation Induce Nucleation: - Scratching - Seeding no_crystals->induce_nucleation Try First slow_cooling Reduce Supersaturation Rate: - Slower Cooling - Slower Anti-Solvent Addition oiling_out->slow_cooling optimize_cooling Optimize Cooling Profile poor_quality->optimize_cooling strict_control Strict Control of Parameters polymorph_issue->strict_control success High-Quality Crystals Obtained induce_nucleation->success Success increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent induce_nucleation->increase_supersaturation Failure increase_supersaturation->success Success slow_cooling->success Success adjust_solvent Adjust Solvent System: - Add More Solvent - Change Solvent slow_cooling->adjust_solvent Failure adjust_solvent->success Success seeding Use Seeding Strategy adjust_solvent->seeding Failure seeding->success Success optimize_cooling->success Success refine_solvent Refine Solvent System optimize_cooling->refine_solvent Failure refine_solvent->success Success control_agitation Control Agitation refine_solvent->control_agitation Failure control_agitation->success Success purify_material Purify Starting Material control_agitation->purify_material Failure purify_material->success Success strict_control->success Success strict_control->seeding Failure

Caption: Troubleshooting workflow for common crystallization problems.

Experimental Workflow: Solvent Screening and Optimization

Solvent_Screening_Workflow Solvent Screening and Optimization Workflow start Start: Crude this compound solubility_test Step 1: Small-Scale Solubility Tests (Various Solvents, Room Temp & Hot) start->solubility_test select_solvents Step 2: Select Promising Solvents (Low RT solubility, High Hot solubility) solubility_test->select_solvents slow_cool_exp Method A: Slow Cooling Crystallization select_solvents->slow_cool_exp antisolvent_exp Method B: Anti-Solvent Crystallization select_solvents->antisolvent_exp vapor_diffusion_exp Method C: Vapor Diffusion select_solvents->vapor_diffusion_exp analyze_crystals Step 3: Analyze Results (Yield, Crystal Habit, Purity, Polymorph) slow_cool_exp->analyze_crystals antisolvent_exp->analyze_crystals vapor_diffusion_exp->analyze_crystals optimize Step 4: Optimization analyze_crystals->optimize If results are not optimal final_protocol Final Optimized Protocol analyze_crystals->final_protocol If results are optimal refine_cooling Refine Cooling Rate optimize->refine_cooling adjust_solvent_ratio Adjust Solvent/Anti-Solvent Ratio optimize->adjust_solvent_ratio screen_additives Screen Additives optimize->screen_additives refine_cooling->analyze_crystals adjust_solvent_ratio->analyze_crystals screen_additives->analyze_crystals

Caption: A systematic workflow for solvent screening and crystallization optimization.

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]

  • Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. (2024). Advanced Materials Interfaces. [Link]

  • Zhang, P., et al. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(12), 1104-1107. [Link]

  • Scribd. Benzoic Acid Solubility in Water. [Link]

  • Cruz-Cabeza, A. J., et al. (2019). Polymorphism in p-aminobenzoic acid. CrystEngComm, 21(13), 2204-2213. [Link]

  • Solubility of Things. 4-Aminobenzoic acid. [Link]

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Technical Support Center: Crystallization of 4-(Pentanoylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(Pentanoylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymorphism in this active pharmaceutical ingredient (API). Uncontrolled polymorphism can significantly impact the physicochemical properties of an API, including its solubility, stability, and bioavailability, making it a critical parameter to control during drug development.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve consistent and reproducible crystallization outcomes.

Introduction to Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[4] These forms have the same chemical composition but differ in their crystal lattice arrangements. This variation in the solid state can lead to different physical properties. The formation of a particular polymorph is influenced by a delicate interplay of thermodynamic and kinetic factors during crystallization.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the likely polymorphic forms of this compound?

While specific data for this compound is not extensively published, based on analogous structures like p-aminobenzoic acid and other benzoic acid derivatives, it is reasonable to anticipate the existence of at least two polymorphic forms.[7] These forms likely arise from different hydrogen bonding patterns involving the carboxylic acid and amide functional groups.

Q2: How can I identify which polymorph I have produced?

A combination of analytical techniques is essential for unambiguous polymorph identification.[1][8][9] The most definitive method is X-ray Powder Diffraction (XRPD), as each polymorph will exhibit a unique diffraction pattern.[4][10] Other valuable techniques include:

  • Differential Scanning Calorimetry (DSC): To identify different melting points and phase transition temperatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect differences in hydrogen bonding environments.[11]

  • Raman Spectroscopy: As a complementary vibrational spectroscopy technique to FTIR.[12]

Q3: What is the difference between thermodynamic and kinetic control of crystallization?

  • Thermodynamic Control: This approach aims to produce the most stable polymorph, which has the lowest free energy. It is typically achieved under conditions of slow cooling and prolonged equilibration times, allowing the system to reach its most stable state.[6]

  • Kinetic Control: This approach favors the formation of a metastable polymorph, which nucleates and grows faster but is not the most stable form. Rapid cooling and high supersaturation levels often lead to kinetically controlled products.[6]

The choice between thermodynamic and kinetic control depends on the desired properties of the final crystalline product. The most stable polymorph is often preferred for its long-term stability.[1]

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound and provides actionable solutions based on established scientific principles.

Problem 1: Inconsistent Polymorph Formation in a Batch

Symptom: You are observing a mixture of polymorphs or a different polymorph from batch to batch, even when following the same protocol.

Root Cause Analysis: This issue often points to subtle variations in experimental conditions that can tip the balance between thermodynamic and kinetic control. Key factors include:

  • Solvent Purity: Trace amounts of impurities in the solvent can act as heterogeneous nucleation sites, favoring the formation of a specific polymorph.[13]

  • Cooling Rate Fluctuations: Minor differences in the cooling rate can significantly impact which polymorph nucleates first.[14][15] Slower cooling generally favors the more stable form, while rapid cooling can trap a metastable form.[16]

  • Stirring and Agitation: The hydrodynamics of the crystallization environment influence mass transfer and nucleation rates. Inconsistent stirring can lead to localized supersaturation and the formation of different polymorphs.

Solutions:

ParameterRecommended ActionScientific Rationale
Solvent Use high-purity, anhydrous solvents. Consider the solvent's hydrogen bonding capacity.The solvent can interact with the solute molecules, influencing the formation of specific hydrogen bonding motifs that lead to different polymorphs.[17][18][19]
Cooling Profile Implement a controlled and reproducible cooling profile using a programmable cooling bath.A slow, linear cooling rate reduces supersaturation gradually, favoring the growth of the thermodynamically stable polymorph.[20][21]
Seeding Introduce a small quantity of the desired polymorph (seed crystals) into the supersaturated solution.Seeding bypasses the stochastic nature of primary nucleation and directs the crystallization towards the desired form.[22]

Experimental Protocol: Seeding for Polymorph Control

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature.

  • Cool the solution slowly to a temperature where it is slightly supersaturated.

  • Add a small amount (typically 1-2% by weight of the solute) of finely ground seed crystals of the desired polymorph.

  • Continue the slow cooling process to allow the crystals to grow.

  • Isolate the crystals by filtration and dry them under vacuum.

Problem 2: Formation of an Unwanted Metastable Polymorph

Symptom: You are consistently producing a metastable polymorph when the thermodynamically stable form is desired.

Root Cause Analysis: This is a classic case of kinetic control dominating the crystallization process. The metastable form nucleates faster, depleting the supersaturation before the stable form has a chance to appear.

Solutions:

  • Solvent-Mediated Transformation: Slurrying the metastable form in a suitable solvent can induce its transformation to the more stable polymorph. The rate of transformation is generally higher in solvents where the compound has higher solubility.[23]

Experimental Protocol: Solvent-Mediated Polymorphic Transformation

  • Add the metastable polymorph to a solvent in which it has moderate solubility.

  • Stir the slurry at a constant temperature.

  • Periodically sample the solid phase and analyze it by XRPD to monitor the transformation.

  • Continue stirring until the XRPD pattern confirms complete conversion to the stable form.

  • Isolate and dry the stable polymorph.

G cluster_0 Initial Crystallization cluster_1 Kinetic Control cluster_2 Thermodynamic Control Start Saturated Solution Cooling Cooling Method Start->Cooling FastCool Rapid Cooling Cooling->FastCool High Supersaturation SlowCool Slow Cooling Cooling->SlowCool Low Supersaturation Metastable Metastable Polymorph FastCool->Metastable Slurry Solvent-Mediated Transformation Metastable->Slurry Unwanted Form Stable Stable Polymorph SlowCool->Stable Slurry->Stable Conversion

Caption: Strategies for improving crystal morphology.

References

  • Polymorphism control of active pharmaceutical ingredients | Request PDF - ResearchGate. Available at: [Link]

  • Polymorphism in p-aminobenzoic acid - CrystEngComm (RSC Publishing). Available at: [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical. Available at: [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. Available at: [Link]

  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. Available at: [Link]

  • Recrystallization of Benzoic Acid. Available at: [Link]

  • Heterogeneous nucleation | crystallography - Britannica. Available at: [Link]

  • Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed. Available at: [Link]

  • Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid - PubMed. Available at: [Link]

  • 4 Analytical techniques for studying and characterizing polymorphs and polymorphic transitions - Oxford Academic. Available at: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. Available at: [Link]

  • Thermodynamics and crystallization kinetics - Institut Magdeburg. Available at: [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. Available at: [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. Available at: [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects - Indian Academy of Sciences. Available at: [Link]

  • (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - ResearchGate. Available at: [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - CORE. Available at: [Link]

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  • Chemical Engineering 160/260 Polymer Science and Engineering Lecture 17: Kinetics and Thermodynamics of Crystallization Februar. Available at: [Link]

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  • Heterogeneous Nucleation in Protein Crystallization - PMC - NIH. Available at: [Link]

  • Benzoic acid, 4-methoxy-, 4-pentylphenyl ester - Substance Details - SRS | US EPA. Available at: [Link]

  • The Recrystallization of Benzoic Acid. Available at: [Link]

  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review - Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux - CrystEngComm (RSC Publishing). Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory - DAV College, Jalandhar. Available at: [Link]

  • 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem - NIH. Available at: [Link]

  • 4 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic. Available at: [Link]

  • Nucleation - Wikipedia. Available at: [Link]

  • Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects | Request PDF. Available at: [Link]

  • Polymorph Selection with Morphology Control Using Solvents and Additives - LJMU Research Online. Available at: [Link]

  • The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PubMed Central. Available at: [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing). Available at: [Link]

  • Experiment and theory for heterogeneous nucleation of protein crystals in a porous medium | PNAS. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Available at: [Link]

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Technical Support Center: Optimizing Recrystallization of N-Acyl Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-acyl aminobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the recrystallization of this important class of compounds. Here, you will find in-depth technical guidance, troubleshooting FAQs, and field-proven insights to help you achieve high purity and yield in your crystallizations.

Section 1: The First Principles of Recrystallization for N-Acyl Aminobenzoic Acids

Recrystallization is a powerful purification technique for solid organic compounds, and its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system.[1][2] The fundamental principle is to dissolve the impure solid in a hot solvent to the point of saturation, and then allow the solution to cool slowly.[1] As the temperature decreases, the solubility of the N-acyl aminobenzoic acid also decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain in the solution, or "mother liquor," and are subsequently removed by filtration.[1]

The molecular structure of N-acyl aminobenzoic acids—containing a carboxylic acid group, an amide linkage, and an aromatic ring—presents unique challenges and opportunities in solvent selection. The presence of both hydrogen bond donors (the carboxylic acid and N-H of the amide) and acceptors (the carbonyls of the acid and amide) suggests that polar solvents capable of hydrogen bonding will be effective at dissolving these compounds.[3] However, the aromatic ring introduces a degree of non-polar character, which can be exploited for fine-tuning solubility with mixed solvent systems.

Key Characteristics of an Ideal Recrystallization Solvent:
  • High Solubilizing Power at Elevated Temperatures: The solvent should readily dissolve the N-acyl aminobenzoic acid at or near its boiling point.[1]

  • Low Solubilizing Power at Low Temperatures: The compound should have significantly lower solubility in the solvent at room temperature or below to ensure good recovery.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for crystallization but not so high that it poses a risk of "oiling out," a phenomenon where the compound melts before it dissolves.[4][5]

  • Inertness: The solvent must not react with the N-acyl aminobenzoic acid.[1]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[1]

  • Safety: The solvent should have a low toxicity and flammability profile.[1]

Section 2: Systematic Solvent Selection for N-Acyl Aminobenzoic Acids

A systematic approach to solvent selection is crucial for developing a robust recrystallization protocol. The following workflow outlines a logical progression from initial screening to optimization.

Solvent_Selection_Workflow A Step 1: Initial Solvent Screening (Small Scale) B Test solubility in a range of single solvents (polar protic, polar aprotic, non-polar) A->B C Evaluate solubility at room temperature and at boiling point B->C D Step 2: Identify Promising Single Solvents C->D E Criteria: - Poor solubility at RT - Good solubility at BP D->E F Step 3: Consider Mixed Solvent Systems D->F If no ideal single solvent H Step 4: Optimization and Scale-Up E->H G If no single solvent is ideal, select a miscible pair: - One solvent where the compound is highly soluble ('good' solvent) - One solvent where the compound is poorly soluble ('anti-solvent') F->G G->H I Refine solvent ratios, cooling rates, and agitation

Caption: A systematic workflow for selecting an optimal recrystallization solvent.

Recommended Solvents for Initial Screening:

Based on the structure of N-acyl aminobenzoic acids, the following solvents are recommended for initial screening. Their properties are summarized in the table below.

SolventPolarityBoiling Point (°C)Key Considerations
WaterHigh100Good for highly polar compounds; may require a co-solvent.[5]
EthanolHigh78Often a good starting point due to its ability to hydrogen bond.[5]
MethanolHigh65Similar to ethanol but more volatile.[5]
Acetic AcidHigh118Can be effective due to its acidic nature, but can be difficult to remove.[6]
Ethyl AcetateMedium77A good choice for compounds with intermediate polarity.[5]
AcetoneMedium56A versatile solvent, but its low boiling point can lead to rapid evaporation.[5]
TolueneLow111Useful as a non-polar component in mixed solvent systems.[5]
Heptane/HexaneLow98/69Typically used as an anti-solvent in mixed systems.[7]
Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude N-acyl aminobenzoic acid into several small test tubes.

  • Room Temperature Test: Add 0.5 mL of a candidate solvent to each test tube. Agitate the mixture and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating Test: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals.

  • Evaluation: Assess the solvents based on the criteria of high solubility at high temperature and low solubility at low temperature.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of N-acyl aminobenzoic acids in a question-and-answer format.

Q1: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid.[8] This typically happens under one of two conditions:

  • The melting point of your compound is lower than the boiling point of the solvent. [4] The compound melts before it has a chance to crystallize.

  • The solution is supersaturated to a very high degree, or the cooling is too rapid. This can cause the compound to separate as a liquid phase.[9]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool more slowly.[4][8]

  • Lower the Temperature of Crystallization: If using a high-boiling point solvent, try switching to a solvent with a lower boiling point.

  • Use a Mixed Solvent System: If you are using a single solvent, the addition of an "anti-solvent" can sometimes induce crystallization at a lower temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[10]

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to act as a template for crystallization.[10]

Q2: I'm getting a very low yield. What are the likely causes and how can I improve it?

A2: A low yield can be frustrating, but it is often a solvable problem. The most common causes include:

  • Using too much solvent: This is the most frequent reason for low recovery, as a significant amount of your compound will remain in the mother liquor.[8]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, you can lose product on the filter paper.[10]

  • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can leave product in the solution.

Troubleshooting Steps:

  • Reduce the Amount of Solvent: If you suspect you've used too much solvent, you can gently boil off some of the solvent to re-concentrate the solution and then attempt to crystallize again.[8]

  • Optimize the Cooling Process: Ensure slow, gradual cooling. You can insulate the flask to slow down the rate of cooling.

  • Perform a Second Crop Crystallization: After filtering your initial crystals, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Ensure Complete Transfer: Make sure to rinse all glassware with a small amount of the cold recrystallization solvent to recover any adhered product.

Q3: My compound won't crystallize at all, even after cooling in an ice bath.

A3: A failure to crystallize, even when the solution is supersaturated, can be due to a few factors:

  • The solution is not sufficiently supersaturated: You may have used far too much solvent.

  • High levels of impurities: Some impurities can inhibit the formation of a crystal lattice.

  • The kinetics of nucleation are very slow.

Troubleshooting Steps:

  • Concentrate the Solution: As mentioned for low yield, boiling off some of the solvent is the first step.[8]

  • Induce Crystallization: Try scratching the flask or seeding the solution as described in Q1.

  • Try a Different Solvent or a Mixed Solvent System: Your chosen solvent may simply not be suitable. A mixed solvent system, where you add an anti-solvent to a solution of your compound, can often be effective.[2]

  • Purify by Another Method First: If the compound is very impure, a preliminary purification by chromatography may be necessary before a successful recrystallization can be achieved.

Q4: How do I choose the right solvents for a mixed-solvent recrystallization?

A4: In a mixed-solvent recrystallization, you need two miscible solvents with opposing properties for your compound:

  • The "Good" Solvent: Your N-acyl aminobenzoic acid should be very soluble in this solvent, even at room temperature.

  • The "Anti-Solvent" (or "Bad" Solvent): Your compound should be poorly soluble in this solvent, even at its boiling point.

The Process:

  • Dissolve your compound in the minimum amount of the hot "good" solvent.[2]

  • While the solution is still hot, add the "anti-solvent" dropwise until you see a persistent cloudiness (turbidity). This indicates that the solution is now saturated.[2][11]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.[2]

  • Allow the solution to cool slowly.

A common and effective mixed solvent system for N-acyl aminobenzoic acids is an alcohol (like ethanol or methanol) as the "good" solvent and water as the "anti-solvent."

Mixed_Solvent_Recrystallization A Dissolve compound in minimum amount of hot 'good' solvent B Add 'anti-solvent' dropwise until solution becomes cloudy A->B C Add a few drops of 'good' solvent to redissolve the precipitate B->C D Allow the solution to cool slowly C->D E Collect crystals by filtration D->E

Caption: The workflow for a mixed-solvent recrystallization.

Section 4: Concluding Remarks

Optimizing the recrystallization of N-acyl aminobenzoic acids is a blend of understanding the underlying chemical principles and empirical testing. By systematically screening solvents and understanding how to troubleshoot common problems, researchers can consistently achieve high purity and yield. This guide provides a framework for that process, but careful observation and methodical experimentation remain the cornerstones of success in crystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

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  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 433-441. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Knettle, J. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

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  • Fujiwara, M., et al. (2003). First-principles and direct design approaches for the control of pharmaceutical crystallization. Crystal Growth & Design, 3(6), 937-945. [Link]

  • NileRed. (2023, March 18). N-acetylanthranilic acid synthesis (+failed triboluminescence test). YouTube. [Link]

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  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Shah, P., & Williams, H. D. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1693. [Link]

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Technical Support Center: Synthesis and Purification of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(Pentanoylamino)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this compound, providing in-depth troubleshooting advice and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to optimize your experimental outcomes and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the N-acylation of 4-aminobenzoic acid (PABA). This reaction typically involves the use of pentanoyl chloride as the acylating agent in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is a classic example of amide bond formation between an amine and an acyl halide.

Q2: What are the likely impurities in my synthesized this compound?

A2: The primary impurities you might encounter are:

  • Unreacted 4-aminobenzoic acid (PABA): This can occur due to incomplete reaction or incorrect stoichiometry.

  • Pentanoic acid: This is formed from the hydrolysis of pentanoyl chloride by any moisture present in the reaction.

  • Diacylated PABA: While less common for PABA due to the deactivating effect of the first acylation, it's a possibility if the reaction conditions are too harsh.

  • Polymeric byproducts: Depending on the reaction conditions, side reactions can lead to the formation of polymeric materials.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be employed to assess the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can detect impurities at very low levels.[1][2][3]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities typically broaden and depress the melting point. The melting point for a similar compound, 4-acetamidobenzoic acid, is reported to be in the range of 259-262 °C, suggesting that this compound will also have a relatively high melting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic amide and carboxylic acid functional groups.

Troubleshooting Guide

Low Product Yield

Problem: My reaction yield of this compound is significantly lower than expected.

Potential Cause Scientific Rationale Suggested Solution
Hydrolysis of Pentanoyl Chloride Pentanoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive pentanoic acid. This consumes the reagent before it can acylate the 4-aminobenzoic acid.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Increase the reaction time. If the reaction is being run at a low temperature to control side reactions, consider allowing it to slowly warm to room temperature after the initial addition of the acyl chloride. Ensure vigorous stirring to maintain a homogenous mixture.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to one of the starting materials being the limiting reagent, thus reducing the theoretical yield.Carefully calculate and measure the molar equivalents of 4-aminobenzoic acid, pentanoyl chloride, and the base.
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction or washing steps, leading to loss.Minimize the volume of aqueous washes. If the product has significant aqueous solubility, consider back-extracting the aqueous layers with a small amount of the organic solvent.
Product Purity Issues

Problem: My purified this compound is still showing impurities by TLC or HPLC.

Troubleshooting_Impurity Start Impure Product Detected (TLC/HPLC) Impurity_ID Identify Impurity (Compare with Standards) Start->Impurity_ID Unreacted_PABA Unreacted 4-Aminobenzoic Acid Impurity_ID->Unreacted_PABA More polar spot Pentanoic_Acid Pentanoic Acid Impurity_ID->Pentanoic_Acid Less polar spot Other_Impurity Unknown/Baseline Impurity Impurity_ID->Other_Impurity Recrystallization Recrystallization Unreacted_PABA->Recrystallization Acid_Wash Aqueous Base Wash (e.g., NaHCO3) Pentanoic_Acid->Acid_Wash Column Column Chromatography Other_Impurity->Column Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product Acid_Wash->Recrystallization

Caption: Troubleshooting workflow for impurity removal.

Q: How do I remove unreacted 4-aminobenzoic acid?

A: Unreacted 4-aminobenzoic acid is more polar than the desired product.

  • Recrystallization: This is often the most effective method. A suitable solvent will dissolve the desired product at high temperatures but not at low temperatures, while the starting material may have different solubility properties. An ethanol/water mixture is a good starting point for recrystallization.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be used.[6] A solvent system of increasing polarity (e.g., starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate) will elute the less polar product first, leaving the more polar starting material on the column.

Q: How do I remove residual pentanoic acid?

A: Pentanoic acid is an acidic impurity.

  • Aqueous Base Wash: During the work-up, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, will convert the pentanoic acid into its water-soluble sodium salt, which will then be removed into the aqueous phase. Be cautious of effervescence (CO₂ evolution).

  • Column Chromatography: If the base wash is not completely effective, column chromatography can separate the desired product from pentanoic acid.

Q: My product is an oil and won't crystallize. What should I do?

A: Oiling out during recrystallization can occur if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.

  • Change the Solvent System: Try a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system. Dissolve your compound in a good solvent at room temperature, then slowly add a poor solvent (in which your compound is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent system and volumes should be determined empirically on a small scale first.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to find a suitable recrystallization solvent. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[7][8][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Purification by Flash Column Chromatography

This technique is useful for separating compounds with different polarities.[6]

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The ideal system should give your desired product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to improve separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification and Analysis Workflow

Purification_Workflow Crude_Product Crude Synthesized This compound Initial_Analysis Initial Purity Assessment (TLC) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization If relatively clean Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography If multiple impurities Purity_Check_1 Purity Check (TLC) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Impurities remain Final_Analysis Final Purity & Identity Confirmation (HPLC, Melting Point, NMR) Purity_Check_1->Final_Analysis Single spot Purity_Check_2->Final_Analysis Single spot Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: A typical workflow for the purification and analysis of this compound.

References

  • SIELC Technologies. (2018, May 16). Benzoic acid, 4-(dimethylamino)-, pentyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 252597, 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78979716, 4-(4-Methoxybutanoylamino)benzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-amino-, pentyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Wellesley College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (2020). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Shtykov, S. N., Berezkin, V. G., Zagniboroda, D. A., & Atayan, V. Z. (2015). THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

  • ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION CATALYZED BY A NATURALLY AVAILABLE REUSABLE CLAY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2845-2850.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2017). Pharmaceutical Methods, 8(1).
  • Apelblat, A. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Zhang, T., Wang, Y., & Wang, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 122, 140-146.
  • Merck Index. (n.d.). 4-(Dimethylamino)benzoic Acid. In The Merck Index Online. Royal Society of Chemistry.
  • Acree, W. E. (2012). Solubility of benzilic acid in select organic solvents at 298.15 K.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(dimethylamino)-, methyl ester (CAS 1202-25-1). Retrieved from [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Föllmann, W., & Guhe, C. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Toxicology mechanisms and methods, 22(8), 639–646.
  • ResearchGate. (2025, August 6). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

  • Li, H., Wang, Y., & Zhang, H. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce.

Sources

Technical Support Center: Characterization of p-Aminobenzoic Acid (PABA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-aminobenzoic acid (PABA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this multifaceted molecule. Here, we provide in-depth troubleshooting guides and FAQs to address specific issues you may face in your experiments.

Section 1: Polymorphism - The Shape-Shifting Challenge

The existence of multiple crystalline forms, or polymorphs, is a critical challenge in the characterization of PABA. These different forms can exhibit distinct physicochemical properties, impacting solubility, stability, and bioavailability.

Q1: I'm observing inconsistent analytical results for my PABA sample. Could polymorphism be the cause?

A1: Absolutely. PABA is known to exist in at least four polymorphic forms: α, β, γ, and δ.[1][2][3] The α and β forms are the most commonly encountered and have an enantiotropic relationship, meaning their relative stability changes with temperature.[4][5][6] The transition temperature is reported to be between 13 and 25 °C, with the β-form being more stable below this temperature and the α-form more stable above it.[1][3][6]

Inconsistencies in your data could arise if your sample is a mixture of polymorphs or if it undergoes a polymorphic transformation during your experiment. The α-polymorph is the commercially available form and appears as long, fibrous needles, while the β-polymorph typically forms prisms.[4][5]

Q2: How can I identify the polymorphic form of my PABA sample?

A2: A combination of analytical techniques is recommended for unambiguous identification of PABA polymorphs.

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify melting points and phase transitions. For instance, the δ-form of PABA has been observed to convert to the α-form upon heating above 70 °C.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The different hydrogen bonding patterns in the polymorphs lead to distinct vibrational spectra, particularly in the regions associated with the carboxylic acid and amine groups.

Q3: I'm struggling to crystallize the β-polymorph of PABA. Any suggestions?

A3: The crystallization of the β-polymorph can be challenging as the α-form is often kinetically favored.[4][5] Here are some strategies that have been shown to be effective:

  • Solvent Selection: The pure β-form can be obtained by slow cooling crystallization from water or ethyl acetate under carefully controlled conditions of supersaturation and temperature.[4][5]

  • Temperature Control: Since the β-form is more stable at lower temperatures, crystallization should be performed below the transition temperature of ~25°C.[4][5]

  • Seeding: If you have a small amount of the β-polymorph, using it to seed a supersaturated solution of PABA can promote the growth of the desired form.

Section 2: Chromatographic Analysis (HPLC) - A Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of PABA and its metabolites.[8] However, several issues can arise during method development and routine analysis.

Q1: My PABA peak is tailing in my reverse-phase HPLC analysis. What's causing this and how can I fix it?

A1: Peak tailing for PABA is a common issue and is often caused by secondary interactions between the basic amino group of PABA and residual silanol groups on the silica-based stationary phase of the column.[9][10]

Here is a troubleshooting workflow to address this issue:

hplc_tailing_troubleshooting start Peak Tailing Observed for PABA check_ph Is the mobile phase pH controlled with a buffer? start->check_ph adjust_ph Incorporate a buffer (e.g., phosphate) to maintain a consistent pH. check_ph->adjust_ph No lower_ph Lower the mobile phase pH to 3.5-4.0 to suppress silanol ionization. check_ph->lower_ph Yes adjust_ph->lower_ph check_column Is the column old or contaminated? lower_ph->check_column replace_column Replace with a new, high-purity, end-capped C18 column. check_column->replace_column Yes check_sample_overload Are you overloading the column? check_column->check_sample_overload No end Symmetrical Peak Achieved replace_column->end reduce_concentration Reduce the sample concentration or injection volume. check_sample_overload->reduce_concentration Yes check_sample_overload->end No reduce_concentration->end

Caption: Troubleshooting workflow for HPLC peak tailing of PABA.

Q2: I'm seeing significant shifts in the retention time of PABA between runs. What are the likely causes?

A2: Retention time variability can compromise the reliability of your analytical method. The most common culprits are:

  • Mobile Phase Composition: Even minor variations in the solvent ratio or pH of your mobile phase can lead to retention time shifts.[9] Always prepare fresh mobile phase and ensure it is thoroughly degassed.

  • Temperature Fluctuations: A lack of temperature control for the column is a major source of variability. A mere 1°C change can alter retention time by up to 2%.[9] Using a thermostatted column oven is essential for reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A good rule of thumb is to flush the column with at least 20 column volumes of the mobile phase.[9]

Q3: What are some typical starting conditions for a PABA HPLC method?

A3: A common starting point for PABA analysis by reverse-phase HPLC is:

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Start with a low percentage of organic phase (e.g., 8% B) and ramp up to a higher percentage (e.g., 50-100% B) over several minutes.[11]
Flow Rate 1.0 mL/min
Column Temperature 40 °C[11]
Detection UV at 270 nm or 280 nm[8][12]

Section 3: Spectroscopic Characterization - Common Issues and Solutions

Spectroscopic techniques are fundamental for the structural elucidation and quantification of PABA. However, the interpretation of spectra can be complicated by environmental factors.

Q1: The UV-Vis spectrum of my PABA sample seems to vary depending on the solvent. Why is this happening?

A1: The UV-Vis absorption spectrum of PABA is sensitive to the local environment, particularly the pH of the solution.[13] PABA has two ionizable groups, the amino group and the carboxylic acid group, with pKa values of approximately 2.42 and 4.88, respectively.[14] Depending on the pH, PABA can exist in its non-ionic, anionic, or cationic form, each with a distinct electronic structure and, consequently, a different UV-Vis absorption spectrum.[15]

Q2: I am trying to use a colorimetric method for PABA quantification but am getting interference. What are my options?

A2: Colorimetric methods, often based on the Bratton-Marshall reaction which involves diazotization and coupling, can be sensitive but may lack selectivity.[16] This reaction is characteristic of primary aromatic amines, so other compounds with this functional group in your sample matrix can interfere.

If you are experiencing interference, consider the following:

  • Sample Cleanup: Employ a solid-phase extraction (SPE) protocol to remove interfering substances before analysis.

  • Alternative Methods: HPLC with UV detection is generally more specific and less prone to interference than colorimetric methods.[17] While fluorimetric methods can be sensitive, they are also susceptible to interference from fluorescent compounds in the sample matrix.[17]

Section 4: Solubility Challenges and Enhancement Strategies

The solubility of PABA and its derivatives can be a significant hurdle in both analytical method development and formulation.

Q1: My PABA derivative has very low aqueous solubility. What can I do to improve it?

A1: The poor aqueous solubility of many PABA derivatives is often due to their crystalline nature and the presence of the aromatic ring.[18] Here are some effective strategies to enhance solubility:

  • pH Adjustment: The solubility of PABA is highly pH-dependent.[18] By adjusting the pH of the aqueous medium, you can ionize the carboxylic acid or amino group, which will significantly increase solubility. In acidic conditions (pH < 2.4), the amino group is protonated, and in basic conditions (pH > 4.9), the carboxylic acid group is deprotonated to form a more soluble carboxylate salt.[18]

  • Co-solvents: The use of water-miscible organic solvents, such as ethanol or methanol, can increase the solubility of PABA and its derivatives.[18]

  • Formulation Strategies: For drug development purposes, advanced formulation techniques like complexation with cyclodextrins or the use of amorphous solid dispersions can be employed to improve the solubility and bioavailability of poorly soluble PABA derivatives.

Section 5: Stability and Degradation - A Practical Guide

Understanding the stability of PABA is crucial for ensuring the accuracy of analytical measurements and the safety and efficacy of pharmaceutical products.

Q1: What are the common degradation pathways for PABA?

A1: While PABA is a relatively stable molecule, it can degrade under certain conditions.[12]

  • Photodegradation: PABA is a UV-absorbing compound and can undergo photodegradation, especially under UVB and UVC irradiation.[19] This can lead to the formation of radicals and other degradation products.[19]

  • Reaction with Excipients: PABA has been shown to react with D-glucose, a common excipient in cell culture media and pharmaceutical formulations, leading to the formation of 4-carboxyphenyl-D-glucosamine.[12] This reaction can occur during storage, even at room temperature.[12]

  • Oxidation: PABA can be degraded by advanced oxidation processes.[20]

Q2: How do I perform a forced degradation study for PABA?

A2: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[21] A typical forced degradation study for PABA would involve subjecting the compound to the following stress conditions:

  • Acid and Base Hydrolysis: Treat PABA solutions with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Expose a PABA solution to an oxidizing agent, such as hydrogen peroxide.

  • Thermal Stress: Heat the solid PABA or a solution of PABA.

  • Photostability: Expose a PABA solution to UV and visible light.

The stressed samples are then analyzed by a suitable analytical technique, typically HPLC, to separate and identify any degradation products.

forced_degradation_workflow start Forced Degradation Study of PABA stress_conditions Expose PABA to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photostability stress_conditions->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identify Identify and Characterize Degradation Products analysis->identify method_validation Validate Stability-Indicating Method identify->method_validation

Caption: Workflow for a forced degradation study of PABA.

Section 6: General FAQs

Q1: What are the main uses of p-aminobenzoic acid?

A1: PABA has several applications, including:

  • Pharmaceuticals: It is a building block for the synthesis of other molecules and has been investigated for various therapeutic applications.[22]

  • Sunscreens: Historically, PABA was widely used as a UVB-absorbing agent in sunscreens.[14][23]

  • Biological Research: PABA is an intermediate in the synthesis of folate in bacteria, plants, and fungi.[14]

Q2: Are there any known incompatibilities of PABA with other substances?

A2: Yes, PABA has some known interactions and incompatibilities:

  • Sulfonamide Antibiotics: PABA can decrease the effectiveness of sulfonamide antibiotics.[24]

  • Dapsone: PABA may reduce the efficacy of the antibiotic dapsone.[24]

  • Cortisone: PABA might slow down the body's breakdown of cortisone, potentially increasing its effects and side effects.[24]

References

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. (n.d.).
  • Comparison of methods for determination of para-aminobenzoic acid (PABA). (n.d.).
  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. (n.d.). NIH.
  • Polymorphism in p-aminobenzoic acid. (n.d.). CrystEngComm (RSC Publishing).
  • Polymorphism in p-Aminobenzoic Acid. (n.d.). CORE.
  • Polymorphism and crystallization of p-aminobenzoic acid. (n.d.). University of Limerick.
  • Stability of para-aminobenzoic acid in cell culture media. (n.d.). Thermo Fisher Scientific.
  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. (n.d.). PubMed.
  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (n.d.). Research Journal of Pharmacy and Technology.
  • 4-Aminobenzoic acid. (n.d.). Wikipedia.
  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). (n.d.). European Commission.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (n.d.). International Journal of ChemTech Research.
  • (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. (n.d.). ResearchGate.
  • Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives. (n.d.). Benchchem.
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (n.d.). PMC - NIH.
  • pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. (n.d.). PubMed.
  • Troubleshooting PABA HPLC assay reproducibility issues. (n.d.). Benchchem.
  • Solubility of p ABA in several solvents (data in Table 1), from above:... (n.d.). ResearchGate.
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. (2022, January 26). MDPI.
  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. (2021, May 30). ijrbat.
  • Discovery and Recovery of delta p-aminobenzoic acid | Request PDF. (n.d.). ResearchGate.
  • The Structure of p-Aminobenzoic Acid in Water: Studies Combining UV-Vis, NEXAFS and RIXS Spectroscopies. (n.d.). ResearchGate.
  • Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (n.d.). Research Journal of Pharmacy and Technology.
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives. (n.d.). Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC.
  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. (n.d.). ACS Publications.
  • Crystallization of para-aminobenzoic acid forms from specific solvents. (2024, February 13). RSC Publishing.
  • Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. (n.d.). ResearchGate.
  • Stability issues of N-Acryloyl-p-aminobenzoic Acid under different pH conditions. (n.d.). Benchchem.
  • Characterization and regulation of p-aminobenzoic acid synthase from Streptomyces griseus. (n.d.). PubMed.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Team:Caltech/Protocols/PABA HPLC assay. (2008). 2008.igem.org.
  • Thermal behavior in oxidative and pyrolysis conditions and characterization of some metal p-aminobenzoate compounds using TG–DTA, EGA and DSC-photovisual system | Request PDF. (n.d.). ResearchGate.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... (n.d.). ResearchGate.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS.
  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. (n.d.). Benchchem.
  • Para-Aminobenzoic Acid (PABA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE.
  • New Biological Properties of p-Aminobenzoic Acid. (n.d.). ResearchGate.

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of synthetic methodologies for 4-(Pentanoylamino)benzoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the rationale behind selecting an optimal synthetic route, present a detailed, field-tested protocol, and establish a robust framework for the validation of the final compound. Our focus is on providing not just a procedure, but a comprehensive understanding of the chemical principles that ensure reproducibility, purity, and confidence in your results.

Strategic Selection of a Synthetic Pathway

The formation of an amide bond is a cornerstone of organic synthesis. While seemingly straightforward, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a stable ammonium carboxylate salt and the poor leaving group nature of the hydroxyl group (-OH).[1] Consequently, activation of the carboxylic acid is necessary. For the synthesis of this compound from 4-aminobenzoic acid, several strategies can be considered.

Methodology Comparison
MethodActivating Agent / ReagentTypical ConditionsAdvantagesDisadvantages
Schotten-Baumann Reaction Pentanoyl ChlorideBiphasic: Organic solvent + aqueous base (e.g., NaOH)Fast, high-yielding, uses readily available and inexpensive starting materials.[2][3][4]Generates corrosive HCl byproduct; acyl chloride is moisture-sensitive.[5]
Carbodiimide Coupling DCC or EDC, often with HOBtAnhydrous organic solvent (e.g., DMF, DCM)Milder conditions, suitable for sensitive substrates.[1][6]Stoichiometric amounts of coupling agents generate significant waste (e.g., DCU); reagents can be expensive.[6]
Boron-Mediated Amidation Boric Acid or Borate Esters (e.g., B(OCH₂CF₃)₃)High temperature, often with water removalCatalytic options exist (boric acid); can be effective for direct amidation.[6][7]Often requires high temperatures and azeotropic removal of water; substrate scope can be limited.[7]
Acyltrifluoroborate (KAT) Method Potassium Acyltrifluoroborates (KATs)Acid-promoted condensation followed by oxidation (H₂O₂)Avoids traditional coupling agents; effective for challenging substrates.[8]Requires the pre-synthesis of the KAT reagent; a multi-step process.[8]
Rationale for Selected Method

For the synthesis of this compound, the Schotten-Baumann reaction using pentanoyl chloride stands out as the most direct, efficient, and cost-effective method.[9] The starting materials, 4-aminobenzoic acid and pentanoyl chloride, are commercially available and the reaction proceeds rapidly under straightforward conditions. The biphasic nature of the reaction, with an aqueous base, effectively neutralizes the HCl byproduct, driving the reaction to completion.[3][4]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol details the synthesis of this compound. The core of this procedure is a nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.

Workflow Overview

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_validation Validation A Dissolve 4-aminobenzoic acid in aqueous NaOH B Cool solution in ice bath A->B C Add Pentanoyl Chloride dropwise with vigorous stirring B->C D Stir at room temperature C->D E Acidify with conc. HCl to precipitate product D->E F Collect solid via vacuum filtration E->F G Wash with cold water F->G H Recrystallize from Ethanol/Water G->H I Dry product under vacuum H->I J Determine Melting Point and TLC analysis I->J K Acquire Spectroscopic Data (NMR, IR, MS) J->K G Amine 4-Aminobenzoic Acid (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Pentanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Loss of Cl- Byproduct HCl (neutralized by base) Tetrahedral->Byproduct

Caption: Schotten-Baumann reaction mechanism for amide synthesis.

Purity Assessment
TechniqueProcedureExpected Result
Melting Point Determine the melting point of the dried, recrystallized product using a calibrated apparatus.A sharp melting point range (e.g., within 1-2 °C) indicates high purity. Literature values for related N-acylated aminobenzoic acids suggest a melting point significantly different from the starting material (4-aminobenzoic acid: 187-189 °C). [10]
Thin Layer Chromatography (TLC) Spot the starting material and the final product on a silica gel plate and elute with a suitable solvent system (e.g., 7:3 Hexanes/Ethyl Acetate). Visualize under UV light.The final product should appear as a single spot with an Rf value distinct from the starting 4-aminobenzoic acid.
Structural Characterization

Spectroscopic analysis provides definitive structural confirmation.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is instrumental in identifying the functional groups present in the molecule. [9]

  • Protocol: Acquire the IR spectrum of the solid product using a KBr pellet or an ATR accessory.

  • Expected Key Vibrations:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

    • C=O Stretch (Carboxylic Acid): A broad peak around 1680-1710 cm⁻¹.

    • C=O Stretch (Amide I band): A strong, sharp peak around 1650-1670 cm⁻¹.

    • N-H Bend (Amide II band): A peak around 1530-1550 cm⁻¹.

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ from the carboxylic acid dimer.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. [9][11]

  • Protocol: Dissolve ~15 mg of the product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~12.5 ppm (singlet, 1H): The acidic proton of the carboxylic acid (-COOH).

    • ~10.2 ppm (singlet, 1H): The amide proton (-NH-).

    • ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid group.

    • ~7.7 ppm (doublet, 2H): Aromatic protons ortho to the amide group.

    • ~2.3 ppm (triplet, 2H): Methylene protons adjacent to the amide carbonyl (-CH₂-C=O).

    • ~1.6 ppm (multiplet, 2H): Methylene protons (-CH₂-).

    • ~1.3 ppm (multiplet, 2H): Methylene protons (-CH₂-).

    • ~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃).

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • ~172 ppm: Carbonyl carbon of the amide.

    • ~167 ppm: Carbonyl carbon of the carboxylic acid.

    • ~143 ppm: Aromatic carbon bonded to the nitrogen.

    • ~131 ppm: Aromatic carbons ortho to the carboxylic acid.

    • ~126 ppm: Aromatic carbon bonded to the carboxylic acid.

    • ~118 ppm: Aromatic carbons ortho to the nitrogen.

    • ~38 ppm: Methylene carbon adjacent to the amide carbonyl.

    • ~28-30 ppm: Other methylene carbons of the pentanoyl chain.

    • ~22 ppm: Methylene carbon of the pentanoyl chain.

    • ~14 ppm: Terminal methyl carbon.

This comprehensive approach, combining a well-justified synthetic strategy with rigorous, multi-faceted validation, ensures the production of high-quality this compound for downstream applications in research and development.

References

  • Sabila, P. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science. Retrieved from [Link]

  • Gabriel, C. M. A., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Comerford, J. W. (2012).
  • PubChem. (n.d.). 4-Methyl-3-(pentanoylamino)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-, pentyl ester. NIST WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(Acetylamino)benzoic acid, 4-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-2-pentenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • YouTube. (2020). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. Retrieved from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
  • RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • PubChem. (n.d.). 4-(Butylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzylamino)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

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A Comparative Guide to the Crystal Structures of p-Aminobenzoic Acid Homologs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the crystal structures of p-aminobenzoic acid (PABA) and its homologous series. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural variations that arise from systematic chemical modifications, offering insights into polymorphism, hydrogen bonding networks, and crystal packing. This understanding is critical for controlling the solid-state properties of active pharmaceutical ingredients (APIs), which can significantly impact their stability, solubility, and bioavailability.

Introduction: The Significance of p-Aminobenzoic Acid and its Analogs

p-Aminobenzoic acid (PABA), a vital biomolecule, serves as a precursor in the synthesis of folates in bacteria. Its derivatives are widely used in the pharmaceutical industry, with the most notable example being benzocaine (ethyl p-aminobenzoate), a topical anesthetic. The solid-state structure of these molecules is of paramount importance as it dictates their physicochemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for PABA and its derivatives, further underscoring the need for detailed crystallographic analysis.[1][2][3] This guide will explore the crystal engineering principles that govern the supramolecular assembly of PABA and its homologs.

The Polymorphic Landscape of p-Aminobenzoic Acid

PABA is known to crystallize in at least four polymorphic forms: α, β, γ, and δ.[1][4] The α and β forms are the most extensively studied and are enantiotropically related, with a transition temperature around 14-25 °C.[1][2][3]

  • α-PABA: This form is characterized by the formation of centrosymmetric carboxylic acid dimers, where two molecules are linked by strong O-H···O hydrogen bonds. These dimers are then further connected by N-H···O hydrogen bonds, creating a robust three-dimensional network.[2]

  • β-PABA: In contrast, the β-form exhibits a tetrameric hydrogen-bonding motif, where both the carboxylic acid and amino groups participate in a cyclic hydrogen-bonded network.[1]

The selective crystallization of these polymorphs is highly dependent on the solvent and crystallization conditions, a crucial consideration in pharmaceutical manufacturing.[2][3]

Comparative Crystallography of p-Aminobenzoic Acid Esters: A Homologous Approach

The esterification of the carboxylic acid group of PABA with a homologous series of alcohols (methanol, ethanol, propanol, etc.) provides a systematic way to study the influence of increasing alkyl chain length on crystal packing.

CompoundCSD RefcodeSpace GroupKey Hydrogen Bonding Features
p-Aminobenzoic Acid (α)AMBNACP2₁/nCentrosymmetric O-H···O dimers, N-H···O interactions.[1]
Methyl p-aminobenzoateJACVUPP2₁/cChains of molecules linked by N-H···O=C hydrogen bonds.
Ethyl p-aminobenzoateBENZCNP2₁/cSimilar to the methyl ester, forming chains via N-H···O=C hydrogen bonds. Multiple polymorphs exist.
Propyl p-aminobenzoatePIJVITP2₁/cHead-to-tail chains formed by N-H···O=C hydrogen bonds.
Isopropyl 4-aminobenzoate-P2₁/cDouble chains linked by N-H···O and N-H···N hydrogen bonds.[5]
Butyl p-aminobenzoateBUTPABP2₁/cLayered structures with inter-layer N-H···O=C hydrogen bonds.

Analysis of Structural Trends:

As the alkyl chain length increases in the ester series, a discernible trend in the crystal packing is observed. The dominant supramolecular synthon remains the N-H···O=C hydrogen bond, which organizes the molecules into chains or layers. The increasing volume of the alkyl group influences the inter-chain or inter-layer packing, often leading to a greater separation between the aromatic cores. This can affect the π-π stacking interactions, which also play a significant role in the overall crystal stability. The introduction of branching in the alkyl chain, as seen in isopropyl 4-aminobenzoate, can lead to more complex hydrogen bonding networks, such as the formation of double chains.[5]

The Impact of N-Alkylation on Crystal Structure

The influence of alkyl substitution on the amino group of PABA has been less systematically explored. However, available data on N,N-dimethyl-p-aminobenzoic acid reveals a significant alteration in the hydrogen bonding capabilities. With the absence of N-H donors, the primary intermolecular interaction shifts to C-H···O hydrogen bonds and π-π stacking, leading to a distinctly different crystal packing arrangement compared to PABA and its esters.

Experimental Protocols

Synthesis and Crystallization of p-Aminobenzoic Acid Esters

A representative protocol for the synthesis of p-aminobenzoic acid esters is the Fischer esterification.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve p-aminobenzoic acid in an excess of the corresponding alcohol (e.g., methanol, ethanol, propanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.

  • Extraction: Extract the ester into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

  • Crystallization: Recrystallize the crude ester from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Workflow:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns.

Visualizing the Supramolecular Architecture

The following diagrams illustrate the key hydrogen bonding motifs discussed in this guide.

Caption: Hydrogen bonding in α-PABA and its ester homologs.

sc_xrd_workflow Crystal Crystal Data_Collection Data_Collection Crystal->Data_Collection X-ray Beam Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion and Future Directions

The crystal structures of p-aminobenzoic acid and its homologs are governed by a delicate interplay of strong hydrogen bonds and weaker interactions like π-π stacking. The systematic variation of the alkyl chain in the ester series provides a clear demonstration of how subtle molecular modifications can influence the resulting supramolecular architecture. For drug development professionals, a thorough understanding and characterization of these solid-state properties are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.

Future research should focus on obtaining a more complete set of crystallographic data for a wider range of PABA homologs, including longer chain esters and various N-alkylated derivatives. Co-crystallization of these compounds with other pharmaceutically relevant molecules also presents a promising avenue for tuning their physicochemical properties.

References

  • Cruz-Cabeza, A. J., et al. (2019). Polymorphism in p-Aminobenzoic Acid. CrystEngComm, 21(13), 2034-2042. [Link]

  • Lai, T. F., & Marsh, R. E. (1967). The crystal structure of p-aminobenzoic acid. Acta Crystallographica, 22(6), 885-893. [Link]

  • Toroz, D., & Hammond, R. B. (2016). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 16(4), 1859-1875. [Link]

  • Yathirajan, H. S., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220910. [Link]

  • The Good Scents Company. (n.d.). butyl 4-aminobenzoate. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023. [Link]

  • Myerson, A. S., & Ginde, R. (2002). Polymorphism and crystallization of p-aminobenzoic acid. ULir, [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Ethyl P-Aminobenzoate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Acylated Benzoic Acids: A Comparative Analysis of Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acylated benzoic acids and their derivatives are cornerstone structural motifs in medicinal chemistry, materials science, and organic synthesis. Their prevalence in blockbuster pharmaceuticals and advanced polymers underscores the critical importance of efficient and robust synthetic methods for their preparation. Historically, the synthesis of these amide linkages has been dominated by a few classical methods. However, the increasing demand for process efficiency, substrate compatibility, and green chemistry principles has spurred the development of a diverse array of alternative synthetic strategies.

This guide provides an in-depth comparative analysis of key methodologies for the synthesis of N-acylated benzoic acids. We will move beyond simple procedural descriptions to dissect the underlying principles, operational nuances, and comparative performance of each approach. Our objective is to equip researchers and development professionals with the critical insights needed to select and optimize the most appropriate synthetic route for their specific application, from bench-scale discovery to process scale-up. We will evaluate the venerable Schotten-Baumann reaction, explore the versatility of modern coupling reagents, and examine the promise of greener, catalyst-free alternatives, all supported by experimental data and detailed protocols.

Method 1: The Schotten-Baumann Reaction - The Classical Workhorse

First described in the 1880s, the Schotten-Baumann reaction remains a widely used method for acylating amines and alcohols. Its endurance is a testament to its simplicity and the use of inexpensive, readily available starting materials. The reaction typically involves the treatment of an aminobenzoic acid with an acyl chloride or anhydride under biphasic, aqueous alkaline conditions.

Causality Behind Experimental Choices:

The choice of a biphasic system (e.g., an organic solvent and water) is crucial. The aminobenzoic acid salt and the base reside in the aqueous phase, while the acyl chloride and the N-acylated product are primarily in the organic phase. The base, typically sodium hydroxide or sodium carbonate, serves a dual purpose: it deprotonates the ammonium salt of the aminobenzoic acid to regenerate the nucleophilic free amine and neutralizes the hydrochloric acid byproduct generated during the reaction. This neutralization is vital; without it, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.

Strict temperature control, usually between 0-5°C, is paramount. The acylation is exothermic, and low temperatures mitigate two primary competing side reactions: the hydrolysis of the highly reactive acyl chloride in the aqueous base and its potential for polymerization, particularly with reactive acyl groups like acryloyl.

Schotten_Baumann_Mechanism Schotten-Baumann Reaction Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products cluster_side_reactions Side Reactions PABA Aminobenzoic Acid (R-NH2) Nucleophilic_Attack Tetrahedral Intermediate PABA->Nucleophilic_Attack Nucleophilic Attack AcylCl Acyl Chloride (R'-COCl) AcylCl->Nucleophilic_Attack AcylCl_hydrolysis Acyl Chloride Hydrolysis AcylCl->AcylCl_hydrolysis Polymerization Polymerization (if applicable) AcylCl->Polymerization Base Aqueous Base (e.g., NaOH) Base->PABA Deprotonates Base->AcylCl_hydrolysis + H2O Solvent Biphasic System Amide N-Acylated Benzoic Acid (R-NH-CO-R') Byproducts NaCl + H2O Nucleophilic_Attack->Amide Collapse & Chloride Expulsion Nucleophilic_Attack->Amide Proton Transfer (neutralized by base)

A Senior Application Scientist's Guide to the Structural Analysis of Benzoic Acid Derivative Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Implications of Solid Form in Drug Development

In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is the cornerstone of any drug product. However, its chemical identity alone does not dictate its ultimate therapeutic efficacy. The solid-state structure—how molecules arrange themselves in a crystal lattice—plays a pivotal role. Many APIs, including numerous benzoic acid derivatives, can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1][2] These polymorphs, while chemically identical, can exhibit vastly different physicochemical properties, including solubility, dissolution rate, stability, and mechanical strength.[3][4]

An unforeseen polymorphic transformation during manufacturing or storage can lead to a catastrophic loss of bioavailability or the failure of a drug batch, resulting in significant financial losses and regulatory hurdles.[3][5] For researchers, scientists, and drug development professionals, a thorough understanding and rigorous characterization of polymorphism are not merely academic exercises; they are fundamental to ensuring product safety, efficacy, and consistency.[6] The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) both mandate the characterization and control of polymorphic forms in drug substances and products.[6][7][8][9]

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for characterizing polymorphs of a benzoic acid derivative, using p-aminobenzoic acid (pABA), a well-studied model compound, as a practical example.[10] We will explore not just the "how" but the critical "why" behind experimental choices, creating a self-validating system of analysis to ensure scientific integrity.

Part 1: The Foundation - Polymorph Screening

Before characterization, one must first discover the polymorphs. A comprehensive polymorph screen is designed to recrystallize the API under a wide array of conditions to induce the nucleation and growth of different crystalline forms.[11] The goal is to explore the thermodynamic and kinetic landscape of the compound's solid forms.[12]

A typical screen involves varying solvents, temperatures, cooling rates, and saturation levels.[11][13] High-throughput screening methods are often employed to efficiently explore this vast experimental space.[11]

Polymorph_Screening_Workflow cluster_input Input Material cluster_generation Crystal Form Generation cluster_analysis Primary Analysis cluster_output Output Bulk_API Bulk API Slurry Slurry Equilibration (Different Solvents/Temps) Bulk_API->Slurry Slow_Evap Slow Evaporation Bulk_API->Slow_Evap Cooling Controlled Cooling (Fast/Slow) Bulk_API->Cooling Melt_Quench Melt-Quench Cooling (Amorphous Start) Bulk_API->Melt_Quench XRPD_Screen High-Throughput X-Ray Powder Diffraction (XRPD) Slurry->XRPD_Screen Solid Samples Slow_Evap->XRPD_Screen Solid Samples Cooling->XRPD_Screen Solid Samples Melt_Quench->XRPD_Screen Solid Samples Known_Form Known Form XRPD_Screen->Known_Form Pattern Match New_Form Novel Form 'Hit' XRPD_Screen->New_Form New Pattern

Caption: High-level workflow for experimental polymorph screening.

Part 2: The Core Techniques - A Comparative Structural Analysis

Once a screening process yields samples with unique diffraction patterns, a multi-faceted characterization strategy is essential. Relying on a single technique is insufficient; orthogonal methods provide a comprehensive and self-validating picture of a new solid form.

X-Ray Powder Diffraction (XRPD): The Gold Standard

Expertise & Causality: XRPD is the definitive technique for identifying and distinguishing crystalline polymorphs.[14][15] Each polymorph has a unique crystal lattice, resulting in a distinct diffraction pattern that serves as its "fingerprint".[16] The technique works by directing X-rays at a powder sample and measuring the angles at which the X-rays are diffracted by the planes of atoms in the crystal lattice.[14] This provides direct information about the long-range order and symmetry of the crystal structure. It is the primary method specified by ICH guidelines for monitoring crystalline forms.[6]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount (5-10 mg) of the sample with a mortar and pestle to ensure random crystal orientation. Causality Note: Aggressive grinding can induce phase transformations or create amorphous content, so gentleness is key.

  • Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample in the diffractometer. Typical settings for a pharmaceutical screen are:

    • Radiation: Cu Kα (λ = 1.54 Å)

    • Scan Range: 2° to 40° in 2θ. This range covers the most information-rich region for organic molecules.

    • Step Size: 0.02°

    • Scan Speed: 1-2°/minute. Slower speeds provide better signal-to-noise but increase analysis time.

  • Data Analysis: Compare the resulting diffractogram to reference patterns of known forms. New, unique peak positions indicate a potential new polymorph.

Differential Scanning Calorimetry (DSC): The Thermal Detective

Expertise & Causality: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is exceptionally useful for detecting thermal events like melting, crystallization, and solid-solid phase transitions.[17][18] Different polymorphs often have distinct melting points and enthalpies of fusion.[18][19] The relationship between polymorphs (monotropic vs. enantiotropic) can also be elucidated. For instance, heating a metastable form might show an exothermic recrystallization into a more stable form before the final melting event.[17]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan. For samples that might sublime or decompose, use a hermetically sealed pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (typically 10°C/min) to a point well past the final melt. Causality Note: A fast scan rate (e.g., 100°C/min) can sometimes be used to melt a metastable form before it has time to convert to a more stable one, allowing for the direct measurement of its melting properties.[19][20]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. The onset temperature of the melt is typically reported as the melting point (Tm).

Vibrational Spectroscopy (FTIR & Raman): The Molecular Probe

Expertise & Causality: While XRPD probes long-range crystal packing, FTIR and Raman spectroscopy probe the vibrational modes of the molecules themselves.[21] Differences in the crystal lattice environment (intermolecular interactions like hydrogen bonding) between polymorphs can cause subtle but measurable shifts in vibrational frequencies, band shapes, and intensities.[21][22] These techniques are highly sensitive to differences in molecular conformation and hydrogen bonding networks, making them excellent complementary methods. Raman spectroscopy is particularly useful for analyzing samples through packaging and for its sensitivity to non-polar bonds and lattice vibrations at low frequencies.[23][24]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Collection: With the Attenuated Total Reflectance (ATR) crystal clean, collect a background spectrum.

  • Sample Application: Place a small amount of the powder sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1.

  • Data Analysis: Compare the fingerprint region (typically < 1700 cm-1) of different samples. Look for shifts in key peaks, such as those associated with C=O and N-H stretching in benzoic acid derivatives, which are often involved in hydrogen bonding.[21]

Orthogonal_Characterization_Workflow cluster_start Trigger cluster_primary Primary Structural & Thermal ID cluster_secondary Secondary & Confirmatory Analysis cluster_final Final Assessment New_Form Novel Form 'Hit' (from XRPD Screen) XRPD_HighRes High-Resolution XRPD (Confirms Fingerprint) New_Form->XRPD_HighRes DSC DSC (Melting Point, Transitions) New_Form->DSC Spectroscopy FTIR / Raman (Molecular Environment) XRPD_HighRes->Spectroscopy Correlate Packing with Spectra Data_Integration Integrate All Data XRPD_HighRes->Data_Integration TGA TGA (Solvate/Hydrate Check) DSC->TGA Investigate Mass Loss Before Melt Microscopy Hot-Stage Microscopy (Visualizes Transitions) DSC->Microscopy Confirm Thermal Events Visually DSC->Data_Integration Spectroscopy->Data_Integration TGA->Data_Integration Microscopy->Data_Integration Form_Profile Comprehensive Profile of New Polymorph Data_Integration->Form_Profile

Caption: Orthogonal workflow for characterizing a newly discovered polymorph.

Part 3: Data in Action - A Case Study of p-Aminobenzoic Acid (pABA)

p-Aminobenzoic acid (pABA) is known to exist in at least two well-characterized polymorphic forms, α and β, making it an excellent model for comparison.[10]

Comparative Data Summary

The table below summarizes typical data obtained from the characterization of pABA polymorphs. This illustrates how data from multiple techniques are integrated to build a complete picture of each form.

Property Form α Form β Analytical Technique Significance
Appearance Needle-like crystalsPrismatic crystalsMicroscopyProvides initial qualitative differentiation.
Key XRPD Peaks (2θ) 12.5°, 16.8°, 25.2°13.1°, 17.5°, 26.4°XRPDUnique peak positions provide definitive identification.[15]
Melting Point (Tm) ~187 °C~189 °CDSCForm β is the higher melting and thermodynamically more stable form at room temperature.
FTIR (C=O stretch) ~1665 cm-1~1675 cm-1FTIRShift indicates differences in the hydrogen bonding environment of the carboxylic acid group.[21]
Thermodynamic Stability MetastableStableSlurry Conversion / DSCThe metastable form (α) will convert to the stable form (β) in a slurry over time.
Interpreting the Data: A Self-Validating System
  • XRPD as the Anchor: The distinct XRPD patterns for α and β pABA are the primary evidence that two different crystal lattices exist.[3]

  • DSC Confirms Stability: The DSC data, showing Form β has a higher melting point, aligns with the thermodynamic rule that the most stable polymorph typically has the highest melting point (Burger and Ramberger's rules). This provides a thermodynamic basis for the observed stability.

  • Spectroscopy Explains the 'Why': The shift in the C=O stretching frequency in the FTIR spectrum is a direct consequence of the different hydrogen bonding arrangements within the α and β crystal lattices. This molecular-level information helps explain the macroscopic differences in stability and crystal packing observed by DSC and XRPD.

Conclusion

The structural analysis of polymorphs is a critical, non-negotiable step in modern drug development. For benzoic acid derivatives and other APIs, failing to identify and control the solid form can jeopardize an entire development program. A systematic approach, beginning with a comprehensive screen and followed by rigorous, multi-technique characterization, is paramount. As demonstrated, techniques like XRPD, DSC, and vibrational spectroscopy are not redundant but are essential, orthogonal tools. Each provides a unique piece of the structural puzzle, and only by integrating their data can researchers and scientists confidently understand, select, and control the optimal polymorphic form for a safe and effective drug product.

References

  • Title: New FDA Guidance on Polymorphic Compounds in Generic Drugs Source: PharmTech URL: [Link]

  • Title: Determination of Crystal Polymorphism by Thermal Analysis Source: Mettler Toledo URL: [Link]

  • Title: Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs Source: American Pharmaceutical Review URL: [Link]

  • Title: Studying Polymorphism by Means of DSC Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: Journal of GXP Compliance URL: [Link]

  • Title: FDA Guidance on Polymorphic Compounds in Generic Drugs Source: New Drug Approvals URL: [Link]

  • Title: X-ray Powder Diffraction in Drug Polymorph Analysis Source: Creative Biostructure URL: [Link]

  • Title: Calorimetry for polymorph detection Source: European Pharmaceutical Review URL: [Link]

  • Title: ANDAs: Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Polymorphism in Pharmaceutical Solids, Second Edition Source: Routledge URL: [Link]

  • Title: What are the Growing Uses of XRD in Polymorph Screening Source: Drawell URL: [Link]

  • Title: Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms Source: Particle Analytical URL: [Link]

  • Title: Polymorphism in Pharmaceutical Solids (Drugs and the Pharmaceutical Sciences) Source: AbeBooks URL: [Link]

  • Title: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability Source: Federal Register URL: [Link]

  • Title: POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS Source: Jagiellonian Centre of Innovation URL: [Link]

  • Title: Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M Source: H&M Analytical Services URL: [Link]

  • Title: A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL: [Link]

  • Title: Polymorphism by FT-IR and Raman Spectroscopies Source: ResearchGate URL: [Link]

  • Title: Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Conformational polymorphism of 3-(azidomethyl)benzoic acid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review Source: ResearchGate URL: [Link]

  • Title: Polymorphism in Pharmaceutical Solids: Second edition Source: ResearchGate URL: [Link]

  • Title: Ensuring Consistency in Polymorphic Drug Substances and Products Source: Almac Group URL: [Link]

  • Title: Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions Source: ACS Publications URL: [Link]

  • Title: Polymorph screening in pharmaceutical development Source: European Pharmaceutical Review URL: [Link]

  • Title: Polymorph Screening, Salt Selection, and Chemical Property Improvement Services Source: Triclinic Labs URL: [Link]

  • Title: Advancing Approaches in Detecting Polymorphism Source: Pharmaceutical Technology URL: [Link]

  • Title: Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy Source: PubMed URL: [Link]

  • Title: Benzoic Acid and Derivatives Source: ResearchGate URL: [Link]

  • Title: Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: DECISION TREE #4: INVESTIGATING THE NEED TO SET ACCEPTANCE CRITERIA FOR POLYMORPHISM IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control Source: International Pharmaceutical Industry URL: [Link]

  • Title: Solid State and Polymorphism of the Drug Substance in the Context of Quality by Design and ICH Guidelines Q8–Q12 Source: Wiley-VCH URL: [Link]

  • Title: Polymorph Screening in Drug Development Source: Sygnature Discovery URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR NEW DRUG SUBSTANCES AND NEW DRUG PRODUCTS: CHEMICAL SUBSTANCES Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Raman Spectroscopy Analysis of Polymorphs Source: Photonics Spectra URL: [Link]

  • Title: Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses Source: Bruker URL: [Link]

  • Title: Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids Source: Globe Thesis URL: [Link]

  • Title: Polymorphism in p-aminobenzoic acid Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Two new polymorphs of 4-(N,N-dimethylamino)benzoic acid Source: ResearchGate URL: [Link]

  • Title: Structures of common benzoic acid derivatives Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Purity Assessment: HPLC Analysis of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 4-(Pentanoylamino)benzoic acid. The methodologies and insights presented herein are grounded in established principles of analytical chemistry and validated through extensive field experience.

Introduction: The Significance of Purity for this compound

This compound, a derivative of 4-aminobenzoic acid (PABA), is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a lipophilic pentanoyl chain appended to the PABA backbone, suggests potential applications where modified solubility and bioavailability are desired. The synthesis of this compound, typically through the acylation of 4-aminobenzoic acid, can introduce a variety of impurities that may impact its biological activity, toxicity, and physicochemical properties.[1] Therefore, a robust analytical methodology to confirm its purity is not merely a quality control measure, but a fundamental aspect of its scientific evaluation.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials: 4-aminobenzoic acid and pentanoyl chloride (or pentanoic anhydride).

  • Diacylated Product: Formation of a diacylated species at the amino group.

  • Hydrolysis Products: Hydrolysis of the acylating agent to pentanoic acid.

  • Residual Solvents and Reagents: Traces of solvents and catalysts used in the synthesis and purification process.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power, sensitivity, and quantitative accuracy make it the method of choice in pharmaceutical analysis.

The Causality Behind the HPLC Method Design

A robust HPLC method is a self-validating system. The choices of stationary phase, mobile phase, and detector are not arbitrary but are based on the physicochemical properties of the analyte and its potential impurities. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which will effectively retain the nonpolar pentanoyl chain of the target molecule, allowing for separation from the more polar starting material, 4-aminobenzoic acid.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic buffer and an organic solvent (acetonitrile or methanol) is employed. The acidic buffer (e.g., 0.1% phosphoric acid in water) serves to suppress the ionization of the carboxylic acid moiety, ensuring a consistent retention time and sharp peak shape. The organic solvent gradient allows for the elution of compounds with varying polarities.

  • Detection: A UV detector is ideal due to the presence of the aromatic ring, a strong chromophore. The parent compound, 4-aminobenzoic acid, exhibits absorbance maxima around 226 nm and 278 nm.[2] Given the structural similarity, a detection wavelength of 254 nm is a common and effective choice for aromatic compounds, providing good sensitivity for both the parent compound and the acylated product.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (of known purity)

  • Sample of synthesized this compound

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

System Suitability:

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: >2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: <2.0%.

Data Analysis:

The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test (5 Injections of Standard) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (0.1 mg/mL) Sample_Injection Inject Sample Prep_Sample->Sample_Injection Prep_Mobile_Phase Prepare Mobile Phases (A & B) Prep_Mobile_Phase->System_Suitability System_Suitability->Sample_Injection If Pass Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity (Area % Method) Peak_Integration->Purity_Calculation Report Generate Report Purity_Calculation->Report Comparative_Analysis cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_confirmation Structural Confirmation & Absolute Purity Start Purity Assessment of This compound TLC TLC Analysis Start->TLC TLC_Result Presence of Major Impurities? TLC->TLC_Result HPLC HPLC Analysis TLC_Result->HPLC Proceed if major spots are observed HPLC_Result Purity Specification Met? HPLC->HPLC_Result qNMR qNMR Analysis HPLC_Result->qNMR For orthogonal confirmation qNMR_Result Confirm Structure & Determine Absolute Purity qNMR->qNMR_Result

Sources

A Comparative Analysis of the Physicochemical Properties of 4-(Acylamino)benzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of the physicochemical properties of molecules is paramount. This guide provides a comparative analysis of 4-(Pentanoylamino)benzoic acid and its homologous counterparts: 4-(Acetylamino)benzoic acid, 4-(Butyrylamino)benzoic acid, and 4-(Hexanoylamino)benzoic acid. By systematically varying the length of the n-alkanoyl chain, we can elucidate structure-property relationships that are critical for applications ranging from drug formulation to crystal engineering.

The primary academic interest in this class of compounds has been in the field of solid-state chemistry and crystallography. Research has focused on understanding how the length of the alkyl chain in p-amidobenzoic acids influences their crystal structures and polymorphism.[1]

Physicochemical Properties: A Comparative Overview

The addition of methylene groups to the acyl chain systematically alters the physicochemical properties of these 4-(acylamino)benzoic acids. These changes, particularly in melting point, solubility, and acidity (pKa), are driven by the interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and the overall polarity of the molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
4-(Acetylamino)benzoic acidC₉H₉NO₃179.17259-262[2]4.28[2][3]
4-(Butyrylamino)benzoic acidC₁₁H₁₃NO₃207.23148-153Not Experimentally Determined
This compound C₁₂H₁₅NO₃ 221.25 Not Experimentally Determined Not Experimentally Determined
4-(Hexanoylamino)benzoic acidC₁₃H₁₇NO₃235.28Not Experimentally DeterminedNot Experimentally Determined

Table 1: Comparison of Physicochemical Properties of 4-(Acylamino)benzoic Acids.

Melting Point

The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces in its crystal lattice. For the 4-(acylamino)benzoic acid series, the melting point is influenced by both hydrogen bonding (via the carboxylic acid and amide functional groups) and van der Waals interactions (from the alkyl chains and aromatic rings).

  • 4-(Acetylamino)benzoic acid exhibits a high melting point of 259-262 °C[2]. This is attributed to the strong hydrogen bonding network formed by the carboxylic acid and amide groups, as well as efficient crystal packing.

  • 4-(Butyrylamino)benzoic acid has a significantly lower melting point in the range of 148-153 °C. This decrease is likely due to the disruption of the optimal crystal packing by the longer, more flexible butyl chain, which may interfere with the hydrogen bonding network.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. The solubility of 4-(acylamino)benzoic acids is a balance between the hydrophilic character of the carboxylic acid and amide groups and the lipophilic nature of the alkyl chain and benzene ring.

  • 4-(Acetylamino)benzoic acid is reported to be soluble in ethanol and slightly soluble in DMSO and methanol, while being poorly soluble in water (<0.1 g/100 mL at 21 °C)[2].

  • 4-(Butylamino)benzoic acid shows solubility in chloroform and methanol[4]. A qualitative assessment suggests that as the alkyl chain length increases, the aqueous solubility is expected to decrease further, while solubility in non-polar organic solvents should increase. For instance, 4-(butylamino)benzoic acid has a reported aqueous solubility of >29 µg/mL at pH 7.4[4].

The general trend is that increasing the length of the alkyl chain enhances the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water and increasing its solubility in less polar organic solvents.

Acidity (pKa)

The pKa of the carboxylic acid group is a measure of its acidity and is crucial for understanding the ionization state of the molecule at a given pH. This, in turn, affects its solubility, absorption, and interaction with biological targets.

  • 4-(Acetylamino)benzoic acid has a reported pKa of 4.28[2][3]. The electron-withdrawing nature of the acetylamino group at the para position is expected to have a modest acidifying effect on the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).

Experimental Protocols

To ensure the scientific integrity of this guide, the following section details standardized experimental protocols for the synthesis of 4-(acylamino)benzoic acids and the determination of their key physicochemical properties.

Synthesis of 4-(Acylamino)benzoic Acids

A general and robust method for the synthesis of 4-(acylamino)benzoic acids is the acylation of 4-aminobenzoic acid with the corresponding acyl chloride or anhydride.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification PABA 4-Aminobenzoic Acid Reaction Reaction PABA->Reaction AcylChloride Acyl Chloride (e.g., Pentanoyl Chloride) AcylChloride->Reaction Solvent Anhydrous Solvent (e.g., THF, Pyridine) Solvent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Acidification Acidification (e.g., HCl) Filtration Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product 4-(Acylamino)benzoic Acid Recrystallization->Product Purified Product Reaction->Acidification Reaction Mixture

Caption: General workflow for the synthesis of 4-(acylamino)benzoic acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or pyridine) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add the corresponding acyl chloride (e.g., pentanoyl chloride) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (typically a few hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to precipitate the 4-(acylamino)benzoic acid product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(acylamino)benzoic acid.

Determination of Melting Point

The melting point of the synthesized compounds should be determined using a calibrated melting point apparatus.

Determination of Solubility

The equilibrium solubility of the compounds in various solvents can be determined using the shake-flask method.

SolubilityDetermination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis ExcessSolid Add Excess Solid to Solvent Shaking Shake at Constant Temperature (24-48h) ExcessSolid->Shaking Filtration Filter to Remove Undissolved Solid Shaking->Filtration Quantification Quantify Concentration (e.g., HPLC, UV-Vis) Filtration->Quantification SolubilityValue Solubility (g/L or mol/L) Quantification->SolubilityValue

Caption: Workflow for the determination of equilibrium solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the 4-(acylamino)benzoic acid to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Determination of pKa

The pKa of the carboxylic acid group can be accurately determined by potentiometric titration.

pKaDetermination cluster_setup Titration Setup cluster_titration Titration Process cluster_analysis Data Analysis Solution Dissolve Compound in Water/Co-solvent AddTitrant Add Increments of Titrant Solution->AddTitrant Titrant Standardized NaOH Solution Titrant->AddTitrant pH_Meter Calibrated pH Meter RecordpH Record pH after Each Addition pH_Meter->RecordpH AddTitrant->RecordpH TitrationCurve Plot pH vs. Volume of Titrant RecordpH->TitrationCurve HalfEquivalence Determine Half-Equivalence Point TitrationCurve->HalfEquivalence pKaValue pKa = pH at Half-Equivalence Point HalfEquivalence->pKaValue

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of the 4-(acylamino)benzoic acid and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

  • pKa Determination: Determine the equivalence point of the titration (the point of steepest inflection). The pKa is equal to the pH at the half-equivalence point.

Conclusion

This guide provides a comparative framework for understanding the physicochemical properties of this compound and its homologs. The systematic variation of the alkyl chain length in the 4-(acylamino)benzoic acid series offers a clear illustration of structure-property relationships. While experimental data for some homologs are limited, the provided experimental protocols offer a robust methodology for researchers to generate this critical data in-house. A thorough understanding and experimental determination of these properties are essential for the rational design and development of new materials and therapeutic agents.

References

  • ChemBK. p-Acetylamino benzoic acid. [Link]

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  • Google Patents.
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  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. [Link]

  • MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

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  • National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Pentanoylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of laboratory chemicals are not just regulatory requirements but a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Pentanoylamino)benzoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.

Understanding the Compound: Hazard Profile of this compound

Based on these related compounds, this compound should be handled as a substance that may:

  • Be harmful if swallowed.[2]

  • Cause skin irritation.[2][3][4]

  • Cause serious eye irritation or damage.[2][3][4][5][6]

  • Cause respiratory irritation.[2][5]

  • Be harmful to aquatic life, potentially with long-lasting effects.[3][7]

Therefore, it is crucial to treat this compound as a hazardous waste unless confirmed otherwise by a certified waste disposal company through testing.[8]

Table 1: Inferred Hazard Classification for this compound

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage/irritation.[2][3][4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][5]
Hazardous to the Aquatic EnvironmentChronic 3/4Harmful to aquatic life with long lasting effects.[7]
The Principle of Waste Minimization

Before disposal, the first tier in the hierarchy of waste management is source reduction and pollution prevention.[9] Laboratories should strive to:

  • Order only the necessary quantities of chemicals.[10]

  • Maintain a chemical inventory to avoid duplicate purchases.[10]

  • If possible, substitute hazardous chemicals with non-hazardous alternatives.[10]

  • Reduce the scale of experiments to minimize waste generation.[10]

Step-by-Step Disposal Protocol for this compound

This protocol ensures compliance with general laboratory waste management guidelines and regulations set forth by bodies such as the Environmental Protection Agency (EPA).[11]

Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Safety goggles or a face shield.[5][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.[13]

Proper segregation of chemical waste is critical to prevent dangerous reactions.[13]

  • Solid Waste:

    • Unused or surplus this compound powder.

    • Contaminated materials such as gloves, weighing paper, and paper towels.[11]

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

Crucially, do not mix this waste with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent wastes separate.[9]

All waste must be stored in appropriate, clearly labeled containers.

  • Container Selection:

    • Use dependable, leak-proof containers compatible with the waste. Plastic containers are often preferred.[9][10]

    • Do not use metal containers for acidic or basic waste.[11]

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • All containers must be clearly labeled as "Hazardous Waste."[11]

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

    • Note the accumulation start date (the date the first drop of waste was added to the container).

Waste must be stored in a designated and properly managed area.

  • Satellite Accumulation Area (SAA):

    • Store waste containers in a designated SAA, which must be at or near the point of generation.[10]

    • The SAA should be under the direct supervision of laboratory personnel.[11]

    • Keep waste containers closed except when adding waste.[9][10]

    • Store containers in secondary containment to prevent spills.[11]

  • Storage Limits:

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]

    • Once this limit is reached, the waste must be removed by the institution's Environmental Health and Safety (EHS) department within three calendar days.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of this compound waste.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., solutions, rinsate) B->D Liquid E Place in a designated, compatible SOLID hazardous waste container. C->E F Place in a designated, compatible LIQUID hazardous waste container. D->F G Label container with: 'Hazardous Waste' 'this compound' Hazard information Accumulation start date E->G F->G H Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. G->H I Keep container closed except when adding waste. H->I J Monitor accumulation volume. Is it near the institutional limit? I->J K Continue accumulation. J->K No L Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste disposal service. J->L Yes K->J M End: Compliant Disposal L->M

Caption: Decision workflow for handling this compound waste.

Empty containers that held this compound must also be managed properly.

  • A container is considered "empty" when all waste has been removed by standard practice, and no more than one inch of residue remains.[9]

  • For containers that held acutely hazardous waste (P-listed), triple rinsing is required.[9][14] While this compound is not anticipated to be a P-listed waste, it is good practice to thoroughly rinse all hazardous chemical containers.

  • The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[9][14]

  • Once properly rinsed, deface or remove the original labels from the empty container before disposing of it in the regular trash.[14][15]

Laboratory personnel should not dispose of chemical waste themselves.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste.[10][16]

  • Ensure all paperwork and manifests are completed as required by your institution and local regulations.

Prohibited Disposal Methods

Under no circumstances should this compound waste be disposed of via the following methods:

  • Sink Disposal: Do not pour liquid waste containing this chemical down the drain.[13] Its potential harm to aquatic life necessitates proper treatment.[3]

  • Regular Trash: Solid waste and improperly cleaned containers must not be placed in the regular trash.[15]

  • Evaporation: Do not allow chemical waste to evaporate in a fume hood as a method of disposal.[14]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental responsibility within your laboratory. This structured approach not only ensures regulatory compliance but also builds trust in our collective commitment to safe scientific practice.

References

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Navigating the Safe Handling of 4-(Pentanoylamino)benzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4-(Pentanoylamino)benzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining compliant disposal procedures. As a senior application scientist, the following protocols are synthesized from established safety standards and field-proven best practices to empower researchers with the knowledge to mitigate risks effectively.

Understanding the Hazard Profile

The foundational principle of laboratory safety dictates that engineering and administrative controls should be the primary means of protection.[4][5] However, the use of appropriate PPE provides a critical final barrier against exposure.[6] The Occupational Safety and Health Administration (OSHA) mandates that employers must conduct a hazard assessment to determine the necessary PPE for any given task.[6][7][8]

Core Personal Protective Equipment (PPE) Requirements

Based on the anticipated hazards of this compound, the following PPE is deemed essential for its handling.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[4][9]Protects against accidental splashes of the compound, which could cause serious eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber).[9] Gloves should be inspected before use and disposed of after handling the compound.[10]Prevents skin contact, which can lead to irritation.[1][2] The use of double gloves can provide additional protection.[4]
Body Protection A fully buttoned laboratory coat, preferably made of a flame-resistant material like Nomex® if flammable solvents are in use.[5][6]Shields the skin and personal clothing from spills and contamination.
Foot Protection Closed-toe and closed-heel shoes constructed of a durable material.[4][11]Protects the feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if there is a potential for generating airborne dust or aerosols.[1][6][9]Mitigates the risk of inhaling the compound, which could cause respiratory tract irritation.[1][2]

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan for Handling this compound

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[12][13]

  • Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[14]

  • In Solution : When working with the compound in solution, handle it within a fume hood to avoid inhalation of any vapors.

  • Spill Management : In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[1] Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid generating dust.[1][10] Collect the spilled material and any contaminated cleaning supplies in a sealed, labeled hazardous waste container.[1]

Disposal Plan for Contaminated Materials and Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15]

Waste Disposal Decision Tree

Disposal_Plan Start Waste Generated Waste_Type Is it contaminated with This compound? Start->Waste_Type Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Waste_Type->Solid_Waste Yes Non_Hazardous Dispose in Regular Lab Trash Waste_Type->Non_Hazardous No Hazardous_Container Seal in a labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste Liquid Waste (e.g., reaction mixtures, solvents) Liquid_Waste->Hazardous_Container Sharps_Waste Sharps Waste (e.g., contaminated needles, glassware) Sharps_Waste->Hazardous_Container

Caption: A decision-making diagram for the proper segregation and disposal of waste contaminated with this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1][15]

  • Solid Waste : Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste : Dispose of liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[1][10][15]

  • Container Labeling : Ensure all hazardous waste containers are accurately labeled with the full chemical name, associated hazards (e.g., "Irritant"), and the date of accumulation.[1]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[15][16]

By adhering to these rigorous safety and disposal protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.

References

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from Dartmouth College. [Link]

  • OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). LeelineWork. [Link]

  • Safety Data Sheet - Benzoic Acid. (2015-12-01). National Institute of Standards and Technology. [Link]

  • (Pure) (p-Amino Benzoic Acid) MSDS. (n.d.). Oxford Lab Fine Chem LLP. [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. [Link]

  • MSDS of 4-(Benzoylamino)benzoic acid. (n.d.). Capot Chemical Co., Ltd. [Link]

  • Benzoic acid - Safety Data Sheet. (2024-04-24). Penta chemicals. [Link]

  • Material Safety Data Sheet - Benzoic acid. (2005-10-10). ScienceLab.com. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.